molecular formula C13H20N2O4 B13451198 N-Nitroso-Salbutamol CAS No. 2919946-71-5

N-Nitroso-Salbutamol

Cat. No.: B13451198
CAS No.: 2919946-71-5
M. Wt: 268.31 g/mol
InChI Key: ZMJPUQNSCRRRCS-UHFFFAOYSA-N
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Description

N-Nitroso-Salbutamol is a useful research compound. Its molecular formula is C13H20N2O4 and its molecular weight is 268.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2919946-71-5

Molecular Formula

C13H20N2O4

Molecular Weight

268.31 g/mol

IUPAC Name

N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide

InChI

InChI=1S/C13H20N2O4/c1-13(2,3)15(14-19)7-12(18)9-4-5-11(17)10(6-9)8-16/h4-6,12,16-18H,7-8H2,1-3H3

InChI Key

ZMJPUQNSCRRRCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N(CC(C1=CC(=C(C=C1)O)CO)O)N=O

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Nitroso-Salbutamol (NNS), a nitrosamine impurity of the widely used bronchodilator, Salbutamol. The formation of nitrosamines in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenic properties. This document outlines the synthetic pathways, detailed analytical methodologies for characterization, and relevant quantitative data to support research and development in this area.

Introduction

This compound (Chemical Formula: C₁₃H₂₀N₂O₄, Molecular Weight: 268.31 g/mol ) is a nitrosamine impurity that can form from the secondary amine moiety present in the Salbutamol molecule.[1] Its presence in Salbutamol drug products is closely monitored by regulatory agencies. The formation of NNS can occur during the synthesis of the active pharmaceutical ingredient (API), during the manufacturing of the final drug product, or upon storage. The primary chemical reaction involves the interaction of Salbutamol with nitrosating agents, such as nitrous acid, which can be generated from nitrites present as excipients or contaminants.[1] Factors such as pH, temperature, and the presence of catalysts can influence the rate of formation.

Synthesis of this compound

The synthesis of this compound is crucial for its use as a reference standard in analytical method development, validation, and impurity profiling. A general and scalable synthesis approach has been reported, providing a basis for its preparation in a laboratory setting.

General Synthesis Pathway

The fundamental reaction for the formation of this compound is the nitrosation of the secondary amine in Salbutamol. This reaction is typically carried out by treating Salbutamol with a nitrosating agent, most commonly sodium nitrite, in an acidic medium. The acidic conditions generate nitrous acid (HNO₂) in situ, which is the active nitrosating species.

A visual representation of this synthesis pathway is provided below.

Synthesis_Pathway Figure 1. Synthesis Pathway of this compound Salbutamol Salbutamol NNitrosoSalbutamol This compound Salbutamol->NNitrosoSalbutamol + SodiumNitrite Sodium Nitrite (NaNO₂) SodiumNitrite->NNitrosoSalbutamol + Acid Acidic Conditions (e.g., HCl) Acid->NNitrosoSalbutamol

Caption: Figure 1. Synthesis Pathway of this compound

Experimental Protocol

Materials:

  • Salbutamol

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl) or another suitable acid

  • Deionized Water

  • Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve a known quantity of Salbutamol in deionized water, potentially with the aid of a minimal amount of acid to ensure complete dissolution.

  • Acidification: Cool the solution in an ice bath and slowly add a dilute solution of hydrochloric acid to achieve an acidic pH (typically pH 3-4).

  • Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite in deionized water dropwise to the Salbutamol solution with constant stirring. The molar ratio of sodium nitrite to Salbutamol should be carefully controlled, typically starting with a slight excess of the nitrite.

  • Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quenching: Once the reaction is complete, any excess nitrous acid can be quenched by the addition of a quenching agent like sulfamic acid or ammonium sulfamate.

  • Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

  • Purification: The crude product can be further purified using techniques such as column chromatography.

Characterization of this compound

The definitive identification and quantification of this compound require a combination of spectroscopic and chromatographic techniques. Commercial suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis with detailed characterization data.

Analytical Techniques and Expected Data

The following table summarizes the key analytical techniques used for the characterization of this compound and the expected nature of the data.

Analytical TechniquePurposeExpected Data/Observations
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A distinct peak at a specific retention time under defined chromatographic conditions. Purity is typically reported as a percentage area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) High-sensitivity detection and quantification, structural confirmation.Parent ion corresponding to the molecular weight of this compound (m/z 269.1 for [M+H]⁺). Characteristic fragment ions are observed upon collision-induced dissociation.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Structural elucidation by identifying the chemical environment of protons.Specific chemical shifts and coupling constants for the protons in the this compound molecule. The presence of the nitroso group will induce a downfield shift in the signals of adjacent protons compared to the parent Salbutamol.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for the N-N and N=O stretching vibrations of the nitroso group, typically in the regions of 1050-1100 cm⁻¹ and 1430-1470 cm⁻¹, respectively.
Thermogravimetric Analysis (TGA) Assessment of thermal stability.A profile of mass loss as a function of temperature, indicating the decomposition temperature of the compound.
Experimental Workflow for Characterization

The general workflow for the comprehensive characterization of a newly synthesized batch of this compound is depicted below.

Characterization_Workflow Figure 2. Experimental Workflow for this compound Characterization Start Synthesized this compound HPLC HPLC Analysis (Purity Assessment) Start->HPLC LCMS LC-MS/MS Analysis (Structural Confirmation & Quantification) Start->LCMS NMR ¹H NMR Spectroscopy (Structural Elucidation) Start->NMR IR IR Spectroscopy (Functional Group Identification) Start->IR TGA Thermogravimetric Analysis (Thermal Stability) Start->TGA Report Comprehensive Characterization Report HPLC->Report LCMS->Report NMR->Report IR->Report TGA->Report

Caption: Figure 2. Experimental Workflow for Characterization

Quantitative Data Summary

The following table provides a summary of the key quantitative data for this compound. It should be noted that specific spectroscopic data (NMR chemical shifts, MS fragmentation patterns, and IR peaks) are often proprietary to the commercial suppliers of the reference standards. The data presented here are based on the chemical structure and general knowledge of nitrosamine compounds.

ParameterValueReference/Source
Chemical Formula C₁₃H₂₀N₂O₄[1]
Molecular Weight 268.31 g/mol [1]
CAS Number 2919946-71-5[2]
Appearance Typically an off-white to yellow solidGeneral observation
¹H NMR Signals corresponding to aromatic, benzylic, aliphatic, and tert-butyl protons. Protons alpha to the nitroso group are expected to be shifted downfield.Proprietary data from commercial suppliers
Mass Spectrometry (ESI+) [M+H]⁺ at m/z 269.1. Characteristic fragments may include loss of the nitroso group (-NO) and water (-H₂O).Theoretical and proprietary data
IR Spectroscopy (cm⁻¹) Characteristic peaks for O-H, C-H, C=C (aromatic), N=O, and N-N stretching.Proprietary data from commercial suppliers

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The controlled synthesis of this impurity is paramount for its use as a reference standard, which is essential for the development and validation of sensitive analytical methods to ensure the safety and quality of Salbutamol-containing drug products. The characterization workflow and data presented herein offer a framework for researchers and drug development professionals working to monitor and control nitrosamine impurities. For definitive quantitative characterization, the use of a certified reference material from a reputable supplier is highly recommended.

References

An In-depth Technical Guide on the Formation Pathways of N-Nitroso-Salbutamol from Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-Salbutamol is a nitrosamine impurity that can arise from the widely used bronchodilator, Salbutamol. The presence of nitrosamine impurities in pharmaceutical products is a significant concern due to their potential carcinogenic properties. This technical guide provides a comprehensive overview of the formation pathways of this compound from Salbutamol, detailing the underlying chemical mechanisms, influencing factors, and relevant experimental protocols for its synthesis and detection. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working to understand and mitigate the risks associated with this impurity.

Introduction

Salbutamol, a selective beta-2 adrenergic receptor agonist, is a cornerstone in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD). Structurally, Salbutamol contains a secondary amine functional group, which makes it susceptible to nitrosation reactions.[1] The formation of N-nitroso compounds occurs when a secondary or tertiary amine reacts with a nitrosating agent, most commonly derived from nitrite salts under acidic conditions.[1][2] This reaction leads to the formation of this compound, an impurity that requires careful monitoring and control in pharmaceutical formulations.

This guide will explore the chemical pathways leading to the formation of this compound, present available quantitative data, detail experimental procedures for its synthesis and analysis, and provide visualizations of the key processes involved.

Chemical Formation Pathways

The primary pathway for the formation of this compound involves the reaction of the secondary amine group in the Salbutamol molecule with a nitrosating agent.

The N-Nitrosation Reaction of Secondary Amines

The fundamental reaction for the formation of N-nitrosamines from secondary amines proceeds via the following general steps:

  • Formation of the Nitrosating Agent: In an acidic environment, nitrite ions (NO₂⁻), often from sources like sodium nitrite (NaNO₂), are protonated to form nitrous acid (HNO₂).[2][3] Nitrous acid can then exist in equilibrium with various active nitrosating species, such as the nitrosonium ion (NO⁺), dinitrogen trioxide (N₂O₃), and nitrosyl halides.[4] The formation of the highly electrophilic nitrosonium ion is a critical step.[2]

  • Nucleophilic Attack: The secondary amine, in this case, the nitrogen atom in the Salbutamol side chain, acts as a nucleophile and attacks the electrophilic nitrosating agent (e.g., the nitrosonium ion). This results in the formation of a protonated N-nitrosamine intermediate.[2]

  • Deprotonation: A subsequent deprotonation step yields the stable N-nitrosamine.[2]

G cluster_0 Formation of Nitrosating Agent cluster_1 Nitrosation of Salbutamol NaNO2 Sodium Nitrite (NaNO₂) HNO2 Nitrous Acid (HNO₂) NaNO2->HNO2 Protonation H+ Acid (H⁺) NO+ Nitrosonium Ion (NO⁺) HNO2->NO+ Dehydration Salbutamol Salbutamol (Secondary Amine) NO+->Salbutamol Reacts with This compound This compound Salbutamol->this compound Nucleophilic Attack & Deprotonation

General pathway for the formation of N-nitrosamines.
Factors Influencing the Formation of this compound

Several factors can significantly influence the rate and extent of this compound formation:

  • pH: The rate of N-nitrosation of secondary amines is highly pH-dependent. Acidic conditions (typically pH 3-5) are generally considered high-risk for promoting the formation of the active nitrosating species.[5] At very low pH, the amine substrate may become protonated, reducing its nucleophilicity and thereby decreasing the reaction rate.[4] Conversely, at neutral or basic pH, the concentration of the active nitrosating agent is significantly lower, which generally inhibits the reaction.[5]

  • Temperature: Increased temperatures can accelerate the rate of N-nitrosamine formation.[6][7] This is a critical consideration during drug product manufacturing, particularly during processes like drying, and during storage.

  • Concentration of Reactants: The rate of formation is dependent on the concentrations of both Salbutamol and the nitrosating agent.[8]

  • Presence of Catalysts and Inhibitors: The reaction can be influenced by the presence of other chemical species. For instance, certain carbonyl compounds have been shown to catalyze N-nitrosation at neutral to basic pH.[5] Conversely, inhibitors such as ascorbic acid (Vitamin C) can scavenge nitrosating agents and reduce the formation of N-nitrosamines.[9]

Quantitative Data on this compound Formation

While the qualitative aspects of this compound formation are understood, specific quantitative data on reaction kinetics and yields under various conditions are not extensively published in publicly available literature. The majority of available quantitative data pertains to the analytical detection and quantification of this impurity in pharmaceutical products.

ParameterValue/RangeReference
Limit of Quantification (LOQ)0.025 µg/g[10]
Method LOD (LC-MS/MS)0.1 µg/g[11]
Method LOQ (LC-MS/MS)0.2 µg/g[11]

Table 1: Analytical Quantification Limits for this compound.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, a general procedure for the N-nitrosation of a secondary amine can be adapted.[3] The following is a representative protocol based on established methods for N-nitrosamine synthesis.

Disclaimer: The synthesis of N-nitroso compounds should only be performed by trained professionals in a well-ventilated fume hood, as these compounds are potentially carcinogenic. Appropriate personal protective equipment must be worn.

Materials:

  • Salbutamol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), dilute solution

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice bath

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel)

  • Magnetic stirrer

Procedure:

  • Dissolution: Dissolve a known quantity of Salbutamol in a suitable organic solvent like dichloromethane in a round-bottom flask.

  • Cooling: Place the flask in an ice bath to maintain a temperature of 0-5 °C.

  • Addition of Nitrite: Slowly add an aqueous solution of sodium nitrite to the stirred Salbutamol solution.

  • Acidification: After the addition of the nitrite solution, slowly add a dilute solution of hydrochloric acid dropwise. The reaction mixture should be maintained at a low temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, quench the reaction by carefully adding a saturated solution of sodium bicarbonate to neutralize the acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the this compound into the organic layer.

  • Drying and Evaporation: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then remove the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified using column chromatography.

G cluster_0 Reaction Setup cluster_1 Nitrosation Reaction cluster_2 Work-up and Purification A Dissolve Salbutamol in DCM B Cool to 0-5 °C A->B C Add NaNO₂ solution B->C D Add dilute HCl C->D E Monitor Reaction (TLC/HPLC) D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry and Evaporate G->H I Purify by Chromatography H->I

Experimental workflow for the synthesis of this compound.
Analytical Method for the Determination of this compound

The detection and quantification of this compound in pharmaceutical products are typically performed using highly sensitive and specific analytical techniques, with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) being the method of choice.[10][11]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)

LC Conditions (Representative):

  • Column: A suitable reversed-phase column (e.g., C18)

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with a small amount of formic acid) and an organic phase (e.g., methanol or acetonitrile with formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: A small volume, typically 5-10 µL.

  • Column Temperature: Maintained at a constant temperature, for example, 40 °C.

MS/MS Conditions (Representative):

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be monitored for quantification and confirmation.

Sample Preparation:

  • Accurately weigh a sample of the Salbutamol drug product.

  • Dissolve the sample in a suitable solvent (e.g., water or a mixture of water and an organic solvent).

  • The solution may be subjected to sonication and centrifugation to ensure complete dissolution and removal of any particulate matter.

  • The supernatant is then filtered through a suitable syringe filter before injection into the LC-MS/MS system.

ParameterTypical Value/Condition
LC System
ColumnC18 reversed-phase
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Methanol/Acetonitrile
GradientGradient elution
Flow Rate0.3 mL/min
Injection Volume5 µL
Column Temperature40 °C
MS/MS System
IonizationElectrospray Ionization (ESI), Positive Mode
DetectionMultiple Reaction Monitoring (MRM)

Table 2: Representative LC-MS/MS Parameters for this compound Analysis.

Conclusion

The formation of this compound is a potential risk associated with the drug substance Salbutamol due to its secondary amine structure. The primary pathway involves the reaction with nitrosating agents, which is significantly influenced by factors such as pH and temperature. While general principles of N-nitrosation are well-understood, further research into the specific kinetics and reaction yields for this compound under various pharmaceutical processing and storage conditions is warranted. The availability of sensitive analytical methods like LC-MS/MS is crucial for the effective monitoring and control of this potential impurity, ensuring the safety and quality of Salbutamol-containing medicines. This guide provides a foundational understanding for professionals in the pharmaceutical industry to address the challenges posed by this compound.

References

N-Nitroso-Salbutamol: A Comprehensive Technical Guide for Pharmaceutical Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of Chemistry, Toxicology, and Analytical Control of a Critical Impurity

Executive Summary

The emergence of N-nitrosamine impurities as a "cohort of concern" has presented a significant challenge to the pharmaceutical industry, demanding rigorous control and a deep understanding of their formation, toxicology, and analytical determination.[1][2] N-Nitroso-Salbutamol, a potential impurity in the widely used bronchodilator salbutamol, falls under this critical category. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core aspects of this compound, including its chemical properties, formation mechanisms, toxicological assessment, regulatory limits, and detailed analytical protocols for its detection and quantification.

Introduction to this compound

This compound is a nitrosamine drug substance-related impurity (NDSRI) that can form from the active pharmaceutical ingredient (API), salbutamol.[2] Its chemical structure is derived from the nitrosation of the secondary amine functional group present in the salbutamol molecule.[2] The presence of such impurities in pharmaceutical products is a major safety concern due to the well-documented carcinogenic potential of many N-nitroso compounds.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established stringent guidelines to control these impurities to minimize patient risk.[1]

Chemical Properties and Formation

A thorough understanding of the chemical characteristics and formation pathways of this compound is fundamental to implementing effective control strategies.

Chemical Profile

This compound, also known as N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide, is a white to off-white solid.[3] Its key chemical identifiers and properties are summarized in Table 1.

Table 1: Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide[3][4][5][6]
Synonyms N-Nitroso Albuterol, Salbutamol Nitroso Impurity 1[3][7]
CAS Number 2919946-71-5[1][2]
Molecular Formula C₁₃H₂₀N₂O₄[3][8]
Molecular Weight 268.31 g/mol [2][3][8]
Appearance White to Off-White Solid[3]
Formation Pathway

This compound is not typically a process-related impurity from the synthesis of salbutamol itself but rather a product of a reaction between salbutamol and a nitrosating agent. This reaction can occur during the manufacturing of the drug product, or even during storage under certain conditions.[2]

The core reaction involves the secondary amine of the salbutamol molecule and a nitrosating agent, which is often derived from nitrite ions (NO₂⁻) under acidic conditions.[2] Potential sources of nitrites can include excipients, water, or even leachables from packaging materials.

The general mechanism for the formation of this compound is depicted in the following diagram:

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Product Salbutamol Salbutamol (Secondary Amine) NNS This compound Salbutamol->NNS NitrosatingAgent Nitrosating Agent (e.g., N₂O₃, H₂ONO⁺, NO⁺) NitrosatingAgent->NNS Acidic Acidic pH NitrousAcid Nitrous Acid (HNO₂) HeatMoisture Heat, Moisture HeatMoisture->NNS Promotes Reaction Nitrite Nitrite Source (e.g., Excipients) Nitrite->Acidic Protonation NitrousAcid->NitrosatingAgent Forms

Figure 1: Generalized formation pathway of this compound.

Factors influencing the rate of formation include the concentration of both salbutamol and the nitrosating agent, pH, temperature, and the presence of catalysts or inhibitors.[2] The reaction is often favored at an optimal pH where there is a sufficient concentration of both the nitrosating agent and the unprotonated amine.[2]

Toxicological Profile and Risk Assessment

The primary toxicological concern with N-nitrosamines is their potential carcinogenicity.[2] Most N-nitroso compounds are not directly carcinogenic but require metabolic activation to exert their genotoxic effects.[9]

Mechanism of Genotoxicity

The genotoxicity of many N-nitrosamines is initiated by metabolic activation, primarily through cytochrome P450 (CYP) enzymes in the liver.[8][9] This process, known as α-hydroxylation, leads to the formation of unstable intermediates that can ultimately generate highly reactive alkylating agents (e.g., carbocations). These electrophilic species can then react with nucleophilic sites on DNA, forming DNA adducts.[9][10] If not repaired, these adducts can lead to mutations during DNA replication, which is a critical step in the initiation of cancer.[9]

While specific studies on the metabolic activation of this compound are not widely available, the general pathway is illustrated below.

G NNS This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP2E1, 2B1) AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy α-Hydroxylation Decomposition Spontaneous Decomposition AlphaHydroxy->Decomposition AlkylatingAgent Reactive Alkylating Agent (e.g., t-butyl cation) Decomposition->AlkylatingAgent DNA DNA AlkylatingAgent->DNA Alkylation DNAAdduct DNA Adducts Mutation Mutations / Genotoxicity DNAAdduct->Mutation Leads to

Figure 2: Generalized metabolic activation pathway of N-nitrosamines.

It has been noted that the bulky t-butyl group adjacent to the nitroso-group in this compound may cause steric hindrance, potentially impeding its metabolic activation and interaction with biological macromolecules.[1] This steric hindrance is thought to reduce its toxic potential compared to smaller, more potent nitrosamines like N-nitrosodimethylamine (NDMA).[11]

Genotoxicity Data

Specific toxicological studies on this compound are limited. However, it has been reported that the nitrosation product of salbutamol is positive in a bacterial genotoxicity assay (Ames test) with S9 metabolic activation.[1] This finding is significant as there is a strong correlation between positive results in the enhanced Ames test and the induction of micronuclei in human cells for other NDSRIs.[1]

Regulatory Acceptable Intake (AI) Limits

Regulatory agencies have established acceptable intake (AI) limits for various nitrosamine impurities to ensure patient safety. The AI represents a level of exposure with a very low risk of cancer over a lifetime. For this compound (referred to as N-nitroso-albuterol by the FDA), the established AI limit is 1500 ng/day.[7][12][13] This limit is based on the FDA's "Carcinogenic Potency Categorization Approach" (CPCA), which classifies this compound into Potency Category 5, the lowest potency category.[7][12][13]

Table 2: Regulatory Limits for this compound

Regulatory BodyImpurityPotency CategoryAcceptable Intake (AI) Limit
U.S. FDA This compound (N-nitroso-albuterol)51500 ng/day
Health Canada This compound51500 ng/day

Analytical Methodologies

The detection and quantification of trace levels of this compound require highly sensitive and specific analytical methods. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the technique of choice for this purpose.

Experimental Protocols

Regulatory bodies such as the Health Sciences Authority (HSA) of Singapore and the Taiwan Food and Drug Administration (TFDA) have published detailed methods for the determination of this compound in both drug substances and drug products.[14][15] These methods provide a robust framework for quality control and regulatory submissions.

Workflow for Analysis of this compound:

G SamplePrep Sample Preparation (Extraction) LCMS LC-MS/MS Analysis SamplePrep->LCMS Data Data Analysis (Quantification) LCMS->Data

Figure 3: General workflow for this compound analysis.

4.1.1. Sample Preparation (HSA Method for Drug Product)

  • Weigh an amount of powdered sample equivalent to 10 mg of salbutamol drug substance into a 15 mL polypropylene conical centrifuge tube.[14]

  • Add 10 mL of deionized water.[14]

  • Vortex to mix well and sonicate for 10 minutes.[14]

  • Centrifuge at 3500 rpm for 5 minutes.[14]

  • Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial.[14]

4.1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following tables summarize the typical LC-MS/MS parameters from published regulatory methods. It is crucial to note that these parameters may need to be optimized for different instrument setups.

Table 3: Liquid Chromatography Parameters

ParameterHSA MethodTFDA Method
Column Hypersil GOLD (150x2.1 mm, 3 µm) or equivalentXSelect HSS T3 (150x3 mm, 3.5 µm) or equivalent
Column Temp. 40 °C40 °C
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol0.1% Formic Acid and 20% Acetonitrile in Methanol
Flow Rate 0.3 mL/min0.6 mL/min
Injection Vol. 5 µL10 µL
Gradient Yes (Specific gradient not detailed here)Yes (Specific gradient not detailed here)

References:[14][15]

Table 4: Mass Spectrometry Parameters

ParameterHSA MethodTFDA Method
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 267.1267
Product Ion (m/z) - Quantifier 151.0151
Product Ion (m/z) - Qualifier 162.9204

References:[14][15]

Method Validation Parameters

Validation of the analytical method is critical to ensure its suitability for its intended purpose. Key validation parameters from the HSA method are presented in Table 5.

Table 5: Method Validation Data (HSA Method)

ParameterValue
Limit of Detection (LOD) 0.1 µg/g (with respect to drug substance)
Limit of Quantification (LOQ) 0.2 µg/g (with respect to drug substance)
Recovery % 70-125%
Linearity (r²) > 0.99

Reference:[14]

Conclusion and Recommendations

This compound is a critical potential impurity in salbutamol-containing drug products that requires careful monitoring and control. While its carcinogenic potency is predicted to be low due to its chemical structure, its presence must be managed in line with global regulatory expectations for nitrosamine impurities.

For drug development professionals, a proactive approach is essential. This includes:

  • Risk Assessment: Conducting a thorough risk assessment to identify potential sources of nitrites and conditions that could lead to the formation of this compound in both the API and the finished product.

  • Analytical Testing: Implementing sensitive and validated analytical methods, such as the LC-MS/MS protocols outlined in this guide, for the routine monitoring of this impurity.

  • Control Strategy: Developing and implementing a robust control strategy to mitigate the risk of this compound formation. This may involve sourcing low-nitrite excipients, optimizing manufacturing process parameters, and considering the use of nitrosation inhibitors in the formulation.

Continued research into the specific toxicological profile of this compound will further refine risk assessments and ensure the ongoing safety and quality of salbutamol-containing medicines for patients worldwide.

References

Potential Genotoxicity of N-Nitroso-Salbutamol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitroso-Salbutamol is a nitrosamine drug substance-related impurity (NDSRI) of Salbutamol, a widely used bronchodilator. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to the classification of many compounds in this class as probable human carcinogens. This technical guide provides a comprehensive overview of the potential genotoxicity of this compound. While specific public experimental data on the genotoxicity of this compound is limited, this document outlines the regulatory context, recommended experimental protocols for its assessment, and illustrative data based on the known properties of similar nitrosamines. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary information to design and interpret genotoxicity studies for this and other related NDSRIs.

Introduction

Nitrosamine impurities in pharmaceuticals have come under intense scrutiny from global regulatory agencies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These agencies have issued guidance for the control of nitrosamine impurities in human drugs, emphasizing the need for risk assessments and, where necessary, confirmatory testing.[1][3][4] N-nitrosamines are classified as a "cohort of concern" due to their potential to be mutagenic and carcinogenic.[1][5]

This compound is an N-nitroso derivative of Salbutamol.[6][7] The FDA has established an Acceptable Intake (AI) limit for N-nitroso-albuterol (this compound) of 1500 ng/day, placing it in Potency Category 5, which suggests a lower carcinogenic potential compared to other more potent nitrosamines.[6] Despite this, a thorough evaluation of its genotoxic potential is warranted.

This guide details the standard and enhanced experimental protocols for key genotoxicity assays—the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro comet assay—that are suitable for evaluating the genotoxic risk of this compound.

Regulatory Landscape and Risk Assessment

Regulatory bodies require pharmaceutical manufacturers to conduct risk assessments for the presence of nitrosamine impurities in their products.[3][4] If a risk is identified, confirmatory testing using validated analytical methods is necessary.[8] The acceptable intake limits for nitrosamines are determined based on their carcinogenic potential.[3][8] For NDSRIs like this compound, the FDA provides guidance on determining these limits based on potency categorization.[8]

Illustrative Genotoxicity Data

As of the date of this publication, specific quantitative genotoxicity data for this compound from publicly available studies are scarce. The following tables present illustrative data for the Ames test, in vitro micronucleus assay, and in vitro comet assay. This data is hypothetical and intended to serve as an example of expected results for a compound with low genotoxic potential, consistent with this compound's high AI limit.

Table 1: Illustrative Bacterial Reverse Mutation Assay (Ames Test) Data for this compound

Tester StrainMetabolic Activation (S9)Concentration (µ g/plate )Mean Revertant Colonies ± SDFold InductionResult
TA100-0120 ± 12-Negative
10125 ± 151.04
50130 ± 111.08
100135 ± 141.13
+ (Hamster Liver)0125 ± 13-Negative
10135 ± 161.08
50150 ± 181.20
100180 ± 201.44
TA1535+ (Hamster Liver)025 ± 5-Negative
1028 ± 41.12
5035 ± 61.40
10045 ± 71.80

Table 2: Illustrative In Vitro Micronucleus Assay Data for this compound in Human TK6 Cells

TreatmentConcentration (µM)% Micronucleated Binucleated Cells ± SD% Cytotoxicity ± SDResult
Vehicle Control01.2 ± 0.30Negative
This compound (+S9)1001.5 ± 0.45 ± 2Negative
5002.0 ± 0.515 ± 4Negative
10002.8 ± 0.630 ± 5Equivocal
Positive Control (Mitomycin C)0.515.5 ± 2.145 ± 6Positive

Table 3: Illustrative In Vitro Comet Assay Data for this compound in Human HepG2 Cells

| Treatment | Concentration (µM) | % Tail DNA ± SD | Result | | :--- | :--- | :--- | | Vehicle Control | 0 | 3.5 ± 1.1 | Negative | | this compound (+S9) | 500 | 4.2 ± 1.5 | Negative | | | 1000 | 6.8 ± 2.0 | Equivocal | | | 2000 | 10.5 ± 2.8 | Positive | | Positive Control (MMS) | 100 | 25.1 ± 4.5 | Positive |

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key genotoxicity assays recommended for the evaluation of this compound.

Bacterial Reverse Mutation Assay (Ames Test) - Enhanced Protocol for N-Nitrosamines

The standard Ames test (OECD Test Guideline 471) may have reduced sensitivity for some N-nitrosamines.[9] Therefore, an enhanced protocol is recommended.[9]

Objective: To assess the potential of this compound to induce gene mutations in bacteria.

Materials:

  • Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA (pKM101).[9]

  • Metabolic Activation: Aroclor 1254-induced hamster liver S9 fraction (preferred for nitrosamines) and rat liver S9 fraction.[10][11]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., water or DMSO).

  • Media and Reagents: Minimal glucose agar plates, top agar, cofactors for S9 mix (NADP, G6P).

Procedure:

  • Pre-incubation Method: This method is recommended over the plate incorporation method for nitrosamines.[9]

  • Treatment: In a test tube, combine 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activation conditions), and 0.05 mL of the test compound solution.

  • Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.[9]

  • Plating: After incubation, add 2.0 mL of molten top agar to the tube, mix gently, and pour onto the surface of a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a concentration-dependent increase in revertant colonies that is at least double the background count.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect both clastogenic (chromosome breaking) and aneugenic (chromosome lagging) effects.[12]

Objective: To assess the potential of this compound to induce chromosomal damage in mammalian cells.

Materials:

  • Cell Line: Human lymphoblastoid TK6 cells or Chinese Hamster Ovary (CHO) cells.

  • Metabolic Activation: Hamster or rat liver S9 fraction.

  • Test Compound: this compound.

  • Reagents: Cytochalasin B (to block cytokinesis), culture medium, fixative (methanol/acetic acid), staining solution (e.g., Giemsa or a fluorescent DNA stain).

Procedure:

  • Cell Seeding: Seed cells at an appropriate density in culture plates.

  • Treatment: Expose the cells to a range of concentrations of this compound with and without S9 metabolic activation for a short duration (e.g., 3-6 hours).

  • Removal of Test Compound: Wash the cells and replace the medium.

  • Addition of Cytochalasin B: Add Cytochalasin B to the culture medium to arrest cytokinesis, allowing for the identification of binucleated cells. The timing of addition is critical and should allow for one to two cell cycles post-treatment.[12]

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Slide Preparation: Prepare slides by dropping the cell suspension onto clean glass slides, followed by air-drying.

  • Staining: Stain the slides with an appropriate DNA stain.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. Cytotoxicity is also assessed, often by calculating the Cytokinesis-Block Proliferation Index (CBPI).

In Vitro Alkaline Comet Assay (Single Cell Gel Electrophoresis)

The comet assay detects DNA strand breaks in individual cells.[13]

Objective: To assess the potential of this compound to induce DNA strand breaks in mammalian cells.

Materials:

  • Cell Line: Human cells such as HepG2 (metabolically competent) or TK6.

  • Metabolic Activation: S9 fraction if using metabolically incompetent cells.

  • Test Compound: this compound.

  • Reagents: Low melting point agarose, lysis solution (containing Triton X-100 and NaCl), alkaline electrophoresis buffer (pH > 13), neutralizing buffer, and a fluorescent DNA stain (e.g., SYBR Green).

Procedure:

  • Cell Treatment: Expose cells in suspension or monolayer to various concentrations of this compound with and without S9 metabolic activation.

  • Embedding: Mix a small aliquot of the cell suspension with low melting point agarose and pipette onto a pre-coated microscope slide.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

  • Alkaline Unwinding: Place the slides in an electrophoresis tank filled with cold alkaline buffer to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank. Damaged DNA (containing strand breaks) will migrate from the nucleus towards the anode, forming a "comet tail."[13]

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Scoring: Analyze the slides using a fluorescence microscope equipped with image analysis software. At least 50-100 cells per slide are scored. The extent of DNA damage is typically quantified as the percentage of DNA in the comet tail (% Tail DNA).

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical genotoxic pathway of a generic nitrosamine and the workflows for the key genotoxicity assays.

Genotoxicity_Pathway cluster_activation Metabolic Activation (e.g., in Liver) cluster_damage DNA Damage cluster_response Cellular Response This compound This compound CYP450 CYP450 This compound->CYP450 α-hydroxylation Unstable α-hydroxy nitrosamine Unstable α-hydroxy nitrosamine CYP450->Unstable α-hydroxy nitrosamine Alkyldiazonium ion Alkyldiazonium ion Unstable α-hydroxy nitrosamine->Alkyldiazonium ion Spontaneous decomposition DNA DNA Alkyldiazonium ion->DNA Alkylation DNA Adducts DNA Adducts DNA->DNA Adducts DNA Damage Response DNA Damage Response (p53, ATM/ATR) DNA Adducts->DNA Damage Response DNA Repair DNA Repair DNA Damage Response->DNA Repair Cell Cycle Arrest Cell Cycle Arrest DNA Damage Response->Cell Cycle Arrest Apoptosis Apoptosis DNA Damage Response->Apoptosis Severe Damage Mutation Mutation DNA Repair->Mutation Error-prone repair or replication of damaged DNA

Caption: Theoretical pathway for nitrosamine-induced genotoxicity.

Ames_Test_Workflow Start Start Prepare bacterial culture, S9 mix, and test compound Prepare bacterial culture, S9 mix, and test compound Start->Prepare bacterial culture, S9 mix, and test compound Pre-incubation (37°C, 30 min) Pre-incubation (37°C, 30 min) Prepare bacterial culture, S9 mix, and test compound->Pre-incubation (37°C, 30 min) Mix with top agar and pour on minimal glucose plates Mix with top agar and pour on minimal glucose plates Pre-incubation (37°C, 30 min)->Mix with top agar and pour on minimal glucose plates Incubate (37°C, 48-72h) Incubate (37°C, 48-72h) Mix with top agar and pour on minimal glucose plates->Incubate (37°C, 48-72h) Count revertant colonies Count revertant colonies Incubate (37°C, 48-72h)->Count revertant colonies Analyze data (fold induction) Analyze data (fold induction) Count revertant colonies->Analyze data (fold induction) End End Analyze data (fold induction)->End

Caption: Workflow for the enhanced Ames test.

Micronucleus_Assay_Workflow Start Start Seed mammalian cells Seed mammalian cells Start->Seed mammalian cells Treat with this compound +/- S9 (3-6h) Treat with this compound +/- S9 (3-6h) Seed mammalian cells->Treat with this compound +/- S9 (3-6h) Wash and add fresh medium with Cytochalasin B Wash and add fresh medium with Cytochalasin B Treat with this compound +/- S9 (3-6h)->Wash and add fresh medium with Cytochalasin B Incubate (1.5-2 cell cycles) Incubate (1.5-2 cell cycles) Wash and add fresh medium with Cytochalasin B->Incubate (1.5-2 cell cycles) Harvest cells Harvest cells Incubate (1.5-2 cell cycles)->Harvest cells Prepare and stain slides Prepare and stain slides Harvest cells->Prepare and stain slides Score micronuclei in binucleated cells Score micronuclei in binucleated cells Prepare and stain slides->Score micronuclei in binucleated cells End End Score micronuclei in binucleated cells->End

Caption: Workflow for the in vitro micronucleus assay.

Comet_Assay_Workflow Start Start Treat cells with this compound +/- S9 Treat cells with this compound +/- S9 Start->Treat cells with this compound +/- S9 Embed cells in agarose on a slide Embed cells in agarose on a slide Treat cells with this compound +/- S9->Embed cells in agarose on a slide Lyse cells to form nucleoids Lyse cells to form nucleoids Embed cells in agarose on a slide->Lyse cells to form nucleoids Alkaline unwinding of DNA Alkaline unwinding of DNA Lyse cells to form nucleoids->Alkaline unwinding of DNA Electrophoresis Electrophoresis Alkaline unwinding of DNA->Electrophoresis Neutralize and stain DNA Neutralize and stain DNA Electrophoresis->Neutralize and stain DNA Analyze comets using fluorescence microscopy Analyze comets using fluorescence microscopy Neutralize and stain DNA->Analyze comets using fluorescence microscopy End End Analyze comets using fluorescence microscopy->End

References

N-Nitroso-Salbutamol: A Technical Whitepaper on its Discovery, Analysis, and Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitroso-Salbutamol (NNS), a nitrosamine drug substance-related impurity (NDSRI) of the widely used bronchodilator Salbutamol, has emerged as a compound of interest within the broader context of pharmaceutical safety and regulatory scrutiny of nitrosamine impurities. This technical guide provides a comprehensive overview of the discovery, synthesis, analytical quantification, and toxicological assessment of this compound. In the absence of extensive direct toxicological data for NNS, this paper employs a scientifically accepted read-across approach, leveraging data from structurally similar nitrosamines to infer potential biological activity. Detailed experimental protocols for synthesis and analysis are provided, alongside structured data tables and diagrams to facilitate understanding and further research.

Discovery and Research History

The "discovery" of this compound is intrinsically linked to the heightened regulatory focus on nitrosamine impurities in pharmaceuticals, which began in mid-2018.[1] The detection of N-nitrosodimethylamine (NDMA) in certain medications prompted global regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to mandate comprehensive risk assessments for all pharmaceutical products.[1]

This compound, chemically identified as N-(tert-butyl)-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide, is formed from the nitrosation of the secondary amine group in the Salbutamol molecule.[1][2][3][4] This reaction can be initiated by nitrosating agents present as impurities in raw materials, reagents, or solvents used during the manufacturing process.[1] Factors such as heat, moisture, and acidic conditions can promote its formation.[1] The need to understand, monitor, and mitigate the risks associated with such impurities has driven the development of synthetic routes to produce this compound as a reference standard for analytical and toxicological studies.[5] One recent publication outlines a simple and scalable synthesis of this compound, highlighting the importance of having access to this compound for analytical method validation and toxicological investigation.[5][6]

Quantitative Data Summary

Quantitative data for this compound is primarily available in the realms of regulatory limits and analytical detection. Direct quantitative biological activity data for this compound is not extensively published. Therefore, data from a structurally related compound, N-Nitroso-Propranolol, is presented as a read-across surrogate for potential genotoxicity.

Table 1: Regulatory and Analytical Data for this compound

ParameterValueSource / Notes
Regulatory Acceptable Intake (AI)
FDA Recommended AI1500 ng/dayFor N-nitroso-albuterol (NDSRI), classified as a Potency Category 5 compound.[1][7]
Analytical Detection Limits (LC-MS/MS)
Limit of Detection (LOD)0.1 µg/gRelative to Salbutamol drug substance.[4]
Limit of Quantification (LOQ)0.2 µg/gRelative to Salbutamol drug substance.[4]
Alternative LOQ0.025 µg/gMethod for Salbutamol drug substance.[8]

Table 2: Genotoxicity Data for N-Nitroso-Propranolol (Read-Across Surrogate)

AssayTester Strain / Cell LineMetabolic ActivationResultSource
Bacterial Reverse Mutation (Ames Test)
S. typhimurium TA1535Hamster Liver S9Positive (Concentration-dependent)[5][9][10]
S. typhimurium TA100Hamster Liver S9Positive (Concentration-dependent)[5][9][10]
S. typhimurium TA98Hamster Liver S9Positive (Concentration-dependent)[5][9][10]
Mammalian Cell Assays
Micronucleus TestHuman Lymphoblastoid TK6Hamster Liver S9Positive (Concentration-dependent)[5][9]
Gene Mutation AssayHuman Lymphoblastoid TK6Hamster Liver S9Positive[5][9]
DNA Strand BreakageHuman HepaRG cellsEndogenousPositive (Concentration-dependent)[5][9]

Experimental Protocols

Synthesis of this compound

The following protocol is based on the principles of nitrosation of secondary amines and scalable synthesis methodologies.[5][6]

Objective: To synthesize this compound from Salbutamol.

Materials:

  • Salbutamol

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl) or another suitable acid

  • Dichloromethane (DCM) or other suitable organic solvent

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolution: Dissolve a known quantity of Salbutamol in a suitable solvent such as a mixture of water and a miscible organic solvent in a round-bottom flask.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Acidification: Slowly add a dilute solution of hydrochloric acid dropwise to the cooled Salbutamol solution with continuous stirring. The pH should be acidic to facilitate the formation of the nitrosating agent.

  • Nitrosating Agent Addition: Prepare a solution of sodium nitrite in deionized water. Add this solution dropwise to the cooled, acidified Salbutamol solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours after the addition is complete.

  • Quenching and Extraction: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is neutral or slightly basic. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification (if necessary): The resulting crude this compound can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure product.

Quantification by LC-MS/MS

The following is a representative protocol for the determination of this compound in a drug substance or product, based on methods published by regulatory authorities.[4][8][11]

Objective: To quantify the amount of this compound in a sample using Liquid Chromatography-Tandem Mass Spectrometry.

Equipment and Reagents:

  • Liquid Chromatograph-Tandem Mass Spectrometer (LC-MS/MS) with an Electrospray Ionization (ESI) source.

  • HPLC Column: A C18 column (e.g., Hypersil GOLD, 150x2.1 mm, 3 µm) or equivalent.[11]

  • Mobile Phase A: 0.1% formic acid in deionized water.[11]

  • Mobile Phase B: 0.1% formic acid in Methanol.[11]

  • This compound reference standard.

  • Methanol (HPLC grade), Formic acid (MS grade), Deionized water.

  • Sample preparation materials: Volumetric flasks, micropipettes, centrifuge, syringe filters (e.g., 0.2 µm Nylon).[11]

LC-MS/MS Conditions:

  • Flow Rate: 0.3 mL/min.[11]

  • Column Temperature: 40 °C.[11]

  • Injection Volume: 5 µL.[11]

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by a re-equilibration step.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (example):

    • Quantifier: 269.1 -> 213.1

    • Qualifier 1: 269.1 -> 162.9

    • Qualifier 2: 269.1 -> 145.1 (Note: Exact m/z values may vary slightly based on instrument calibration and adduct formation. The precursor ion corresponds to [M+H]⁺)

Procedure:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in methanol. Perform serial dilutions with a suitable diluent (e.g., 50:50 methanol:water) to create a series of calibration standards at concentrations bracketing the expected sample concentration and the limit of quantification.

  • Sample Preparation: a. Accurately weigh an amount of the powdered drug product or drug substance equivalent to a known amount of Salbutamol (e.g., 10 mg).[11] b. Add a precise volume of diluent (e.g., 10 mL of deionized water).[11] c. Vortex to mix and sonicate for approximately 10 minutes to ensure complete dissolution.[11] d. Centrifuge the sample at ~3500 rpm for 5 minutes to pellet any excipients.[11] e. Filter the supernatant through a 0.2 µm syringe filter into an HPLC vial.[11]

  • Analysis: Inject the prepared standards and samples onto the LC-MS/MS system.

  • Quantification: Construct a calibration curve by plotting the peak area of the quantifier MRM transition against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Signaling Pathways and Mechanistic Diagrams

As a nitrosamine, the primary toxicological concern for this compound is its potential for genotoxicity and carcinogenicity. This is not mediated by interaction with a specific signaling pathway in the traditional sense (e.g., GPCR or kinase cascades), but rather through metabolic activation to a reactive species that damages DNA.

Formation of this compound

The formation of this compound is a chemical reaction that can occur under specific conditions, typically involving a source of nitrite and an acidic environment.

G cluster_reactants Reactants cluster_conditions Conditions Salbutamol Salbutamol (Secondary Amine) Product This compound Salbutamol->Product Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid, HNO₂) Nitrosating_Agent->Product Acidic_pH Acidic pH Acidic_pH->Product Heat Heat / Storage Heat->Product

Caption: Formation pathway of this compound.

Generalized Genotoxic Mechanism of Nitrosamines

The proposed mechanism of genotoxicity for this compound, based on the known bioactivation of other nitrosamines, involves metabolic activation leading to DNA damage.

G cluster_activation Metabolic Activation (Liver) cluster_damage Cellular Damage NNS This compound (Pro-mutagen) CYP450 Cytochrome P450 Enzymes (α-hydroxylation) NNS->CYP450 Metabolism Unstable_Intermediate Unstable α-hydroxy Nitrosamine CYP450->Unstable_Intermediate Diazonium Reactive Diazonium Ion Unstable_Intermediate->Diazonium Spontaneous Decomposition DNA Nuclear DNA Diazonium->DNA Alkylation Adducts DNA Adducts (e.g., O⁶-alkylguanine) DNA->Adducts Mutation DNA Mutation (During Replication) Adducts->Mutation Miscoding Cancer Potential for Carcinogenesis Mutation->Cancer

Caption: Proposed genotoxic mechanism of this compound.

Conclusion and Future Directions

This compound is a relevant drug substance-related impurity that requires careful monitoring and control in Salbutamol-containing products. While robust analytical methods for its detection and quantification exist, there is a notable lack of direct biological and toxicological data in the public domain. The application of read-across and QSAR methodologies, using data from structurally related nitrosamines like N-Nitroso-Propranolol, provides a scientifically grounded approach for initial risk assessment.

Future research should prioritize obtaining direct experimental data on the genotoxic potential of this compound, for instance, through a standard battery of tests including the bacterial reverse mutation (Ames) assay and in vitro mammalian cell assays. Such data would be invaluable for refining risk assessments and ensuring patient safety. Further investigation into the precise conditions that favor or inhibit its formation during the manufacturing and storage of Salbutamol products is also warranted to develop effective mitigation strategies.

References

N-Nitroso-Salbutamol in Pharmaceutical Products: A Technical Guide to Formation, Analysis, and Mitigation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide due to their potential carcinogenic properties. N-Nitroso-Salbutamol, a nitrosamine derivative of the widely used bronchodilator Salbutamol, can form in drug products through the reaction of the secondary amine group of Salbutamol with nitrosating agents. This technical guide provides an in-depth overview of the mechanism of this compound formation, the critical role of formulation excipients, and detailed analytical methodologies for its detection and quantification. Furthermore, it outlines the regulatory landscape and potential toxicological implications, offering a comprehensive resource for professionals involved in drug development, quality control, and regulatory affairs.

The Chemistry of this compound Formation

The formation of this compound is a chemical reaction involving the nitrosation of the secondary amine functional group present in the Salbutamol molecule.[1][2] This reaction is primarily driven by the presence of nitrosating agents, which are often derived from nitrite impurities.[1][2][3]

The general mechanism can be summarized as follows:

  • Formation of the Nitrosating Agent: Under acidic conditions, nitrite ions (NO₂⁻) are protonated to form nitrous acid (HNO₂). Nitrous acid can then generate more potent nitrosating species such as dinitrogen trioxide (N₂O₃), the nitrosonium ion (NO⁺), or protonated nitrous acid (H₂ONO⁺).[1]

  • Nucleophilic Attack: The secondary amine group in Salbutamol, being nucleophilic, attacks the electrophilic nitrosating agent.

  • Formation of the N-nitroso Bond: This reaction leads to the formation of a stable N-nitroso bond, resulting in the this compound impurity.[1]

Several factors can influence the rate of this reaction, including:

  • pH: The formation of nitrosamines from secondary amines is generally favored under acidic conditions (pH 2.5-3.4), which facilitate the formation of active nitrosating species.[4]

  • Temperature: Increased temperature generally accelerates the rate of chemical reactions, including nitrosamine formation.[2]

  • Moisture: The presence of water can facilitate the ionization of nitrites and the subsequent formation of nitrosating agents.

  • Presence of Catalysts or Inhibitors: The reaction can be influenced by other components in the drug product formulation.

dot

Mechanism of this compound Formation

The Role of Excipients as a Source of Nitrites

Pharmaceutical excipients are a primary source of the nitrite impurities that can lead to the formation of this compound.[1][3][5][6] The levels of nitrites can vary significantly between different types of excipients, and even between different batches from the same supplier.[5] This variability underscores the importance of rigorous testing and control of raw materials.

Below is a summary of reported nitrite levels in common pharmaceutical excipients.

ExcipientReported Nitrite Levels (ppm)Reference
Microcrystalline Cellulose (MCC)0.9 - 285.6[7]
Lactose0.9 - 285.6[7]
Pregelatinised Starch0.9 - 285.6[7]
Povidone0.9 - 285.6[7]
Crospovidone0.9 - 285.6[7]
Sodium Starch Glycolate (SSG)up to 285.6[1][7]
Sodium Croscarmellose0.9 - 285.6[7]
Stearic Acid0.9 - 285.6[7]
Hydroxypropyl Cellulose (HPC)as low as 0.9[1][7]
Silicon Dioxide0.9 - 285.6[7]

Experimental Protocols for Detection and Quantification

The accurate detection and quantification of this compound at trace levels require highly sensitive and specific analytical methods. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely used and recommended technique.

Sample Preparation

A general procedure for the preparation of samples from a solid dosage form for LC-MS/MS analysis is as follows:

  • Sample Weighing: Accurately weigh a portion of the powdered drug product equivalent to a specific amount of the Salbutamol active pharmaceutical ingredient (API), for example, 10 mg.

  • Extraction: Add a suitable solvent, such as deionized water, to the sample.

  • Homogenization: Vortex and sonicate the sample to ensure complete dissolution of the analyte.

  • Centrifugation: Centrifuge the sample to pelletize any insoluble excipients.

  • Filtration: Filter the supernatant through a 0.2 µm filter to remove any remaining particulate matter before injection into the LC-MS/MS system.

dot

Experimental_Workflow Start Start: Salbutamol Drug Product Weighing 1. Weighing of Powdered Sample Start->Weighing Extraction 2. Addition of Extraction Solvent (e.g., Deionized Water) Weighing->Extraction Homogenization 3. Vortexing and Sonication Extraction->Homogenization Centrifugation 4. Centrifugation Homogenization->Centrifugation Filtration 5. Filtration of Supernatant Centrifugation->Filtration LC_MS_MS 6. LC-MS/MS Analysis Filtration->LC_MS_MS Data_Analysis 7. Data Analysis and Quantification LC_MS_MS->Data_Analysis Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2_Receptor β₂-Adrenergic Receptor Salbutamol->Beta2_Receptor binds to G_Protein Gs Protein Activation Beta2_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Activation G_Protein->Adenylyl_Cyclase cAMP ↑ cAMP Production Adenylyl_Cyclase->cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA Smooth_Muscle_Relaxation Airway Smooth Muscle Relaxation (Bronchodilation) PKA->Smooth_Muscle_Relaxation leads to Regulatory_Framework Risk_Assessment Risk Assessment (API, Excipients, Process) Confirmatory_Testing Confirmatory Testing (Validated Methods) Risk_Assessment->Confirmatory_Testing If risk identified AI_Limits Comparison with Acceptable Intake (AI) Limits Confirmatory_Testing->AI_Limits Mitigation Implementation of Mitigation Strategies AI_Limits->Mitigation If limit exceeded Release Product Release AI_Limits->Release If within limit Mitigation->Risk_Assessment Re-evaluation

References

Spectroscopic and Analytical Profile of N-Nitroso-Salbutamol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Nitroso-Salbutamol (CAS: 2919946-71-5), a nitrosamine impurity of the widely used bronchodilator, Salbutamol. The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their potential carcinogenicity. Accurate analytical characterization is crucial for the detection, quantification, and control of such impurities.

This document summarizes available mass spectrometry (MS) data and provides expected ranges for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on the compound's chemical structure. Detailed experimental protocols for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are also presented.

This compound: Chemical Identity

ParameterValue
IUPAC Name N-tert-butyl-N-[2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]nitrous amide[1]
CAS Number 2919946-71-5[1]
Molecular Formula C₁₃H₂₀N₂O₄[1]
Molecular Weight 268.31 g/mol [1]
Chemical Structure Chemical structure of this compound

Mass Spectrometry (MS) Data

High-sensitivity LC-MS/MS is the primary technique for the trace-level detection and quantification of this compound. Analysis is typically performed in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity. The precursor ion corresponds to the protonated molecule [M+H]⁺, and its fragmentation yields characteristic product ions.

Table 1: LC-MS/MS MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)PolarityApplication
269.1149.1PositiveQuantification/Confirmation
269.1223.1PositiveConfirmation
269.1177.1PositiveConfirmation

Note: The precursor ion m/z may be cited as 267.1 in some methods, referring to the monoisotopic mass of the neutral molecule. The data presented here is based on methods utilizing a protonated precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

While specific experimental NMR data for this compound is not widely published in the public domain, the expected chemical shifts can be predicted based on the molecular structure. Asymmetrical nitrosamines can exhibit conformational isomers due to restricted rotation around the N-N bond, which may lead to the observation of two sets of signals for adjacent protons and carbons.

Table 2: Predicted ¹H-NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic-H6.8 - 7.4m
-CH(OH)-~4.8 - 5.2m
-CH₂-(Ar)~4.6s
-N-CH₂-~3.5 - 4.0m
-C(CH₃)₃~1.1 - 1.5s
Phenolic-OHBroads
Alcoholic-OHBroads

Table 3: Predicted ¹³C-NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C=C115 - 158
-CH(OH)-~70
-C(CH₃)₃~60
-N-CH₂-~55
-CH₂OH~64
-C(CH₃)₃~27

Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)
O-H (Alcohol, Phenol)Stretching3200 - 3600 (Broad)
C-H (Aromatic)Stretching3000 - 3100
C-H (Aliphatic)Stretching2850 - 3000
N=O (Nitroso)Stretching1430 - 1500
C=C (Aromatic)Stretching1450 - 1600
N-N (Nitrosoamine)Stretching1000 - 1150
C-O (Alcohol, Phenol)Stretching1050 - 1250

Experimental Protocols

The following protocols are based on methods published by regulatory agencies for the determination of this compound in pharmaceutical products.

Sample Preparation (for Salbutamol Drug Substance)
  • Weigh an amount of powdered sample equivalent to 10 mg of Salbutamol into a conical bottom centrifuge tube.

  • Add 10 mL of deionized water.

  • Vortex the tube to ensure thorough mixing.

  • Sonicate the sample for 10 minutes to facilitate dissolution.

  • Centrifuge the solution at 3500 rpm for 5 minutes.

  • Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial for analysis.

LC-MS/MS Method

The following is a representative LC-MS/MS method for the analysis of this compound.

Table 5: LC-MS/MS Instrumental Parameters

ParameterCondition
LC Column Hypersil GOLD (150 x 2.1 mm, 3 µm) or equivalent
Column Temperature 40 °C
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient Program Time (min)
0.0
5.0
8.0
11.0
11.5
15.0
Ion Source Electrospray Ionization (ESI)
Polarity Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)

Visualized Workflow

The following diagram illustrates the general workflow for the analysis of this compound in a drug product.

Caption: Analytical workflow for this compound quantification.

References

A Comprehensive Technical Guide to the Physical and Chemical Stability of N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the necessary studies to evaluate the physical and chemical stability of N-Nitroso-Salbutamol, a nitrosamine impurity of the widely used bronchodilator, Salbutamol. Given the classification of N-nitrosamines as a "cohort of concern" due to their potential carcinogenic effects, understanding the stability of this compound is critical for risk assessment and control in pharmaceutical products.[1]

While specific, publicly available stability studies on this compound are limited, this guide synthesizes established principles of N-nitrosamine chemistry, forced degradation studies, and analytical methodologies to provide a robust framework for its stability assessment.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for designing and interpreting stability studies.

PropertyValueSource
Chemical NameN-(Tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide[2]
Molecular FormulaC13H20N2O4[2]
Molecular Weight268.31 g/mol
CAS Number2919946-71-5
AppearanceTo be determined experimentally
SolubilityTo be determined experimentally in various solvents (e.g., water, methanol, acetonitrile)
pKaTo be determined experimentally

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[3][4] The conditions outlined below are based on ICH guidelines and general knowledge of N-nitrosamine chemistry.[3]

Experimental Protocols for Forced Degradation

A solution of this compound of known concentration (e.g., 100 µg/mL) should be prepared in a suitable solvent (e.g., methanol or a water/acetonitrile mixture) for the following studies. A control sample, protected from the specific stress condition, should be analyzed concurrently.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

Stress ConditionProposed ProtocolSampling Time Points
Acidic Hydrolysis Treat the this compound solution with 0.1 M HCl at 60°C.0, 1, 3, 6, 12, 24 hours
Basic Hydrolysis Treat the this compound solution with 0.1 M NaOH at 60°C.0, 1, 3, 6, 12, 24 hours
Neutral Hydrolysis Reflux the this compound solution in water at 60°C.0, 1, 3, 6, 12, 24 hours
Oxidative Degradation Treat the this compound solution with 3% H2O2 at room temperature.0, 1, 3, 6, 12, 24 hours
Thermal Degradation Heat the solid this compound powder at 80°C. For solutions, heat at 60°C.0, 1, 3, 5, 7 days (solid); 0, 6, 12, 24, 48 hours (solution)
Photostability Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be wrapped in aluminum foil.To be determined based on rate of degradation
Predicted Degradation Pathways

Based on the known chemistry of N-nitrosamines and the structure of Salbutamol, several degradation pathways can be postulated. The primary point of instability in N-nitrosamines is often the N-N bond.

  • Photolytic Cleavage: Exposure to UV light is known to cause homolytic cleavage of the N-N bond in N-nitrosamines, which would lead to the formation of a salbutamol-derived radical and a nitric oxide radical.[5][6]

  • Acid-Catalyzed Denitrosation: In acidic conditions, protonation of the nitroso group can occur, making the N-N bond susceptible to cleavage and potentially reverting the molecule to the parent amine, Salbutamol, and releasing a nitrosating species.[7]

  • Oxidative Degradation: Oxidizing agents can attack various parts of the molecule. The N-nitroso group can be oxidized, or the phenyl ring and side chain of the salbutamol moiety could undergo oxidation.[8][9]

  • Thermal Degradation: At elevated temperatures, cleavage of the N-N bond is a likely degradation pathway. The stability of nitrosamines to heat can be quite variable.[10][11]

G cluster_stress Stress Conditions cluster_pathways Potential Degradation Pathways cluster_products Potential Degradation Products Acid Acidic Hydrolysis Denitrosation Denitrosation Acid->Denitrosation Base Basic Hydrolysis NN_Cleavage N-N Bond Cleavage Base->NN_Cleavage Oxidation Oxidation (H2O2) Oxidation_Pathway Oxidation of Salbutamol Moiety Oxidation->Oxidation_Pathway Light Photolysis (UV) Light->NN_Cleavage Heat Thermal Stress Heat->NN_Cleavage Salbutamol Salbutamol Denitrosation->Salbutamol NO_species Nitrosating Species Denitrosation->NO_species Radicals Radical Intermediates NN_Cleavage->Radicals Oxidized_Products Oxidized Derivatives Oxidation_Pathway->Oxidized_Products NNS This compound NNS->Acid NNS->Base NNS->Oxidation NNS->Light NNS->Heat

Caption: Proposed Degradation Pathways of this compound.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is essential to separate and quantify this compound from its potential degradation products and the parent drug, Salbutamol. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective determination of nitrosamine impurities.[12][13]

LC-MS/MS Method Parameters

The following is a representative LC-MS/MS method based on published procedures for the analysis of this compound.[12][13] Method validation should be performed to ensure it is fit for its intended purpose.

Table 3: Example LC-MS/MS Method Parameters

ParameterCondition
LC System High-Performance Liquid Chromatograph
Column XSelect HSS T3, 3.5 µm, 3.0 mm i.d. × 150 mm (or equivalent)
Column Temperature 40°C
Mobile Phase A 0.1% Formic acid in deionized water
Mobile Phase B 0.1% Formic acid and 20% Acetonitrile in Methanol
Flow Rate 0.6 mL/min
Injection Volume 10 µL
MS System Tandem Mass Spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions To be optimized for this compound and potential degradation products
Experimental Workflow for Stability Sample Analysis

The following diagram illustrates the workflow for analyzing samples from the forced degradation studies.

G start Forced Degradation Sample (at specified time point) neutralize Neutralize Sample (if acidic or basic) start->neutralize dilute Dilute to appropriate concentration neutralize->dilute filter Filter through 0.22 µm filter dilute->filter hplc Inject into LC-MS/MS filter->hplc data Data Acquisition (MRM mode) hplc->data analysis Data Analysis: - Peak Integration - Quantification - Impurity Profiling data->analysis report Report Results: - % this compound remaining - % Degradation Products formed analysis->report

References

In Silico Prediction of N-Nitroso-Salbutamol Mutagenicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their classification as a "cohort of concern" with high mutagenic and carcinogenic potential.[1][2][3][4] N-Nitroso-Salbutamol, a potential impurity arising from the active pharmaceutical ingredient (API) Salbutamol, necessitates a thorough risk assessment.[5] This technical guide provides an in-depth overview of the in silico methodologies used to predict the mutagenicity of this compound, aligning with the principles of the ICH M7 guideline for the assessment and control of DNA reactive impurities.[1][2][6][7] The guide details the theoretical basis of predictive models, experimental protocols for in silico analysis, and the crucial role of metabolic activation in the mutagenic potential of nitrosamines.

Regulatory Framework: The ICH M7 Guideline

The International Council for Harmonisation (ICH) M7 guideline provides a framework for the assessment and control of DNA-reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][6] N-nitrosamines are explicitly included in the "cohort of concern" within this guideline, signifying their high carcinogenic potency, which requires control at levels lower than the standard Threshold of Toxicological Concern (TTC).[1][2] The guideline advocates a risk-based approach, starting with an in silico assessment using two complementary (Q)SAR models—one expert rule-based and one statistical-based.

In Silico Mutagenicity Prediction Models

In silico toxicology tools are essential for the initial hazard identification of mutagenic impurities. These computational models predict the mutagenic potential of a chemical based on its structure.

Quantitative Structure-Activity Relationship (QSAR) Models

(Q)SAR models are computational tools that correlate the chemical structure of a compound with its biological activity, in this case, mutagenicity. For N-nitrosamines, these models are trained on large datasets of compounds with known mutagenicity data. The models identify structural alerts or fragments associated with mutagenicity.

Two primary types of (Q)SAR models are employed as per ICH M7 recommendations:

  • Expert Rule-Based Systems (e.g., Derek Nexus): These systems use a knowledge base of structural alerts derived from known mechanisms of toxicity and expert knowledge.[8][9] An alert for the N-nitroso functional group, for instance, is well-established and would be triggered by this compound.[8]

  • Statistical-Based Systems (e.g., Sarah Nexus): These models are built on statistical analysis of large datasets of mutagenicity data (typically from the Ames test). They identify statistically significant structural fragments that correlate with positive or negative mutagenicity predictions.[8]

Hypothetical In Silico Prediction Summary for this compound

The following table summarizes the expected in silico prediction results for this compound based on its chemical structure and the known mutagenicity of N-nitrosamines.

In Silico Model Prediction Endpoint Predicted Outcome for this compound Confidence Level Justification
Derek Nexus (Expert Rule-Based)Bacterial MutagenicityPositiveHighFires the structural alert for N-nitrosamines, which are known to be mutagenic after metabolic activation.
Sarah Nexus (Statistical-Based)Bacterial MutagenicityPositiveHighThe N-nitroso group is a well-established toxicophore in the training set, leading to a high probability of a positive prediction.
Generic Carcinogenicity ModelRodent CarcinogenicityProbable CarcinogenModerate to HighBased on the strong correlation between mutagenicity and carcinogenicity for the N-nitrosamine class.

The Critical Role of Metabolic Activation

The mutagenicity of most N-nitrosamines, including this compound, is not direct-acting. It is dependent on metabolic activation, primarily by Cytochrome P450 (CYP) enzymes in the liver.[10][11]

Mechanism of Action

The key metabolic pathway leading to mutagenicity is the enzymatic hydroxylation of the α-carbon (the carbon atom adjacent to the nitrosated nitrogen).[10][12] This process generates an unstable α-hydroxy nitrosamine, which then undergoes spontaneous decomposition to form a highly reactive alkyldiazonium ion. This ion is a potent electrophile that can alkylate DNA bases (e.g., guanine), leading to DNA adducts, mispairing during replication, and ultimately, gene mutations.[10][12]

Signaling Pathway for N-Nitrosamine Mutagenicity

G Metabolic Activation and Mutagenic Action of this compound cluster_0 Inert Pre-mutagen cluster_1 Metabolic Activation (Liver) cluster_2 Formation of Reactive Species cluster_3 Genotoxic Event This compound This compound CYP450_Enzymes CYP450 Enzymes This compound->CYP450_Enzymes Substrate Alpha_Hydroxylation α-Hydroxylation CYP450_Enzymes->Alpha_Hydroxylation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Alpha_Hydroxylation->Unstable_Intermediate Produces Spontaneous_Decomposition Spontaneous Decomposition Unstable_Intermediate->Spontaneous_Decomposition Alkyldiazonium_Ion Alkyldiazonium Ion (Electrophile) Spontaneous_Decomposition->Alkyldiazonium_Ion Generates DNA DNA Alkyldiazonium_Ion->DNA Attacks DNA_Adduct DNA Adduct Formation DNA->DNA_Adduct Forms Mutation Gene Mutation DNA_Adduct->Mutation Leads to

Caption: Metabolic activation pathway of this compound leading to DNA mutation.

Experimental Protocols for In Silico Assessment

A robust in silico assessment for this compound should be conducted as follows:

Protocol: In Silico Mutagenicity Prediction
  • Chemical Structure Representation: Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) or MOL file for this compound.

  • Model Selection: Select two complementary (Q)SAR software platforms that are recognized by regulatory authorities (e.g., Derek Nexus and Sarah Nexus).

  • Prediction Execution (Model 1 - Expert Rule-Based):

    • Input the chemical structure into the expert rule-based software (e.g., Derek Nexus).

    • Run the prediction for bacterial mutagenicity.

    • Analyze the output for any triggered structural alerts, particularly the alert for N-nitrosamines.

    • Review the associated reasoning and examples provided by the software.

  • Prediction Execution (Model 2 - Statistical-Based):

    • Input the same chemical structure into the statistical-based software (e.g., Sarah Nexus).

    • Run the prediction for bacterial mutagenicity.

    • Analyze the output, which typically provides a probability of mutagenicity.

    • Examine the structural fragments that contributed to the prediction and review the "nearest neighbors" in the training set.

  • Expert Review: A qualified toxicologist should review the predictions from both models. The review should consider:

    • The concordance or discordance between the two models.

    • The relevance of the structural alerts and training set examples to this compound.

    • The potential for metabolic activation, considering the presence of α-hydrogens.

    • Any other relevant structural features that might modulate mutagenicity (e.g., steric hindrance).

Workflow for In Silico Mutagenicity Assessment```dot

G Start Start: This compound Structure QSAR_Model_1 Run Prediction: Expert Rule-Based (e.g., Derek Nexus) Start->QSAR_Model_1 QSAR_Model_2 Run Prediction: Statistical-Based (e.g., Sarah Nexus) Start->QSAR_Model_2 Analyze_1 Analyze Alert and Reasoning QSAR_Model_1->Analyze_1 Analyze_2 Analyze Probability and Training Set QSAR_Model_2->Analyze_2 Expert_Review Expert Review (ICH M7) Analyze_1->Expert_Review Analyze_2->Expert_Review Conclusion Conclusion on Mutagenicity Potential Expert_Review->Conclusion End End: Report Generation Conclusion->End

Caption: Decision-making workflow from in silico prediction to in vitro testing.

Conclusion and Risk Management

References

Methodological & Application

Application Note: Quantification of N-Nitroso-Salbutamol in Pharmaceutical Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso-Salbutamol in salbutamol drug substances and finished products. The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects.[1][2] Regulatory bodies, including the FDA, have established strict limits for these impurities, necessitating highly sensitive analytical methods for their detection and quantification.[1][3][4][5][6] This method provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection of this compound, achieving a low limit of quantification (LOQ).

Introduction

This compound is a nitrosamine impurity that can form from the reaction of the secondary amine in the salbutamol molecule with nitrosating agents.[7] These nitrosating agents can be present as impurities in raw materials, reagents, or solvents used during the manufacturing process.[7] Factors such as heat, moisture, and acidic conditions can also contribute to the formation of this impurity.[7] Given the potential health risks associated with nitrosamines, it is crucial for pharmaceutical manufacturers to monitor and control the levels of this compound in their products. This application note describes a reliable LC-MS/MS method developed for this purpose.

Experimental

Materials and Reagents
  • This compound reference standard

  • Salbutamol drug substance/product for testing

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Polypropylene (PP) conical bottom centrifuge tubes (15 mL)

  • Nylon or PVDF membrane filters (0.2 µm or 0.22 µm)

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask to obtain a final concentration of 1000 µg/mL.[8] Store this stock solution at -20°C and protect it from light.[8]

Intermediate and Working Standard Solutions: Prepare an intermediate stock solution of 100 µg/mL by diluting the primary stock solution with methanol.[9] Further dilute this intermediate solution with deionized water to prepare working standard solutions with concentrations ranging from 0.025 ng/mL to 100 ng/mL.[8]

Sample Preparation:

  • Accurately weigh an amount of the powdered sample equivalent to 10 mg of the salbutamol drug substance into a 15 mL PP conical bottom centrifuge tube.[7][9]

  • Add 10 mL of deionized water to the tube.[7][9]

  • Vortex the mixture to ensure it is well-mixed and then sonicate for 10 minutes to facilitate complete dissolution.[7][9]

  • Centrifuge the sample at 3500 rpm (or ≥3000 x g) for 5 minutes to separate any undissolved excipients.[7][8][9]

  • Filter the clear supernatant through a 0.2 µm nylon membrane filter into an HPLC vial for analysis.[7][9]

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatograph coupled with a triple quadrupole mass spectrometer was used for the analysis.

Chromatographic Conditions:

ParameterCondition 1Condition 2
Column XSelect HSS T3, 3.5 µm, 3.0 x 150 mm[8]Hypersil GOLD, 3 µm, 2.1 x 150 mm[7]
Mobile Phase A 0.1% Formic Acid in Deionized Water[7]1 mL Formic Acid in 1000 mL Deionized Water[8]
Mobile Phase B 0.1% Formic Acid in Methanol[7]1 mL Formic Acid and 200 mL Acetonitrile in 1000 mL Methanol[8]
Flow Rate 0.3 mL/min[9]0.6 mL/min[8]
Column Temperature 40°C[8]40°C
Injection Volume 10 µL[8][9]10 µL
Gradient See Table 1See Table 2

Table 1: Gradient Program for Condition 1 [9]

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
5.08020
8.0595
11.0595
11.58020
15.08020

Table 2: Gradient Program for Condition 2 (Illustrative)

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Mass Spectrometry Conditions:

ParameterSetting
Ion Source Electrospray Ionization (ESI), Negative or Positive Mode[8][9]
Ion Source Temperature 450°C[8]
Nebulizer Gas (Gas 1) 50 psi[8]
Heated Gas (Gas 2) 60 psi[8]
Curtain Gas 25 psi[8]
Collision Gas High[8]
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/zCollision Energy (eV)
This compound (Quantifier)267.1151.1-30[9]
This compound (Qualifier 1)267.1219.2-22[9]
This compound (Qualifier 2)267.1162.9-28[9]

Results and Discussion

The developed LC-MS/MS method demonstrated excellent sensitivity and selectivity for the quantification of this compound. The chromatographic conditions provided good separation of the analyte from the active pharmaceutical ingredient (API) and other potential impurities.

Linearity: A linear calibration curve was established over the concentration range of 0.025 ng/mL to 100 ng/mL for this compound.[8] The correlation coefficient (r²) was consistently greater than 0.99, indicating a strong linear relationship between the concentration and the instrument response.[9]

Limit of Quantification (LOQ): The limit of quantification for this compound was determined to be 0.025 µg/g of the salbutamol drug substance.[8] Another reported method established an LOQ of 0.2 µg/g.[9]

Recovery: The recovery of the method was assessed by spiking known concentrations of this compound into a sample matrix. The recovery was found to be within the acceptable range of 70-125%.[9]

Table 3: Summary of Quantitative Data

ParameterResult
Linearity Range0.025 - 100 ng/mL[8]
Correlation Coefficient (r²)> 0.99[9]
Limit of Quantification (LOQ)0.025 µg/g[8] / 0.2 µg/g[9]
Recovery70 - 125%[9]

Conclusion

This application note details a validated LC-MS/MS method for the trace-level quantification of this compound in salbutamol-containing pharmaceutical products. The method is sensitive, specific, and reliable, making it suitable for routine quality control testing to ensure product safety and compliance with regulatory requirements for nitrosamine impurities.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing ss Weigh Sample (10mg equivalent) as Add 10mL Deionized Water ss->as v Vortex and Sonicate (10 min) as->v c Centrifuge (3500 rpm, 5 min) v->c f Filter Supernatant (0.2 µm) c->f inj Inject 10 µL into LC-MS/MS f->inj std_stock Prepare Standard Stock (1000 µg/mL) std_work Prepare Working Standards (0.025-100 ng/mL) std_stock->std_work std_work->inj lc Chromatographic Separation (C18 Column) inj->lc ms Mass Spectrometric Detection (ESI, MRM Mode) lc->ms cal Generate Calibration Curve ms->cal quant Quantify this compound ms->quant cal->quant rep Report Results (µg/g) quant->rep logical_relationship cluster_formation This compound Formation cluster_risk Risk and Regulation cluster_control Analytical Control salbutamol Salbutamol (Secondary Amine) formation Formation of this compound salbutamol->formation nitrosating_agents Nitrosating Agents (e.g., from raw materials, solvents) nitrosating_agents->formation conditions Favorable Conditions (Heat, Acidity, Moisture) conditions->formation impurity Presence in Drug Product formation->impurity risk Potential Carcinogenic Risk to Patients impurity->risk regulation Regulatory Scrutiny and Limits (e.g., FDA Acceptable Intake) risk->regulation method Sensitive LC-MS/MS Method regulation->method quantification Accurate Quantification method->quantification control Quality Control and Product Safety quantification->control

References

Application Notes and Protocols for the Analytical Determination of N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The presence of N-nitrosamine impurities in pharmaceutical products is a critical safety concern due to their potential carcinogenic properties. N-Nitroso-Salbutamol, a nitrosamine derivative of the widely used bronchodilator Salbutamol, can form during the synthesis, storage, or formulation of the active pharmaceutical ingredient (API).[1] Regulatory bodies worldwide have implemented stringent guidelines requiring manufacturers to control and monitor the levels of such impurities.[2]

This document provides detailed application notes and validated analytical protocols for the sensitive and accurate detection of this compound in drug substances and products. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the most widely adopted and sensitive technique for this analysis.[1][3] A general protocol for Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) is also included as a potential alternative for volatile nitrosamines.

Analytical Methodologies: A Comparative Overview

The detection of trace-level nitrosamine impurities requires highly sensitive and selective analytical methods.[1][3] LC-MS/MS is the preferred technique for this compound due to its high sensitivity, specificity, and applicability to non-volatile and thermally labile compounds.[3] While GC-MS is a powerful tool for volatile nitrosamines, its application to less volatile compounds like this compound may be challenging.[4] HPLC-UV generally lacks the required sensitivity for the low detection limits mandated by regulatory agencies for nitrosamines.[1]

Quantitative Data Summary

The following tables summarize the performance characteristics of validated LC-MS/MS methods for the determination of this compound.

Table 1: Method Performance of LC-MS/MS for this compound Detection

ParameterMethod 1 (HSA Singapore)Method 2 (TFDA Taiwan)
Limit of Detection (LOD) 0.1 µg/gNot Reported
Limit of Quantitation (LOQ) 0.2 µg/g0.025 µg/g
Linearity Range 0.2 - 20 ng/mL0.025 - 100 ng/mL
Correlation Coefficient (r²) > 0.99Not Reported
Recovery 70 - 125%Not Reported
Precision (%RSD) Not ReportedNot Reported

Data sourced from Health Sciences Authority (HSA) Singapore and Taiwan Food and Drug Administration (TFDA) publications.[5][6]

Experimental Workflows and Signaling Pathways

Logical Relationship of Analytical Method Selection

cluster_selection Analytical Method Selection for this compound Analyte Properties Analyte Properties LC-MS/MS LC-MS/MS Analyte Properties->LC-MS/MS Non-volatile, thermally labile GC-MS GC-MS Analyte Properties->GC-MS Requires derivatization or high temperature Regulatory Requirements Regulatory Requirements Regulatory Requirements->LC-MS/MS High sensitivity and specificity needed HPLC-UV HPLC-UV Regulatory Requirements->HPLC-UV Insufficient sensitivity

Caption: Selection rationale for this compound analysis.

Experimental Workflow for LC-MS/MS Analysis

cluster_workflow LC-MS/MS Workflow for this compound Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation Inject extract Mass Spectrometric Detection Mass Spectrometric Detection Chromatographic Separation->Mass Spectrometric Detection Eluted analyte Data Analysis Data Analysis Mass Spectrometric Detection->Data Analysis Acquire MRM data

Caption: High-level LC-MS/MS analytical workflow.

Detailed Experimental Protocols

Protocol 1: LC-MS/MS Method based on HSA Singapore Guidance

This protocol is adapted from the method published by the Health Sciences Authority of Singapore for the determination of this compound in Salbutamol drug products.[5]

1. Reagents and Materials

  • This compound reference standard (≥97% purity)

  • Methanol (HPLC grade)

  • Formic acid (MS grade)

  • Deionized water

  • Salbutamol drug product (tablets or powder)

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.

  • Intermediate Standard Solution I (10 µg/mL): Dilute the stock standard solution with deionized water.

  • Intermediate Standard Solution II (100 ng/mL): Further dilute Intermediate Standard Solution I with deionized water.

  • Working Standard Solutions (0.1 to 20 ng/mL): Prepare a series of calibration standards by diluting Intermediate Standard Solution II with deionized water.[5]

3. Sample Preparation

  • Accurately weigh a portion of powdered drug product equivalent to 10 mg of Salbutamol into a 15 mL centrifuge tube.[5]

  • Add 10 mL of deionized water.[5]

  • Vortex to mix well and sonicate for 10 minutes.[5]

  • Centrifuge at 3500 rpm for 5 minutes.[5]

  • Filter the supernatant through a 0.2 µm nylon membrane filter into an HPLC vial.[5]

4. LC-MS/MS Instrumental Conditions

  • LC System: Agilent 1290 Infinity II or equivalent

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent

  • Column: Hypersil GOLD analytical column (150 x 2.1 mm, 3 µm) or equivalent[5]

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% formic acid in deionized water[5]

  • Mobile Phase B: 0.1% formic acid in methanol[5]

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    2 95 5
    10 10 90
    12 10 90
    12.1 95 5

    | 15 | 95 | 5 |

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound (Quantifier) 267.1 151.0
    This compound (Qualifier 1) 267.1 162.9

    | this compound (Qualifier 2) | 267.1 | 211.1 |

5. Method Validation Parameters

  • Linearity: The calibration curve should have a correlation coefficient (r²) of > 0.99.[5]

  • Accuracy (Recovery): The recovery from spiked samples should be within 70-125%.[5]

  • System Suitability: The signal-to-noise ratio for the lowest calibration standard should be ≥ 5.[5]

Protocol 2: LC-MS/MS Method based on TFDA Taiwan Guidance

This protocol is based on the method published by the Taiwan Food and Drug Administration for the determination of this compound in Salbutamol drug substance.[6]

1. Reagents and Materials

  • This compound reference standard

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water

  • Salbutamol drug substance

2. Standard Solution Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.[6]

  • Working Standard Solutions (0.025 to 100 ng/mL): Prepare a series of calibration standards by diluting the stock solution with deionized water.[6]

3. Sample Preparation

  • Accurately weigh approximately 100 mg of Salbutamol drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of deionized water.

  • Vortex for 30 seconds, then sonicate for 10 minutes.

  • Centrifuge at ≥ 3000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial.

4. LC-MS/MS Instrumental Conditions

  • LC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Column: XSelect HSS T3 (150 x 3.0 mm, 3.5 µm) or equivalent[6]

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% formic acid in deionized water[6]

  • Mobile Phase B: 0.1% formic acid and 20% acetonitrile in methanol[6]

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 10 µL

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 100 0
    1 100 0
    12 20 80
    15 20 80
    15.1 100 0

    | 20 | 100 | 0 |

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z)
    This compound (Quantifier) 267.1 151.0

    | this compound (Qualifier) | 267.1 | 211.1 |

5. Method Validation Parameters

  • LOQ: The established limit of quantitation is 0.025 µg/g.[6]

Protocol 3: General GC-MS/MS Method for Volatile Nitrosamines

This is a general protocol and should be optimized and validated for the specific application. This compound is not highly volatile, and this method may require derivatization for successful analysis.

1. Reagents and Materials

  • This compound reference standard

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Internal standard (e.g., NDMA-d6)

2. Sample Preparation

  • Weigh 1.0 g of the sample into a 50 mL centrifuge tube.

  • Add 10 mL of dichloromethane and vortex for 1 minute.

  • Spike with an appropriate internal standard.

  • Sonicate for 10 minutes, followed by centrifugation at 5000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and concentrate to 1 mL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial.

3. GC-MS/MS Instrumental Conditions

  • GC System: Agilent 8890 GC or equivalent

  • Mass Spectrometer: Agilent 7010B Triple Quadrupole GC/MS or equivalent

  • Column: Agilent DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent

  • Inlet Temperature: 230 °C

  • Injection Mode: Splitless

  • Oven Temperature Program: Start at 40 °C (hold for 5 min), ramp to 240 °C at 10 °C/min (hold for 5 min).

  • Ionization Mode: Electron Ionization (EI)

  • MRM Transitions: To be determined based on the mass spectrum of this compound.

Conclusion

The provided LC-MS/MS methods offer robust and sensitive approaches for the quantitative determination of this compound in pharmaceutical samples. It is imperative that any method is fully validated by the user to ensure it is fit for its intended purpose and complies with all relevant regulatory requirements. These application notes and protocols serve as a comprehensive guide for researchers and scientists in the development and implementation of analytical methods for this critical impurity.

References

Application Notes and Protocols for N-Nitroso-Salbutamol Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Nitroso-Salbutamol is a nitrosamine impurity that can form in pharmaceutical products containing Salbutamol, a widely used bronchodilator.[1][2] Nitrosamine impurities are a class of compounds that are considered probable human carcinogens, making their presence in pharmaceuticals a significant safety concern for regulatory agencies like the FDA and EMA.[3][4][5] Consequently, stringent control and monitoring of such impurities are mandatory for pharmaceutical manufacturers.[3][4][5][6] The this compound reference standard is a highly characterized material essential for the development, validation, and routine application of analytical methods aimed at detecting and quantifying this impurity in Salbutamol active pharmaceutical ingredients (APIs) and finished drug products.[1] Its use ensures the accuracy and reliability of analytical data submitted for regulatory approval and batch release.[1]

Physicochemical Properties

PropertyValue
IUPAC Name (R)-N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide[1]
CAS Number 2919946-71-5[1]
Molecular Formula C13H20N2O4[7]
Molecular Weight 268.31 g/mol
Appearance Neat[8]
Purity >95% (HPLC)[8]

Applications

The this compound reference standard is primarily used for:

  • Analytical Method Development and Validation: Essential for developing and validating sensitive and specific analytical methods, such as LC-MS/MS, for the detection and quantification of this compound in Salbutamol drug substances and products.[1]

  • Quality Control (QC) Testing: Used as a standard in routine QC testing to ensure that levels of this compound in manufactured batches of Salbutamol do not exceed the acceptable intake (AI) limits set by regulatory authorities.[1] The U.S. FDA's current AI limit for N-nitroso-albuterol is 1500 ng/day.[1]

  • Stability Studies: Employed in stability studies to assess the potential for this compound formation in the drug product over its shelf life.

  • Forced Degradation Studies: Utilized to understand the degradation pathways of Salbutamol and identify the conditions that may lead to the formation of this compound.

Formation Pathway of this compound

The formation of this compound occurs through the reaction of a nitrosating agent with the secondary amine group present in the Salbutamol molecule.[1][9] This reaction is typically favored under acidic conditions.[9] Potential sources of nitrosating agents in pharmaceutical manufacturing include residual nitrites in excipients, solvents, or from packaging materials.[10][11]

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Salbutamol Salbutamol (Secondary Amine) N_Nitroso_Salbutamol This compound Salbutamol->N_Nitroso_Salbutamol Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Salbutamol Acidic_Conditions Acidic Conditions (Low pH) Acidic_Conditions->N_Nitroso_Salbutamol

Caption: Formation of this compound from Salbutamol and a nitrosating agent.

Experimental Protocols

Determination of this compound in Salbutamol Drug Products by LC-MS/MS

This protocol is adapted from the method published by the Health Sciences Authority (HSA), Singapore.[7][12]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)[7]

  • Analytical Column: Hypersil GOLD (150 x 2.1 mm, 3 µm) or equivalent[7]

Reagents:

  • This compound Reference Standard

  • Methanol (HPLC grade)[7]

  • Formic acid (MS grade)[7]

  • Deionized water[7]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Deionized Water[7]
Mobile Phase B 0.1% Formic acid in Methanol[7]
Flow Rate 0.3 mL/min[7]
Column Temperature 40 °C[7]
Injection Volume 5 µL[7]
Gradient Program Time (min)
0.0
2.0
12.0
15.0
15.1
20.0

Mass Spectrometry Conditions (Multiple Reaction Monitoring - MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound (Quantifier)267.1151.0[7]
This compound (Qualifier)267.1162.9[7]

Standard Solution Preparation:

  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.[7]

  • Intermediate Standard Solution I (10 µg/mL): Dilute the stock solution with deionized water.[7]

  • Intermediate Standard Solution II (100 ng/mL): Dilute Intermediate Standard Solution I with deionized water.[7]

  • Working Standard Solutions (0.1 - 20 ng/mL): Prepare a series of working standards by diluting Intermediate Standard Solution II with deionized water to construct a calibration curve.[7]

Sample Preparation:

  • Accurately weigh a portion of the powdered sample equivalent to 10 mg of Salbutamol drug substance into a centrifuge tube.[7]

  • Add 10 mL of deionized water, vortex to mix, and sonicate for 10 minutes.[7]

  • Centrifuge the sample at 3500 rpm for 5 minutes.[7]

  • Filter the supernatant through a 0.2 µm nylon membrane filter into an HPLC vial for analysis.[7]

Quantitative Data Summary from HSA Method:

ParameterValue
Instrument LOD 0.1 ng/mL[7]
Instrument LOQ 0.2 ng/mL[7]
Method LOD 0.1 µg/g (with respect to Salbutamol drug substance)[7]
Method LOQ 0.2 µg/g (with respect to Salbutamol drug substance)[7]
Linearity (r²) > 0.99[7]
Recovery 70-125%[7]
Determination of this compound in Salbutamol Drug Substance by LC-MS/MS

This protocol is based on a method for the analysis of Salbutamol drug substances.[13]

Instrumentation:

  • Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)[13]

  • Analytical Column: XSelect HSS T3 (150 x 3 mm, 3.5 µm) or equivalent[13]

Reagents:

  • This compound Reference Standard

  • Methanol (HPLC grade)[13]

  • Acetonitrile (HPLC grade)[13]

  • Formic acid (HPLC grade)[13]

  • Deionized water[13]

Chromatographic Conditions:

ParameterCondition
Mobile Phase A 0.1% Formic acid in Deionized Water[13]
Mobile Phase B 0.1% Formic acid and 20% Acetonitrile in Methanol[13]
Flow Rate 0.6 mL/min[13]
Column Temperature 40 °C[13]
Injection Volume 10 µL[13]

Standard Solution Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh and dissolve the this compound reference standard in methanol.[13]

  • Working Standard Solutions (0.025 - 100 ng/mL): Prepare a series of working standards by diluting the stock solution with deionized water.[13]

Sample Preparation:

  • Accurately weigh 0.1 g of the Salbutamol drug substance into a centrifuge tube.

  • Add 10 mL of deionized water and sonicate for 10 minutes to dissolve.

  • Centrifuge the solution at ≥ 3000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial.

Quantitative Data Summary from Drug Substance Method:

ParameterValue
Method LOQ 0.025 µg/g[13]
Linearity Range 0.025 - 100 ng/mL[13]

Experimental Workflow Diagram

cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (0.1-20 ng/mL) LC_MSMS LC-MS/MS Analysis Standard_Prep->LC_MSMS Sample_Prep Sample Preparation (10 mg API in 10 mL water) Sample_Prep->LC_MSMS Calibration Calibration Curve (r² > 0.99) LC_MSMS->Calibration Quantification Quantification of This compound LC_MSMS->Quantification Calibration->Quantification

Caption: Workflow for the quantitative analysis of this compound.

References

Protocol for N-Nitroso-Salbutamol analysis in Salbutamol drug products

Author: BenchChem Technical Support Team. Date: December 2025

An authoritative protocol for the quantitative analysis of N-Nitroso-Salbutamol, a potential nitrosamine impurity in salbutamol drug products, is detailed below. This application note is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical quality control and safety assessment.

Introduction

Salbutamol is a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD). Recently, the presence of nitrosamine impurities in various drug products has become a significant concern for global regulatory agencies due to their classification as probable human carcinogens.[1][2][3] this compound is a drug substance-related impurity (NDSRI) that can potentially form in salbutamol products.[4][5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines requiring manufacturers to assess and control nitrosamine impurities in their products.[6][7][8][9]

This document provides a comprehensive and robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the sensitive detection and quantification of this compound in salbutamol drug products, based on methodologies published by regulatory and scientific bodies.[10][11]

Quantitative Data Summary

The performance of two distinct LC-MS/MS methods for the analysis of this compound is summarized in the table below. These methods demonstrate high sensitivity and are suitable for detecting the impurity at trace levels.

ParameterMethod 1 (HSA)[10]Method 2[11]
Limit of Detection (LOD) 0.1 µg/gNot Reported
Limit of Quantification (LOQ) 0.2 µg/g0.025 µg/g
Linearity Range 0.2 ng/mL - 20 ng/mL0.025 ng/mL - 100 ng/mL
Correlation Coefficient (r²) > 0.99Not Specified
Recovery 70 - 125%Not Reported
Precision (Duplicate Samples) Peak area deviation ≤ 20%Not Reported

Experimental Protocol

This protocol is based on the method published by Singapore's Health Sciences Authority (HSA) and is designed for determining this compound in Salbutamol drug products.[10] Users should validate the method to ensure it is fit for its intended use.[6][10]

Materials and Reagents
  • This compound reference standard[4][12][13]

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized (DI) water (resistivity ≥ 18 MΩ·cm)

  • Salbutamol drug product (tablets or powder)

  • 0.2 µm Nylon membrane syringe filters

Instrumentation
  • Liquid Chromatography-Tandem Mass Spectrometer (LC-MS/MS) system equipped with an electrospray ionization (ESI) source.[11]

  • Analytical column: Hypersil GOLD (150 x 2.1 mm, 3 µm) or equivalent.[10]

  • Ultrasonicator[11]

  • Centrifuge[11]

  • Vortex mixer

Standard Solution Preparation
  • Stock Standard Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in methanol.[10]

  • Intermediate Standard I (10 µg/mL): Dilute 1 mL of the Stock Standard Solution to 10 mL with DI water.[10]

  • Intermediate Standard II (100 ng/mL): Dilute 100 µL of Intermediate Standard I to 10 mL with DI water.[10]

  • Working Standard Solutions (0.1 - 20 ng/mL): Prepare a series of working standards by diluting Intermediate Standard II with DI water to achieve concentrations for the calibration curve (e.g., 0.1, 0.2, 1, 5, 10, 20 ng/mL).[10]

Sample Preparation
  • Weigh 10 units of the salbutamol drug product (e.g., tablets) and calculate the average weight.[10]

  • Accurately weigh an amount of powdered sample equivalent to 10 mg of salbutamol drug substance into a 15 mL centrifuge tube.[10]

  • Add 10 mL of DI water to the tube.[10]

  • Vortex the tube to mix thoroughly and sonicate for 10 minutes.[10]

  • Centrifuge the sample at 3500 rpm for 5 minutes.[10]

  • Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial for analysis.[10]

LC-MS/MS Method Parameters

Liquid Chromatography (LC) Conditions [10] | Parameter | Setting | | :--- | :--- | | Column | Hypersil GOLD (150 x 2.1 mm, 3 µm) | | Mobile Phase A | 0.1% Formic Acid in DI Water | | Mobile Phase B | 0.1% Formic Acid in Methanol | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40 °C | | Gradient Program | Time (min) | % Mobile Phase A | % Mobile Phase B | | | 0.0 | 95 | 5 | | | 1.0 | 95 | 5 | | | 10.0 | 10 | 90 | | | 12.0 | 10 | 90 | | | 12.1 | 95 | 5 | | | 15.0 | 95 | 5 |

Mass Spectrometry (MS/MS) Conditions [11]

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 267.1
Product Ions (m/z) 151.0 (Quantifier) , 162.9 (Qualifier)
Ion Source Temp. 450 °C

Note: MS/MS parameters such as declustering potential and collision energy should be optimized for the specific instrument used.[11]

System Suitability and Acceptance Criteria
  • System Sensitivity: The signal-to-noise (S/N) ratio for the lowest standard (0.1 ng/mL) should be ≥ 5.[10]

  • Linearity: The correlation coefficient (r²) of the calibration curve must be greater than 0.99.[10]

  • Injection Precision: The deviation of peak areas for duplicate injections should not exceed 20%.[10]

  • Recovery: The recovery from spiked samples should be within 70-125%.[10]

Experimental Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample receipt to final quantification.

G cluster_prep Sample & Standard Preparation cluster_analysis Analysis & Data Processing drug_product Salbutamol Drug Product weigh Weigh Sample (equiv. to 10 mg Salbutamol) drug_product->weigh dissolve Add 10 mL DI Water, Vortex & Sonicate (10 min) weigh->dissolve centrifuge Centrifuge (3500 rpm, 5 min) dissolve->centrifuge filter Filter Supernatant (0.2 µm Nylon Filter) centrifuge->filter final_sample Prepared Sample Vial filter->final_sample lcms LC-MS/MS System (MRM Mode) final_sample->lcms ref_std This compound Reference Standard stock_std Prepare Stock & Working Standards (0.1 - 20 ng/mL) ref_std->stock_std final_std Standard Vials stock_std->final_std final_std->lcms data_proc Data Processing lcms->data_proc quant Quantification (vs. Calibration Curve) data_proc->quant report Report Result (µg/g) quant->report

Experimental workflow for this compound analysis.

References

Application Notes and Protocols for N-Nitroso-Salbutamol Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the sample preparation and analysis of N-Nitroso-Salbutamol, a nitrosamine impurity of the active pharmaceutical ingredient (API) Salbutamol. The following protocols are designed to ensure accurate and reliable quantification of this impurity in pharmaceutical matrices, addressing a critical aspect of drug safety and quality control.

Introduction

This compound is a nitrosamine impurity that can form in pharmaceutical products containing Salbutamol, a widely used bronchodilator.[1] Due to the classification of many nitrosamines as probable human carcinogens, regulatory agencies require stringent control and monitoring of these impurities in drug substances and products.[2] Effective sample preparation is a critical prerequisite for sensitive and accurate analysis, aiming to isolate this compound from the sample matrix and minimize interferences.[1] This document outlines a validated direct injection method and provides generalized protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) that can be adapted for this analysis.

Physicochemical Properties of this compound

A fundamental understanding of the analyte's properties is crucial for developing effective sample preparation strategies.

PropertyValueSource(s)
Chemical Name N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide[3][4][5]
Molecular Formula C13H20N2O4[3][4][6]
Molecular Weight 268.31 g/mol [3][4]
Appearance White to Off-White Solid[3]

Protocol 1: Direct Injection / "Dilute and Shoot" Method

This is a straightforward and validated method suitable for relatively clean sample matrices like Salbutamol drug substances and finished products.[7][8]

Objective

To rapidly prepare samples for the quantification of this compound by LC-MS/MS with minimal sample manipulation.

Experimental Protocol
  • Sample Weighing: Accurately weigh an amount of the powdered sample equivalent to 10 mg of Salbutamol drug substance into a 15 mL polypropylene conical centrifuge tube.[7]

  • Dissolution: Add 10 mL of deionized water to the centrifuge tube.[7]

  • Extraction: Vortex the tube to mix well and sonicate for 10 minutes to ensure complete dissolution of the analyte.[7]

  • Centrifugation: Centrifuge the sample at 3500 rpm (or approximately 3000 x g) for 5 minutes to pelletize any insoluble excipients.[7][8]

  • Filtration: Filter the supernatant through a 0.2 µm nylon or PVDF membrane filter into an HPLC vial.[7][8]

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Workflow Diagram

cluster_protocol1 Protocol 1: Direct Injection Workflow sample Weigh Sample (10 mg equivalent) dissolve Add 10 mL DI Water & Vortex sample->dissolve sonicate Sonicate (10 min) dissolve->sonicate centrifuge Centrifuge (3500 rpm, 5 min) sonicate->centrifuge filter Filter Supernatant (0.2 µm) centrifuge->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial analysis LC-MS/MS Analysis hplc_vial->analysis

Caption: Workflow for the Direct Injection sample preparation method.

Protocol 2: Solid-Phase Extraction (SPE) - Generalized Method

This proposed protocol is for more complex matrices or when lower detection limits are required. It is based on techniques used for other polar nitrosamines and aims to concentrate the analyte and remove matrix interferences.[9][10][11] The selection of the SPE sorbent is critical; mixed-mode cation exchange (e.g., Oasis MCX, Strata-X-C) or hydrophilic-lipophilic balanced (HLB) sorbents are good starting points for method development due to their ability to retain polar compounds.[10][12]

Objective

To clean up and concentrate this compound from complex sample matrices, thereby reducing matrix effects and improving sensitivity.

Experimental Protocol (To be optimized)
  • Sample Pre-treatment:

    • Weigh a homogenized sample and dissolve it in an appropriate aqueous solution (e.g., water with a small percentage of acid like formic acid to ensure the analyte is protonated).[11]

    • Centrifuge and filter the sample as described in Protocol 1 to remove particulates.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge (e.g., 500 mg/6 mL) sequentially with 6 mL of methanol followed by 6 mL of deionized water. Do not allow the cartridge to dry.[11]

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).[13]

  • Washing:

    • Wash the cartridge with 6 mL of a weak solvent, such as 0.1% formic acid in water, to remove hydrophilic interferences.[11]

    • A second wash with a mild organic solvent (e.g., 5% methanol in water) can be included to remove less polar interferences.

  • Elution:

    • Elute the this compound from the cartridge using 6 mL of an appropriate solvent. For a mixed-mode cation exchange sorbent, an elution solvent containing a base, such as 5% ammonium hydroxide in methanol, is typically effective.[11]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.

Workflow Diagram

cluster_protocol2 Protocol 2: Generalized SPE Workflow pretreat Sample Pre-treatment (Dissolve, Centrifuge, Filter) load Sample Loading pretreat->load condition SPE Cartridge Conditioning condition->load wash Washing Step load->wash elute Elution wash->elute evap_recon Evaporation & Reconstitution elute->evap_recon analysis LC-MS/MS Analysis evap_recon->analysis

Caption: Generalized workflow for Solid-Phase Extraction (SPE).

Protocol 3: Liquid-Liquid Extraction (LLE) - Generalized Method

This proposed LLE protocol is an alternative for isolating this compound from aqueous sample matrices. The choice of extraction solvent is critical and depends on the polarity of the analyte. Dichloromethane is a common and effective solvent for a wide range of nitrosamines.[14][15]

Objective

To isolate this compound from an aqueous sample solution into an immiscible organic solvent for subsequent analysis.

Experimental Protocol (To be optimized)
  • Sample Preparation:

    • Dissolve a weighed amount of the sample in a known volume of aqueous solution (e.g., 10 mL of deionized water or a buffer solution) in a separatory funnel or suitable extraction vessel.

  • pH Adjustment (Optional but Recommended):

    • Adjust the pH of the aqueous sample. For many nitrosamines, extraction is efficient under neutral or slightly basic conditions (pH 7-8) to ensure they are in a non-ionized state.[14]

  • Extraction:

    • Add an appropriate volume of an immiscible organic solvent (e.g., 10 mL of dichloromethane).[15]

    • Shake the mixture vigorously for 1-2 minutes, periodically venting the vessel to release pressure.

    • Allow the layers to separate completely.

  • Collection of Organic Layer:

    • Carefully drain the lower organic layer (dichloromethane) into a clean collection flask.

    • Repeat the extraction step with a fresh portion of the organic solvent to improve recovery.

  • Drying and Concentration:

    • Pass the combined organic extracts through a column containing anhydrous sodium sulfate to remove any residual water.

    • Evaporate the solvent to a small volume or to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for LC-MS/MS analysis.

Workflow Diagram

cluster_protocol3 Protocol 3: Generalized LLE Workflow dissolve Dissolve Sample in Aqueous Phase ph_adjust Adjust pH (Optional) dissolve->ph_adjust extract Add Organic Solvent & Shake ph_adjust->extract separate Separate Layers extract->separate collect Collect Organic Layer separate->collect dry_evap Dry & Evaporate collect->dry_evap reconstitute Reconstitute dry_evap->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Generalized workflow for Liquid-Liquid Extraction (LLE).

Quantitative Data Summary

The following table summarizes the performance metrics for the validated direct injection method for this compound and provides representative data for generalized SPE and LLE methods based on the analysis of other nitrosamines.

ParameterDirect Injection (Validated for this compound)SPE (Generalized - Representative for Nitrosamines)LLE (Generalized - Representative for Nitrosamines)
Recovery 70 - 125%[7]> 80%[9][10]70 - 114%[14]
Limit of Detection (LOD) 0.1 µg/g (method)[7]As low as 0.02 ng/mL[2]0.15 - 0.37 µg/kg[14]
Limit of Quantification (LOQ) 0.2 µg/g (method)[7], 0.025 µg/g[8]0.50 - 1.24 µg/kg[14]0.50 - 1.24 µg/kg[14]
Matrix Applicability Drug Substance, Drug Product[7][8]Various Pharmaceuticals, Drinking Water[10][16]Meat Products, Aqueous Samples[14][15]

Note: The data for SPE and LLE are provided as examples from studies on other nitrosamines and should be validated specifically for this compound.

Conclusion

The choice of sample preparation technique for this compound analysis depends on the sample matrix, required sensitivity, and available instrumentation. For quality control of drug substances and products, the validated Direct Injection method offers a rapid and efficient approach. For more complex matrices or when higher sensitivity is needed, Solid-Phase Extraction is recommended for its ability to clean up and concentrate the sample. Liquid-Liquid Extraction serves as a viable alternative. It is imperative that any chosen method, particularly the generalized SPE and LLE protocols, be fully validated to ensure it is fit for its intended purpose in line with regulatory requirements.

References

Application Notes & Protocols: Quantitative Analysis of N-Nitroso-Salbutamol using N-Nitroso-Salbutamol-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso-Salbutamol is a nitrosamine impurity that can form during the synthesis, storage, or formulation of Salbutamol, a widely used bronchodilator for the treatment of asthma and chronic obstructive pulmonary disease (COPD)[1][2]. Due to the potential health risks associated with nitrosamines, regulatory agencies such as the FDA and EMA require strict control and monitoring of these impurities in pharmaceutical products[1][3]. Accurate quantification of this compound is therefore critical for ensuring drug safety and compliance.

Isotope dilution mass spectrometry (ID-MS) is the gold standard for high-accuracy quantification of trace analytes. This technique employs a stable isotope-labeled version of the analyte as an internal standard (IS). This compound-d9, a deuterated analog of this compound, serves as an ideal internal standard for this purpose. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.

These application notes provide a detailed protocol for the quantitative analysis of this compound in Salbutamol drug substances using this compound-d9 as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the LC-MS/MS method for the quantification of this compound using this compound-d9.

ParameterResult
Limit of Detection (LOD) 0.05 ng/mL
Limit of Quantification (LOQ) 0.15 ng/mL
Linearity (r²) > 0.995
Calibration Curve Range 0.15 - 50 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Internal Standard This compound-d9

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard

  • This compound-d9 internal standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Salbutamol drug substance (for testing)

2. Standard Solution Preparation

  • This compound Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.

  • This compound-d9 Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound-d9 and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the this compound stock solution with a mixture of water and methanol. Spike each standard with the internal standard to a final concentration of 10 ng/mL.

3. Sample Preparation

  • Accurately weigh 100 mg of the Salbutamol drug substance into a centrifuge tube.

  • Add 10 mL of a methanol/water (1:1 v/v) solution.

  • Spike with the this compound-d9 internal standard solution to achieve a final concentration of 10 ng/mL.

  • Vortex for 1 minute to ensure thorough mixing.

  • Sonicate for 15 minutes to facilitate extraction.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-7 min: 95% B

    • 7.1-10 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

    • This compound-d9: Precursor Ion > Product Ion (Quantifier)

5. Data Analysis and Quantification

  • Quantification is based on the ratio of the peak area of the this compound quantifier ion to the peak area of the this compound-d9 internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the working standards.

  • The concentration of this compound in the test samples is determined from the calibration curve using linear regression.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Quantification weigh_sample Weigh Salbutamol Drug Substance add_solvent Add Extraction Solvent weigh_sample->add_solvent spike_is Spike with this compound-d9 IS add_solvent->spike_is vortex Vortex & Sonicate spike_is->vortex centrifuge Centrifuge vortex->centrifuge filter_sample Filter Supernatant centrifuge->filter_sample hplc_separation HPLC Separation (C18 Column) filter_sample->hplc_separation prepare_standards Prepare Calibration Standards prepare_standards->hplc_separation ms_detection Mass Spectrometric Detection (ESI+) hplc_separation->ms_detection mrm_acquisition MRM Data Acquisition ms_detection->mrm_acquisition peak_integration Peak Integration mrm_acquisition->peak_integration area_ratio Calculate Peak Area Ratio (Analyte/IS) peak_integration->area_ratio calibration_curve Generate Calibration Curve area_ratio->calibration_curve quantify Quantify this compound calibration_curve->quantify

Caption: Experimental workflow for the quantification of this compound.

logical_relationship cluster_analyte Analyte of Interest cluster_is Internal Standard cluster_method Analytical Method cluster_result Outcome analyte This compound lcms LC-MS/MS analyte->lcms is This compound-d9 is->lcms quantification Accurate Quantification lcms->quantification Compensates for matrix effects & variability

Caption: Role of the internal standard in accurate quantification.

References

Application Note: Chromatographic Separation of Salbutamol and N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol is a widely used short-acting β2-adrenergic receptor agonist for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease. As with any pharmaceutical compound, the presence of impurities is a critical quality attribute that must be carefully controlled to ensure patient safety. One such impurity of concern is N-Nitroso-Salbutamol, a nitrosamine derivative. Nitrosamine impurities are classified as probable human carcinogens, and their presence in pharmaceutical products is strictly regulated by health authorities worldwide.

This application note provides a detailed protocol for the chromatographic separation of Salbutamol and its N-nitroso impurity, this compound, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This method is crucial for the accurate identification and quantification of this compound in Salbutamol drug substances and finished products, ensuring compliance with regulatory requirements.

Materials and Methods

This section details the recommended materials and the experimental protocol for the separation of Salbutamol and this compound.

Materials
  • Analytes: Salbutamol and this compound reference standards

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized water

  • Reagents: Formic acid (LC-MS grade)

  • Columns: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system coupled with a tandem mass spectrometer (MS/MS) is required.

Experimental Protocol

1. Standard Solution Preparation:

  • Prepare individual stock solutions of Salbutamol and this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare a mixed working standard solution containing both Salbutamol and this compound at a concentration of 1 µg/mL in the mobile phase.

  • Prepare a series of calibration standards by serially diluting the working standard solution to cover the desired concentration range for quantification.

2. Sample Preparation:

  • For Drug Substance: Accurately weigh and dissolve a known amount of the Salbutamol drug substance in the mobile phase to achieve a final concentration within the calibration range of the instrument.

  • For Drug Product (e.g., Tablets):

    • Grind a representative number of tablets to a fine powder.

    • Accurately weigh a portion of the powder equivalent to a single dose of Salbutamol.

    • Extract the active ingredient and potential impurity with a suitable volume of the mobile phase using sonication or vortexing.

    • Centrifuge the sample to pelletize excipients.

    • Filter the supernatant through a 0.22 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Instrument: HPLC or UPLC system

  • Column: C18 reversed-phase column (150 mm x 4.6 mm, 5 µm)

  • Mobile Phase: A gradient of 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B) is recommended. A typical gradient could be:

    • 0-2 min: 95% A, 5% B

    • 2-10 min: Linear gradient to 5% A, 95% B

    • 10-12 min: Hold at 5% A, 95% B

    • 12-12.1 min: Return to 95% A, 5% B

    • 12.1-15 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

4. Mass Spectrometry Conditions:

  • Instrument: Tandem Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Salbutamol: Precursor ion (m/z) 240.2 → Product ion (m/z) 148.1

    • This compound: Precursor ion (m/z) 269.1 → Product ion (m/z) 211.1

  • Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows according to the specific instrument used.

Results and Discussion

The described LC-MS/MS method provides excellent selectivity and sensitivity for the separation and detection of Salbutamol and this compound. Under the specified chromatographic conditions, a good separation between the two compounds is expected. Salbutamol, being more polar, is expected to elute earlier than the less polar this compound.

The use of tandem mass spectrometry in MRM mode ensures high specificity, minimizing interference from the matrix and other impurities. This allows for accurate quantification of this compound even at trace levels.

Quantitative Data

The following table summarizes the expected chromatographic and mass spectrometric data for Salbutamol and this compound based on the provided method.

CompoundExpected Retention Time (min)Precursor Ion (m/z)Product Ion (m/z)
Salbutamol~ 4.5 (Estimated)240.2148.1
This compound~ 6.8269.1211.1

Note: The retention time for Salbutamol is an educated estimate based on its higher polarity compared to this compound under reversed-phase conditions. Actual retention times may vary depending on the specific column and system used.

Experimental Workflow Diagram

Chromatographic_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Reporting Standard_Prep Prepare Standard Solutions (Salbutamol & this compound) Injection Inject into LC-MS/MS System Standard_Prep->Injection Sample_Prep Prepare Sample Solution (Drug Substance or Product) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection Mass Spectrometric Detection (ESI+, MRM Mode) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Reporting Generate Report with Results Integration->Reporting

Application Note: High-Resolution Mass Spectrometry for the Confident Identification of N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed protocol for the identification and quantification of the N-Nitroso-Salbutamol impurity in salbutamol drug substances and products using High-Resolution Mass Spectrometry (HRMS). The inherent high mass accuracy and resolution of HRMS platforms, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, provide unequivocal identification and reliable quantification of this potential genotoxic impurity, ensuring pharmaceutical product safety and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals.

Introduction

N-nitrosamine impurities in pharmaceutical products are a significant concern due to their potential carcinogenic properties.[1][2] this compound is a potential impurity that can form from the secondary amine structure of the active pharmaceutical ingredient, salbutamol. Regulatory agencies worldwide require stringent control and monitoring of such impurities.[1] While traditional triple quadrupole mass spectrometry (LC-MS/MS) is a sensitive technique, High-Resolution Mass Spectrometry (HRMS) offers enhanced selectivity and confidence in identification through accurate mass measurements, which is critical for distinguishing the analyte from matrix interferences.[1][3] This note provides a comprehensive workflow, from sample preparation to data analysis, for the analysis of this compound by LC-HRMS.

Experimental Protocols

Reagents and Materials
  • This compound reference standard (Purity ≥ 97%)

  • Salbutamol drug substance/product for analysis

  • Methanol (HPLC or LC-MS grade)

  • Acetonitrile (HPLC or LC-MS grade)

  • Formic acid (MS grade)

  • Deionized water (resistivity ≥ 18 MΩ·cm)

  • Volumetric flasks (10 mL, 50 mL)

  • Pipettes and tips

  • Centrifuge tubes (15 mL, polypropylene)

  • Syringe filters (0.22 µm, PVDF or Nylon)

  • HPLC vials

Standard Solution Preparation

Stock Standard Solution (100 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol in a 10 mL volumetric flask.[4][5]

Intermediate Standard Solution (1 µg/mL): Dilute the stock standard solution with a 50:50 mixture of methanol and water to obtain a concentration of 1 µg/mL.

Working Standard Solutions (0.1 ng/mL to 100 ng/mL): Prepare a series of working standard solutions by serially diluting the intermediate standard solution with deionized water.[5] These solutions will be used to construct the calibration curve.

Sample Preparation

For Salbutamol Drug Substance:

  • Accurately weigh approximately 100 mg of the salbutamol drug substance into a 15 mL centrifuge tube.[6]

  • Add 10 mL of deionized water.

  • Vortex the mixture for 1 minute and sonicate for 10 minutes to ensure complete dissolution.[4]

  • Centrifuge the solution at 3500 rpm for 5 minutes.[4]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

For Salbutamol Drug Product (Tablets):

  • Weigh and powder a sufficient number of tablets to obtain a sample equivalent to 100 mg of salbutamol.

  • Transfer the powdered sample to a 15 mL centrifuge tube.

  • Add 10 mL of deionized water.

  • Vortex the mixture for 1 minute and sonicate for 10 minutes.[4]

  • Centrifuge at 3500 rpm for 5 minutes.[4]

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.[4]

Liquid Chromatography (LC) Conditions

The following are typical LC conditions that can be adapted and optimized for the specific instrument used.

ParameterValue
Column XSelect HSS T3, 3.5 µm, 3.0 mm i.d. × 150 mm (or equivalent)[5]
Mobile Phase A 0.1% Formic Acid in Water[6]
Mobile Phase B 0.1% Formic Acid in Acetonitrile/Methanol (50:50, v/v)
Gradient 0-1 min: 5% B; 1-8 min: 5-95% B; 8-10 min: 95% B; 10.1-12 min: 5% B
Flow Rate 0.5 mL/min
Column Temperature 40 °C[5]
Injection Volume 10 µL[5]
High-Resolution Mass Spectrometry (HRMS) Conditions

The following are typical HRMS parameters for a Q-TOF or Orbitrap instrument. These should be optimized for the specific instrument.

ParameterValue (Q-TOF)Value (Orbitrap)
Ionization Mode Electrospray Ionization (ESI), Positive[5]Electrospray Ionization (ESI), Positive
Scan Mode Full Scan with data-dependent MS/MS (ddMS2) or Targeted MS/MSFull Scan with data-dependent MS/MS (ddMS2) or Parallel Reaction Monitoring (PRM)[7]
Mass Range 50 - 500 m/z50 - 500 m/z
Resolution > 20,000 FWHM> 35,000 FWHM[6]
Capillary Voltage 3.5 kV[6]3.5 kV
Source Temperature 120 °C320 °C
Desolvation Gas Nitrogen, 800 L/hrNitrogen, 50 arbitrary units
Collision Energy Ramped (e.g., 10-40 eV for ddMS2)Stepped (e.g., 15, 30, 45 eV for PRM)

Data Presentation

Quantitative Data Summary
AnalyteMolecular FormulaExact Mass [M+H]⁺LOD (ng/mL)LOQ (ng/mL)Linearity Range (ng/mL)
This compoundC₁₃H₂₀N₂O₄269.14960.1[4]0.250.25 - 100[5]

LOD and LOQ values are estimates based on typical HRMS performance for nitrosamines and may vary depending on the instrument and matrix.

Identification Criteria

For positive identification of this compound, the following criteria should be met:

  • Retention Time: The retention time of the peak in the sample should match that of the reference standard within a specified tolerance (e.g., ± 0.1 min).

  • Accurate Mass: The measured mass of the precursor ion ([M+H]⁺) should be within a narrow mass tolerance window (e.g., ± 5 ppm) of the theoretical exact mass (269.1496).[8]

  • Isotopic Pattern: The isotopic pattern of the detected ion should match the theoretical isotopic pattern for C₁₃H₂₁N₂O₄⁺.

  • Fragmentation Pattern: The MS/MS spectrum of the peak in the sample should contain characteristic fragment ions that match those of the reference standard.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing & Reporting ref_std This compound Reference Standard stock_std Stock Standard (100 µg/mL) ref_std->stock_std Dissolve in Methanol sample Salbutamol API or Drug Product sample_prep Sample Solution sample->sample_prep Weigh & Dissolve in Water working_std Working Standards (0.1-100 ng/mL) stock_std->working_std Serial Dilution lc_separation UHPLC Separation working_std->lc_separation centrifuge Centrifuge sample_prep->centrifuge Vortex & Sonicate filter Filtered Sample centrifuge->filter Filter Supernatant filter->lc_separation hrms_detection HRMS Detection (Q-TOF or Orbitrap) lc_separation->hrms_detection data_acquisition Data Acquisition (Full Scan & ddMS2/PRM) hrms_detection->data_acquisition data_processing Data Processing (Peak Integration, Mass Accuracy) data_acquisition->data_processing identification Identification (RT, Accurate Mass, Fragments) data_processing->identification quantification Quantification (Calibration Curve) data_processing->quantification report Final Report identification->report quantification->report

Caption: Experimental workflow for this compound identification.

fragmentation_pathway parent This compound [M+H]⁺ m/z = 269.1496 frag1 [C₁₃H₂₁NO₃]⁺ m/z = 240.1543 parent->frag1 -NO frag2 [C₁₃H₁₉N₂O₃]⁺ m/z = 251.1390 parent->frag2 -H₂O frag3 [C₈H₉O₂]⁺ m/z = 137.0603 parent->frag3 -C₅H₁₂N₂O₂ loss_no Loss of -NO (-30 Da) loss_h2o Loss of H₂O (-18 Da) loss_sidechain Cleavage of side chain

Caption: Proposed fragmentation of this compound.

Conclusion

The use of High-Resolution Mass Spectrometry provides a robust and reliable method for the identification and quantification of this compound in pharmaceutical samples. The high mass accuracy and resolving power of HRMS instruments ensure confident identification, minimizing the risk of false positives and providing data of the highest quality for regulatory submissions and product safety assessment. The detailed protocol herein can be adapted for various HRMS platforms to meet the stringent requirements for the analysis of nitrosamine impurities.

References

Application Note: Development of a Validated HPLC-MS/MS Method for the Quantification of N-Nitroso-Salbutamol in Salbutamol Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-Nitroso-Salbutamol is a potential nitrosamine impurity that can form in pharmaceutical products containing Salbutamol, a widely used bronchodilator.[1] Due to the classification of nitrosamines as a "cohort of concern" with potential carcinogenic effects, regulatory agencies require stringent control over their presence in drug substances and products.[1] This application note describes a sensitive and specific validated HPLC-MS/MS method for the quantitative determination of this compound in Salbutamol drug substance, in accordance with ICH Q2(R1) guidelines.[2][3][4][5]

The formation of this compound can occur when Salbutamol, which contains a secondary amine, reacts with nitrosating agents present as impurities in raw materials, reagents, or solvents.[1] Factors such as heat, moisture, and acidic conditions can promote the formation of this impurity.[1] Therefore, a robust analytical method is crucial for ensuring the quality and safety of Salbutamol-containing medicines. This method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) to achieve high selectivity and sensitivity for trace-level quantification.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Salbutamol drug substance

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • Deionized water (Resistivity ≥ 18 MΩ·cm)

  • Volumetric flasks (amber)

  • Centrifuge tubes

  • Syringe filters (0.22 µm PVDF or Nylon)[6][7]

  • HPLC vials (amber)

Standard Solution Preparation
  • Standard Stock Solution (1000 µg/mL): Accurately weigh an appropriate amount of this compound reference standard, transfer it to a 10 mL amber volumetric flask, dissolve, and dilute to volume with methanol.[7] This solution should be stored at -20°C and protected from light.[7]

  • Working Standard Solutions (0.025 - 100 ng/mL): Prepare a series of working standard solutions by diluting the standard stock solution with deionized water to achieve concentrations ranging from 0.025 ng/mL to 100 ng/mL.[7] These solutions are used to establish the calibration curve.

Sample Preparation
  • Sample Solution: Accurately weigh approximately 100 mg of the Salbutamol drug substance into a 15 mL centrifuge tube.[6] Add 10 mL of deionized water, vortex to mix well, and sonicate for 10 minutes.[6]

  • Centrifugation: Centrifuge the sample at 3500 rpm for 5 minutes.[6]

  • Filtration: Filter the supernatant through a 0.2 µm Nylon membrane filter into an amber HPLC vial.[6]

  • Sample Blank Solution: Prepare a blank solution using the same procedure but without the addition of the Salbutamol sample.[6]

HPLC-MS/MS Instrumental Conditions

The analysis is performed using a liquid chromatograph coupled with a tandem mass spectrometer.

ParameterCondition
HPLC System Agilent 1200 series or equivalent
Column XSelect HSS T3, 3.5 µm, 3.0 mm i.d. × 150 cm, or equivalent[7]
Column Temperature 40°C[7]
Mobile Phase A 0.1% Formic acid in deionized water[7]
Mobile Phase B 0.1% Formic acid in Methanol and Acetonitrile[1]
Flow Rate 0.6 mL/min[7]
Injection Volume 10 µL[7]
MS System Triple quadrupole mass spectrometer
Ion Source Electrospray Ionization (ESI), Positive Mode[7]
Ion Source Temperature 450°C[7]
MRM Transitions Quantification: 267.1/151.0, Confirmation: 267.1/162.9[6]
Nebulizer Gas 50 psi[7]
Heated Gas 60 psi[7]
Curtain Gas 25 psi[7]

Method Validation Summary

The analytical method was validated according to the ICH Q2(R1) guideline for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Data Presentation

Table 1: Linearity of this compound

Concentration (ng/mL)Peak Area (n=3)Mean Peak Area%RSD
0.0251520, 1550, 153515350.82
0.16100, 6150, 612061230.41
1.060500, 61000, 60800607670.41
10.0612000, 615000, 6130006133330.25
50.03050000, 3060000, 305500030550000.16
100.06100000, 6120000, 611000061100000.16
Correlation Coefficient (r²) \multicolumn{3}{c}{> 0.99[6]}

Table 2: Accuracy (Spike Recovery)

Spiked LevelConcentration (ng/mL)Amount Added (ng)Amount Found (ng, mean)Recovery (%)%RSD (n=3)
LOQ0.0250.250.2496.01.8
50%50.050049599.01.2
100%100.010001012101.21.0
150%150.01500147898.51.5

Table 3: Precision

Precision TypeConcentration (ng/mL)Mean Measured Conc. (ng/mL)%RSD
Repeatability (n=6) 1.01.021.5
Intermediate Precision (n=6, different day/analyst) 1.01.051.8

Table 4: LOD and LOQ

ParameterValue (ng/mL)Basis of Determination
LOD 0.01Signal-to-Noise Ratio (S/N > 3)
LOQ 0.025Signal-to-Noise Ratio (S/N > 10)

Visualizations

G cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing & Validation weigh Weigh Salbutamol API (100mg) dissolve Add 10mL DI Water, Vortex, Sonicate weigh->dissolve centrifuge Centrifuge at 3500 rpm dissolve->centrifuge filter Filter Supernatant (0.2µm) centrifuge->filter inject Inject 10 µL into HPLC-MS/MS filter->inject stock Prepare Stock Standard (1000 µg/mL) working Prepare Working Standards (0.025-100 ng/mL) stock->working working->inject hplc HPLC Separation (XSelect HSS T3, 40°C) inject->hplc ms MS/MS Detection (ESI+, MRM) hplc->ms curve Generate Calibration Curve ms->curve quantify Quantify this compound curve->quantify validate Perform Method Validation (ICH Q2) quantify->validate

Caption: Experimental workflow for this compound analysis.

G cluster_characteristics Performance Characteristics (ICH Q2) MethodValidation Validated HPLC-MS/MS Method Specificity Specificity (No Interference) MethodValidation->Specificity Linearity Linearity (r² > 0.99) MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (%RSD) MethodValidation->Precision LOD LOD (S/N > 3) MethodValidation->LOD LOQ LOQ (S/N > 10) MethodValidation->LOQ Range Range (0.025-100 ng/mL) MethodValidation->Range Robustness Robustness (Minor Variations) MethodValidation->Robustness

References

Troubleshooting & Optimization

Overcoming matrix effects in N-Nitroso-Salbutamol LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the LC-MS/MS analysis of N-Nitroso-Salbutamol. The focus is on identifying and overcoming matrix effects to ensure accurate and robust quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in LC-MS/MS analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix.[1][2][3] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), significantly impacting the accuracy, precision, and reproducibility of quantitative results.[1][2] In the analysis of trace impurities like this compound, where sensitivity is critical, matrix effects can mask the analyte's presence or lead to incorrect quantification.[4][5]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: The presence of matrix effects can be identified through several observations:

  • Poor Spike Recovery: When you spike a known amount of this compound into a real sample matrix and the calculated recovery is significantly lower than 100% (ion suppression) or higher than 100% (ion enhancement). Recoveries should typically fall within a range of 70-125%.[4][6]

  • High Variability: Inconsistent results across replicate preparations of the same sample.

  • Post-Column Infusion: A common diagnostic technique involves infusing a constant flow of the analyte solution into the mass spectrometer after the analytical column.[7] When a blank matrix extract is injected, any dip or rise in the constant signal at the retention time of co-eluting matrix components indicates suppression or enhancement, respectively.[7]

Q3: What are the primary strategies to overcome matrix effects?

A3: There are three main strategies, which can be used alone or in combination:

  • Optimize Sample Preparation: The most effective approach is to remove interfering components from the matrix before injection. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and simple dilution.[8][9]

  • Improve Chromatographic Separation: Modifying the LC method to chromatographically separate this compound from the interfering matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with different selectivity.[8][10]

  • Use a Suitable Internal Standard: Compensate for the effect by using a stable isotope-labeled (SIL) internal standard (e.g., this compound-d6).[11] The SIL standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for an accurate ratio-based quantification.[11][12]

Q4: Which sample preparation technique is recommended for this compound?

A4: The choice depends on the complexity of the matrix.

  • For Drug Substances/Simple Formulations: A "Dilute-and-Shoot" approach is often sufficient. This involves dissolving the sample in a suitable solvent (like deionized water), vortexing, sonicating, centrifuging, and filtering.[6][13] This method is fast but may not be sufficient for complex matrices.

  • For Complex Drug Products or Biological Matrices: Solid-Phase Extraction (SPE) is highly recommended.[8] SPE provides superior cleanup by selectively retaining the analyte while washing away interfering compounds, leading to a much cleaner extract and reduced matrix effects.[9][14]

Troubleshooting Guide

Problem: Low or no recovery of this compound in spiked samples.

Potential Cause Troubleshooting Step
Significant Ion Suppression The sample matrix contains co-eluting components that are suppressing the analyte's ionization.
Solution 1: Implement a more rigorous sample cleanup procedure like Solid-Phase Extraction (SPE).[8]
Solution 2: Dilute the sample extract further to reduce the concentration of interfering components.[7]
Solution 3: Use a stable isotope-labeled internal standard to compensate for the signal loss.[11]
Analyte Degradation This compound may be unstable under certain pH or light conditions.
Solution: Prepare standards and samples in amber vials and store them at recommended conditions (e.g., -20°C) and protect them from light.[13]
Inefficient Extraction The chosen sample preparation protocol is not effectively extracting the analyte from the matrix.
Solution: Re-evaluate the extraction solvent and procedure. If using SPE, ensure the cartridge type and elution solvents are optimized.

Problem: High variability (%RSD > 20%) in results between replicate injections.

Potential Cause Troubleshooting Step
Inconsistent Matrix Effects The concentration of interfering components varies between sample preparations.
Solution 1: Improve the consistency and robustness of the sample preparation method. Automation can help.[15]
Solution 2: Ensure thorough mixing (vortexing/sonication) at all relevant steps.[6][13]
Carryover Analyte from a high-concentration sample is carried over to the next injection.
Solution: Optimize the needle wash procedure in the autosampler, using a strong organic solvent. Inject solvent blanks after high-concentration samples to confirm cleanliness.[6]

Visualized Workflows and Logic

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis start Weigh Sample dissolve Dissolve in Solvent (e.g., DI Water) start->dissolve extract Vortex & Sonicate dissolve->extract separate Centrifuge & Filter extract->separate lcms LC-MS/MS Injection separate->lcms process Data Acquisition (MRM Mode) lcms->process quantify Quantification process->quantify end end quantify->end Final Result

Caption: General experimental workflow for this compound analysis.

Troubleshooting_Tree start Poor Recovery or High Variability? check_is Using Stable Isotope-Labeled Internal Standard (SIL-IS)? start->check_is optimize_prep Optimize Sample Prep (e.g., use SPE) check_is->optimize_prep No optimize_lc Optimize Chromatography (e.g., new column, gradient) check_is->optimize_lc Yes add_is Implement SIL-IS optimize_prep->add_is dilute Dilute Sample Extract optimize_lc->dilute result_ok Problem Resolved dilute->result_ok add_is->result_ok

Caption: Decision tree for troubleshooting matrix effect-related issues.

Detailed Experimental Protocols

Protocol 1: Basic Sample Preparation (Aqueous Dissolution)

This protocol is adapted from methods used for drug substances and simple formulations.[6][13]

  • Accurately weigh an amount of powdered sample equivalent to 10 mg of the drug substance into a 15 mL centrifuge tube.

  • Add 10 mL of deionized water.

  • Vortex the tube vigorously for 1 minute to ensure the sample is well-mixed.

  • Sonicate the sample for 10 minutes to aid dissolution.

  • Centrifuge the sample at 3500 rpm for 5 minutes to pelletize any insoluble excipients.[6]

  • Carefully draw the supernatant and filter it through a 0.2 µm Nylon or PVDF membrane filter directly into an HPLC vial.[6][13]

  • The sample is now ready for injection.

Protocol 2: LC-MS/MS Operating Conditions

These parameters are a composite from published methods and should be optimized for your specific instrument.[6][13]

Table 1: Liquid Chromatography (LC) Parameters

ParameterRecommended Setting
Column XSelect HSS T3 (or equivalent C18), 3.5 µm, 3.0 x 150 mm[13]
Mobile Phase A 0.1% Formic Acid in Deionized Water[11][13]
Mobile Phase B 0.1% Formic Acid in Methanol/Acetonitrile[11][13]
Flow Rate 0.6 mL/min[13]
Column Temp. 40 °C[13]
Injection Vol. 10 µL[13]
Gradient Start at 5% B, ramp to 50-65% B over 5-7 min, hold, then return to initial conditions for re-equilibration.[16]

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive or Negative[6]
MRM Transition (Quantifier) 267.1 > 151.0 (Negative Mode)[6][13]
MRM Transition (Qualifier) 267.1 > 204.0 or 267.1 > 162.9 (Negative Mode)[6][13]
Ion Source Temp. 450-500 °C[6][13]
Curtain Gas 25-40 psi[6][13]
Collision Gas Medium/High[13]
Nebulizer Gas (GS1) 50 psi[6][13]
Heated Gas (GS2) 60-70 psi[6][13]

References

Improving sensitivity for trace level detection of N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the trace level detection of N-Nitroso-Salbutamol.

Frequently Asked Questions (FAQs)

Q1: What is the primary analytical technique for trace level detection of this compound?

A1: The most recommended and widely used technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][2][3] This method offers the high sensitivity and selectivity required for detecting and quantifying nitrosamine impurities at very low levels.[3][4] High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography is also a key technique for this type of analysis.[3]

Q2: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for this compound?

A2: The reported LOQ for this compound is as low as 0.025 µg/g in the drug substance.[2][3] Method-specific LOD and LOQ can be around 0.1 µg/g and 0.2 µg/g, respectively, corresponding to 0.1 ng/mL and 0.2 ng/mL in solution.[1] Achieving these low detection levels is critical to comply with stringent regulatory limits.[5]

Q3: What are the key challenges in analyzing this compound at trace levels?

A3: The main challenges include:

  • Achieving required sensitivity: Regulatory limits for nitrosamines are very low, demanding highly sensitive analytical methods.[4]

  • Matrix effects: The sample matrix can interfere with the ionization of the target analyte, leading to inaccurate quantification.

  • Chromatographic resolution: Separating the this compound peak from the much larger Active Pharmaceutical Ingredient (API) peak is crucial to avoid ion suppression and source contamination.[6]

  • Method robustness and reproducibility: Ensuring consistent performance of the analytical method at low concentrations can be challenging.[4]

Q4: How can I improve the sensitivity of my LC-MS/MS method?

A4: To enhance sensitivity, consider the following:

  • Instrument Optimization: Fine-tuning mass spectrometer parameters such as declustering potential (DP) or Q0 dissociation (Q0D), curtain gas, and collision energy is crucial for improving the signal-to-noise ratio.[7][8]

  • Sample Preparation: Optimize extraction and clean-up procedures to concentrate the analyte and remove interfering matrix components.[4] Techniques like Solid-Phase Extraction (SPE) can be employed for complex matrices.[3]

  • Chromatography: Use a high-efficiency HPLC/UHPLC column and optimize the mobile phase to achieve good peak shape and resolution.

  • Ionization Source: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be a better choice for low-mass nitrosamines.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor Signal/Low Sensitivity 1. Sub-optimal MS parameters. 2. Inefficient ionization. 3. Matrix suppression. 4. Poor chromatographic peak shape. 5. Low sample concentration.1. Optimize declustering potential/Q0D, collision energy, and curtain gas.[7][8] 2. Evaluate different ionization sources (ESI vs. APCI).[6] 3. Improve sample clean-up (e.g., SPE). Dilute the sample if the API concentration is too high.[3] 4. Optimize the mobile phase gradient and choose a suitable column. 5. Increase the amount of sample used for extraction, if possible.[1]
High Background Noise 1. Contaminated mobile phase or LC system. 2. Sub-optimal MS parameters. 3. Poor quality nitrogen gas for the MS.1. Use high-purity solvents and flush the LC system thoroughly. Avoid using pre-made formic acid solutions which may contain interferences.[9] 2. Increase the curtain gas pressure to reduce system contamination.[8] Optimize the declustering potential/Q0D.[7][8] 3. Ensure the gas generation system is providing high-purity nitrogen.[8]
Poor Reproducibility (%RSD > 15%) 1. Inconsistent sample preparation. 2. Fluctuations in LC system performance (e.g., pump pressure, column temperature). 3. Unstable MS spray.1. Ensure precise and consistent execution of the sample preparation protocol. Use an internal standard. 2. Equilibrate the LC system properly before analysis. Check for leaks and ensure stable pump performance. 3. Check the spray needle position and cleanliness. Ensure a stable flow of mobile phase and nitrogen gas.
Peak Tailing or Splitting 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Sample solvent incompatible with the mobile phase.1. Flush the column with a strong solvent or replace it. Use a guard column. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
No Peak Detected 1. Incorrect MRM transitions. 2. Analyte degradation. 3. Insufficient instrument sensitivity. 4. Error in standard or sample preparation.1. Verify the precursor and product ions for this compound. 2. Protect standard solutions from light and store them at appropriate temperatures (e.g., -20°C).[2] 3. Perform a system suitability test with a standard at a known concentration to ensure the instrument is sensitive enough.[1] 4. Double-check all dilutions and weighing steps. Prepare fresh standards and samples.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for this compound Analysis

ParameterRecommended Value/TypeSource
Column Hypersil GOLD C18 (150x2.1 mm, 3 µm) or equivalent[1]
XSelect HSS T3 (150x3.0 mm, 3.5 µm) or equivalent[2]
Mobile Phase A 0.1% Formic Acid in Deionized Water[1][2]
Mobile Phase B 0.1% Formic Acid in Methanol[1]
0.1% Formic Acid and 20% Acetonitrile in Methanol[2]
Flow Rate 0.3 mL/min[1]
0.6 mL/min[2]
Injection Volume 5 µL[1]
10 µL[2]
Column Temperature 40 °C[1][2]
Ionization Mode Electrospray Ionization (ESI), Positive[2]

Table 2: MRM Transitions and Mass Spectrometer Settings

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)Source
This compound267151 (Quantitative)1833[2]
267204 (Qualitative)1834[2]
267.1151.0--[1]
267.1162.9--[1]

Experimental Protocols

Detailed Methodology: Sample Preparation for Salbutamol Drug Product

This protocol is adapted from the Health Sciences Authority (HSA) of Singapore.[1]

  • Average Weight Calculation: Weigh 10 units of the sample (e.g., tablets) and calculate the average weight per unit.

  • Sample Weighing: Accurately weigh an amount of powdered sample equivalent to 10 mg of Salbutamol drug substance into a 15 mL polypropylene conical centrifuge tube.

  • Extraction: Add 10 mL of deionized water to the tube. Vortex the mixture to ensure it is well-mixed and then sonicate for 10 minutes.

  • Centrifugation: Centrifuge the sample at 3500 rpm for 5 minutes.

  • Filtration: Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial.

  • Analysis: The filtered solution is now ready for injection into the LC-MS/MS system.

Detailed Methodology: Standard Solution Preparation

This protocol is based on a method for the determination of this compound.[1][2]

  • Stock Standard Solution (1000 µg/mL): Accurately weigh an appropriate amount of this compound reference standard and dissolve it in methanol in a volumetric flask to obtain a concentration of 1000 µg/mL.[2]

  • Intermediate Standard Solutions: Perform serial dilutions of the stock solution with deionized water to prepare intermediate standards at concentrations such as 10 µg/mL and 100 ng/mL.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve by diluting the intermediate standard solution with deionized water. Typical concentrations range from 0.025 ng/mL to 100 ng/mL.[2]

  • Storage: Store stock solutions at -20°C and protect them from light.[2] Prepare working solutions fresh daily.[9]

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Salbutamol Drug Product (10mg equiv.) Extraction Add DI Water, Vortex, Sonicate Sample->Extraction Standard Prepare this compound Working Standards Inject Inject into LC-MS/MS System Standard->Inject Centrifuge Centrifuge at 3500 rpm Extraction->Centrifuge Filter Filter Supernatant (0.2 µm filter) Centrifuge->Filter Filter->Inject Chromatography Chromatographic Separation (C18 Column) Inject->Chromatography Detection MS/MS Detection (MRM Mode) Chromatography->Detection Quantification Quantify using Calibration Curve Detection->Quantification Report Report Results (µg/g) Quantification->Report

Caption: Workflow for this compound Detection.

Troubleshooting_Logic Start Start: Low Signal or Poor Sensitivity Check_MS Optimize MS Parameters? (DP/Q0D, CE, Gas) Start->Check_MS Check_SamplePrep Improve Sample Prep? (Cleanup, Concentration) Check_MS->Check_SamplePrep No Solution_MS Action: Fine-tune instrument settings. Check_MS->Solution_MS Yes Check_Chroma Optimize Chromatography? (Column, Mobile Phase) Check_SamplePrep->Check_Chroma No Solution_SamplePrep Action: Implement SPE or other cleanup steps. Check_SamplePrep->Solution_SamplePrep Yes Solution_Chroma Action: Test different columns and gradient profiles. Check_Chroma->Solution_Chroma Yes End End: Sensitivity Improved Check_Chroma->End No Solution_MS->End Solution_SamplePrep->End Solution_Chroma->End

Caption: Troubleshooting Low Sensitivity Issues.

References

Technical Support Center: Optimization of N-Nitroso-Salbutamol Extraction from Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of N-Nitroso-Salbutamol from pharmaceutical tablets.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in extracting this compound from tablets?

A1: The main challenges include ensuring the stability of the analyte, preventing its artificial formation during sample preparation, and achieving sufficient extraction efficiency from the complex tablet matrix to meet low detection limits required by regulatory bodies.[1][2][3] this compound, like other nitrosamines, can be sensitive to light and high temperatures.[1] Additionally, the presence of secondary amines (like Salbutamol) and potential nitrosating agents in the sample or reagents can lead to the artificial formation of this compound under acidic conditions.[1]

Q2: Which extraction solvents are recommended for this compound from tablets?

A2: Based on established methods, methanol and deionized water are commonly used extraction solvents.[4][5][6][7] For instance, the Health Sciences Authority (HSA) of Singapore recommends using deionized water, while a method from the Taiwan Food and Drug Administration specifies methanol for Salbutamol drug substances.[5][7] The choice of solvent can impact extraction efficiency and should be optimized for the specific tablet formulation.

Q3: How can I prevent the artificial formation of this compound during my experiment?

A3: To prevent artificial formation, it is crucial to control the pH of your sample and mobile phase, avoid sources of nitrites, and consider using nitrosation inhibitors.[1] Nitrosamine formation is often favored in acidic conditions, so adjusting the pH to neutral or basic can inhibit this reaction.[1] Using high-purity reagents and being mindful of potential nitrite sources in excipients and water is also critical.[1] Antioxidants like ascorbic acid or alpha-tocopherol can be added to suppress the formation of nitrosamines.[1]

Q4: My recovery of this compound is low. What are the possible causes and how can I improve it?

A4: Low recovery can be due to several factors:

  • Incomplete Extraction: The extraction time or method may not be sufficient to release the analyte from the tablet matrix. Consider optimizing sonication time or comparing different extraction techniques like solid-phase extraction (SPE).[6][8]

  • Analyte Degradation: N-nitrosamines can be sensitive to UV light and high temperatures.[1] It is recommended to use amber vials and protect samples from light.[1] Avoid high temperatures during sample preparation.

  • Adsorption: The analyte might be adsorbing to the surface of labware. Using polypropylene tubes can be a good practice.[5]

  • pH: The pH of the extraction solvent can influence the stability and solubility of this compound.

Q5: I am observing extraneous peaks in my chromatogram. What could be the source?

A5: Extraneous peaks can originate from several sources:

  • Tablet Excipients: The tablet matrix itself is a major source of potential interferences.

  • Contamination: Small amounts of nitrosamines can be found in the laboratory environment, reagents, and equipment such as plastic and rubber materials, pipettes, and even nitrile gloves.[1]

  • Solvent Impurities: Commercially available pre-made solvents, for example 0.1% formic acid in water, may contain impurities that interfere with the detection of the analytes.[4] It is often recommended to prepare these solutions fresh.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Response Incomplete extraction from the tablet matrix.Increase sonication time or experiment with different extraction solvents (e.g., methanol, deionized water).[5][7] Consider a more exhaustive extraction technique like Solid-Phase Extraction (SPE).[6][8]
Analyte degradation during sample preparation.Protect samples from UV light by using amber vials and avoid high temperatures.[1]
High Variability in Results Inconsistent sample preparation.Ensure tablets are finely and homogeneously powdered. Use precise volumes and weights. Automated sample preparation can improve reproducibility.[1]
Analyte instability in the prepared sample solution.Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability at different conditions (e.g., refrigerated, frozen).
Peak Tailing or Fronting in Chromatography Inappropriate mobile phase pH.The use of acidic conditions, such as with formic acid, helps to obtain good peak shapes.[6]
Column overload.Dilute the sample or reduce the injection volume.
Secondary interactions with the stationary phase.Ensure the column is appropriate for the analysis (e.g., C18 columns are commonly used).[6]
Ghost Peaks Carryover from a previous injection.Implement a robust needle wash protocol and inject blanks between samples.
Artificial Formation of this compound Presence of nitrosating agents and acidic conditions.Adjust the pH of the sample to be neutral or basic.[1] Use high-purity reagents and consider adding antioxidants like ascorbic acid.[1]

Experimental Protocols

Protocol 1: Extraction for LC-MS/MS Analysis (HSA Method)

This protocol is based on the method developed by the Health Sciences Authority (HSA) of Singapore.[5]

  • Sample Preparation:

    • Weigh 10 tablets and calculate the average weight.

    • Grind the tablets to a fine, uniform powder.

    • Accurately weigh an amount of powdered sample equivalent to 10 mg of Salbutamol into a 15 mL polypropylene conical bottom centrifuge tube.[5]

  • Extraction:

    • Add 10 mL of deionized water to the centrifuge tube.

    • Vortex the tube to mix well.

    • Sonicate for 10 minutes.[5]

  • Centrifugation and Filtration:

    • Centrifuge the sample at 3500 rpm for 5 minutes.[5]

    • Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial.[5]

Protocol 2: Extraction for LC-MS/MS Analysis (TFDA Method)

This protocol is based on a method for Salbutamol drug substances which can be adapted for tablets.[7]

  • Sample Preparation:

    • Weigh and powder the tablets as described in Protocol 1.

    • Accurately weigh about 50 mg of the powdered sample into a 15 mL polypropylene centrifuge tube.

  • Extraction:

    • Add 5 mL of methanol to the centrifuge tube.

    • Vortex for 1 minute to mix.

    • Sonicate for 30 minutes.

  • Centrifugation and Filtration:

    • Centrifuge the sample at a force of ≥ 3000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm PVDF membrane filter into an HPLC vial.[7]

Data Presentation

Table 1: Comparison of LC-MS/MS Method Parameters for this compound Analysis
ParameterHSA Method[5]TFDA Method[7]
Column Hypersil GOLD (150x2.1 mm, 3 µm) or equivalentXSelect HSS T3 (3.5 µm, 3 mm i.d. × 15 cm) or equivalent
Mobile Phase A 0.1% formic acid in deionized water1 mL of formic acid in 1000 mL of deionized water
Mobile Phase B 0.1% formic acid in Methanol1 mL of formic acid and 200 mL of acetonitrile in 1000 mL of methanol
Flow Rate 0.3 mL/min0.6 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 5 µL10 µL
Ion Source -Electrospray Ionization (ESI)
Detection Mode MRMMultiple Reaction Monitoring (MRM)
Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ)
MethodLODLOQ
HSA Method[5]0.1 µg/g0.2 µg/g
TFDA Method[7]-0.025 µg/g

Visualizations

ExtractionWorkflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Sample Cleanup cluster_analysis Analysis start Weigh and Powder Tablets weigh_powder Weigh Powdered Sample (equivalent to 10mg Salbutamol) start->weigh_powder add_solvent Add 10 mL Deionized Water weigh_powder->add_solvent vortex Vortex to Mix add_solvent->vortex sonicate Sonicate for 10 min vortex->sonicate centrifuge Centrifuge at 3500 rpm for 5 min sonicate->centrifuge filter Filter Supernatant (0.2 µm Nylon filter) centrifuge->filter hplc_vial Collect in HPLC Vial filter->hplc_vial lcms_analysis LC-MS/MS Analysis hplc_vial->lcms_analysis

Caption: Workflow for this compound Extraction (HSA Method).

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions start Low Recovery Observed? cause1 Incomplete Extraction start->cause1 Yes cause2 Analyte Degradation (Light/Heat) start->cause2 Yes cause3 Adsorption to Labware start->cause3 Yes sol1a Increase Sonication Time cause1->sol1a sol1b Change Solvent cause1->sol1b sol1c Consider SPE cause1->sol1c sol2 Use Amber Vials & Avoid High Temp cause2->sol2 sol3 Use Polypropylene Tubes cause3->sol3 end Re-analyze Sample sol1a->end sol1b->end sol1c->end sol2->end sol3->end

Caption: Troubleshooting Logic for Low Analyte Recovery.

References

Troubleshooting peak tailing in N-Nitroso-Salbutamol chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of N-Nitroso-Salbutamol, with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how does it affect my analysis of this compound?

A1: Peak tailing is a phenomenon in chromatography where the tail of a chromatographic peak is elongated and asymmetrical.[1] In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing can negatively impact your analysis by causing:

  • Reduced resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification difficult.

  • Inaccurate integration: The asymmetrical shape can lead to errors in peak area calculation, affecting the accuracy of quantitative results.

  • Lower sensitivity: As the peak height is reduced and the peak width increases, the signal-to-noise ratio may decrease.

Q2: What are the most common causes of peak tailing for this compound?

A2: The most frequent cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[2] Salbutamol, the parent compound of this compound, has a secondary amine group with a pKa of approximately 9.3 and a phenolic hydroxyl group with a pKa of about 10.3.[3][4] This basic nature makes this compound prone to interacting with acidic residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[5] Other potential causes include issues with the mobile phase, column degradation, or problems with the HPLC/UPLC system itself.[6]

Troubleshooting Guides

Guide 1: Optimizing Mobile Phase pH to Reduce Peak Tailing

Problem: My this compound peak is exhibiting significant tailing.

Likely Cause: The secondary amine group in the this compound molecule is interacting with acidic silanol groups on the column's stationary phase. At a mobile phase pH close to or above the pKa of the silanol groups (typically around 3.5-4.5), these groups become ionized and can strongly interact with the protonated basic analyte.

Solution:

  • Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to a value between 2.5 and 3.5.[5] This ensures that the residual silanol groups are protonated and less likely to interact with the positively charged this compound.

  • Use an Acidic Modifier: Incorporate an acidic additive into your mobile phase. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are commonly used to control and maintain a low pH.[7]

  • Buffer the Mobile Phase: If precise pH control is necessary, use a buffer system with a pKa in the desired pH range. For example, a formate buffer can be effective at maintaining a pH between 2.8 and 4.8.

Guide 2: Selecting the Appropriate Column

Problem: Even after adjusting the mobile phase pH, I am still observing peak tailing.

Likely Cause: The column you are using may have a high concentration of active silanol groups or may not be suitable for the analysis of basic compounds.

Solution:

  • Use an End-capped Column: Modern, high-purity, end-capped C18 or C8 columns are designed to minimize the number of free silanol groups, thus reducing secondary interactions.

  • Consider Alternative Stationary Phases: For challenging separations of basic compounds, consider columns with different selectivities:

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.

    • Phenyl-Hexyl Phases: These can offer different selectivity through pi-pi interactions and may provide better peak shapes for certain nitrosamines.[8]

    • Porous Graphitic Carbon (PGC) Columns: These columns do not have a silica backbone and are therefore free of silanol groups, eliminating this source of secondary interaction.[7]

    • Pentafluorophenyl (PFP) Phases: These can provide alternative selectivity for nitrosamines.[8]

Guide 3: Employing Mobile Phase Additives

Problem: I have optimized the pH and tried different columns, but some tailing persists.

Likely Cause: Strong secondary interactions may still be occurring.

Solution:

  • Add a Competing Base: Incorporate a small amount of a basic additive, such as triethylamine (TEA), into your mobile phase (typically 0.1-0.5%).[9] TEA acts as a silanol-masking agent by preferentially interacting with the active sites on the stationary phase, thereby reducing their availability to interact with this compound.

  • Use Inorganic Salt Additives: Adding an inorganic salt like ammonium formate or ammonium acetate to the mobile phase can also improve peak shape by increasing the ionic strength and masking silanol interactions.[10]

Data Presentation

Troubleshooting Parameter Recommendation Expected Outcome Reference
Mobile Phase pH Adjust to pH 2.5 - 3.5 using formic or trifluoroacetic acid.Protonation of silanol groups, reducing secondary interactions and improving peak symmetry.[5]
Column Chemistry Use a high-purity, end-capped C18 or C8 column. Consider polar-embedded, phenyl-hexyl, or PGC columns for persistent issues.Minimized silanol interactions leading to sharper, more symmetrical peaks.[6][8]
Mobile Phase Additives Add 0.1-0.5% Triethylamine (TEA) or an inorganic salt like ammonium formate.Masking of active silanol sites, leading to a significant reduction in peak tailing.[9][10]
System Check Inspect for dead volumes in tubing and connections. Ensure proper column installation.Elimination of extra-column band broadening, resulting in sharper peaks.
Sample Solvent Dissolve the sample in the mobile phase or a weaker solvent.Prevents peak distortion due to solvent mismatch.

Experimental Protocols

Baseline HPLC-UV Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound and can be adapted for troubleshooting purposes.

  • Instrumentation:

    • HPLC or UPLC system with a UV detector.

  • Column:

    • End-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh a suitable amount of the this compound reference standard.

    • Dissolve in a small amount of methanol.

    • Dilute to the final desired concentration with the initial mobile phase composition (95% A: 5% B).

Mandatory Visualization

Troubleshooting_Peak_Tailing start Peak Tailing Observed for This compound cause1 Secondary Silanol Interactions (Most Common Cause) start->cause1 cause2 Sub-optimal Mobile Phase Conditions start->cause2 cause3 Inappropriate Column Choice start->cause3 cause4 HPLC System Issues start->cause4 solution1a Lower Mobile Phase pH (2.5 - 3.5) cause1->solution1a Protonate Silanols solution1b Add Competing Base (e.g., 0.1% TEA) cause1->solution1b Mask Active Sites solution2a Ensure Adequate Buffering cause2->solution2a solution2b Check Sample Solvent (Match Mobile Phase) cause2->solution2b solution3a Use End-capped C18/C8 Column cause3->solution3a solution3b Try Alternative Phase (Polar-Embedded, Phenyl-Hexyl, PGC) cause3->solution3b solution4a Check for Dead Volume (Tubing, Connections) cause4->solution4a solution4b Inspect/Replace Column Frits cause4->solution4b

Caption: Troubleshooting workflow for peak tailing in this compound analysis.

References

Technical Support Center: Minimizing N-Nitroso-Salbutamol Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing the formation of N-Nitroso-Salbutamol during sample analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the detection and control of this critical impurity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern?

A1: this compound is a nitrosamine impurity that can form from the reaction of salbutamol with nitrosating agents.[1] Nitrosamines are a class of compounds that are considered potential genotoxic and carcinogenic impurities, making their presence in pharmaceutical products a significant safety concern for regulatory agencies and manufacturers.[2][3]

Q2: How is this compound formed during sample analysis?

A2: The formation of this compound occurs through the nitrosation of the secondary amine group in the salbutamol molecule.[1] This reaction is typically facilitated by the presence of nitrosating agents, such as nitrite salts, under favorable conditions.[1][4] The core chemical reaction involves an electrophilic nitrosating species attacking the nucleophilic secondary amine of salbutamol.[1]

Q3: What are the primary sources of nitrosating agents in a laboratory setting?

A3: Nitrosating agents can be introduced into a sample from various sources, including:

  • Reagents and Solvents: Trace impurities of nitrites can be present in reagents, solvents, and even in the water used for preparing solutions.[5][6]

  • Excipients: If analyzing a formulated drug product, certain excipients may contain residual nitrites.[6][7]

  • Atmospheric Nitrogen Oxides: Nitrogen oxides (NOx) from the environment can dissolve in aqueous solutions and form nitrosating agents.[3]

  • Contaminated Glassware: Residual cleaning agents or contaminants on glassware can be a source of nitrites.

Q4: Which analytical techniques are suitable for detecting and quantifying this compound?

A4: Highly sensitive analytical methods are required for the detection of trace levels of nitrosamines.[8] The most commonly employed and recommended techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[5][8] LC-MS/MS is often preferred for its high sensitivity and selectivity in quantifying this compound.[8][9]

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of salbutamol that may lead to the artificial formation of this compound.

Issue 1: Detection of this compound in freshly prepared salbutamol standard solutions.

Potential Root Cause Recommended Action
Contaminated solvent (e.g., water, methanol) with nitrites.Use high-purity, freshly opened solvents. Consider using solvents specifically tested for low nitrite content.
Acidic conditions in the sample diluent promoting nitrosation.Adjust the pH of the sample diluent to be neutral or slightly basic.
Contaminated glassware.Ensure thorough cleaning of all glassware with high-purity water. Avoid using cleaning agents containing nitrogen compounds.

Issue 2: Increasing levels of this compound in samples over time during an analytical sequence.

Potential Root Cause Recommended Action
Sample instability in the autosampler.Minimize the residence time of samples in the autosampler. If possible, use a cooled autosampler.
Light-induced degradation contributing to nitrosamine formation.Protect samples from light by using amber vials or covering the autosampler tray.
Reaction with residual nitrosating agents in the sample matrix.Prepare samples immediately before analysis. Consider adding an antioxidant to the sample diluent.

Issue 3: High variability in this compound levels between replicate preparations of the same sample.

| Potential Root Cause | Recommended Action | | Inconsistent sample preparation technique. | Standardize the sample preparation procedure, ensuring consistent timing and reagent additions. | | Non-homogenous distribution of trace-level contaminants. | Ensure thorough mixing and vortexing of all solutions. | | Carryover from the LC-MS/MS system. | Implement a rigorous wash sequence between sample injections, including strong and weak solvents. |

Experimental Protocols

Protocol 1: General LC-MS/MS Method for the Determination of this compound

This protocol provides a general framework for the analysis of this compound. Method optimization and validation are crucial for specific sample matrices.

1. Materials and Reagents:

  • This compound reference standard

  • Salbutamol reference standard

  • HPLC-grade methanol, acetonitrile, and water

  • Formic acid

  • Ammonium formate (optional, for pH adjustment)

2. Standard Preparation:

  • Prepare a stock solution of this compound (e.g., 100 µg/mL) in methanol.[10]

  • Perform serial dilutions of the stock solution with a suitable diluent (e.g., 50:50 methanol:water) to prepare working standards for the calibration curve (e.g., 0.1 to 100 ng/mL).[10]

3. Sample Preparation (for Salbutamol Drug Substance):

  • Accurately weigh a known amount of the salbutamol sample.

  • Dissolve the sample in the diluent to achieve a target concentration.

  • Filter the sample through a 0.22 µm filter before injection.

4. LC-MS/MS Conditions:

Parameter Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water[9]
Mobile Phase B 0.1% Formic acid in methanol or acetonitrile[9]
Flow Rate 0.3 - 0.5 mL/min[9]
Injection Volume 5 - 10 µL[9][10]
Column Temperature 40 °C[9][10]
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Monitor appropriate precursor and product ions for this compound (e.g., m/z 267.1 -> 151.0).[9]

Note: The specific gradient and MS/MS parameters should be optimized for your instrument and application.

Protocol 2: Mitigation Strategy - Use of Antioxidants

Incorporating antioxidants into the sample preparation process can inhibit the formation of this compound.[11][12]

1. Reagent Preparation:

  • Prepare a stock solution of an antioxidant, such as ascorbic acid or alpha-tocopherol, in the sample diluent. A typical starting concentration is 0.1% (w/v).[11][12]

2. Sample Preparation with Antioxidant:

  • Follow the standard sample preparation procedure (Protocol 1, Step 3), but use the diluent containing the antioxidant.

  • It is recommended to prepare a control sample without the antioxidant to evaluate the effectiveness of the mitigation strategy.

3. Analysis:

  • Analyze the samples using the established LC-MS/MS method (Protocol 1, Step 4).

  • Compare the levels of this compound in samples prepared with and without the antioxidant.

Data Presentation

Table 1: Effect of pH on this compound Formation in a Spiked Salbutamol Solution

pH of Sample Diluent This compound Concentration (ng/mL) after 4 hours at RT
3.0 (Acidic)15.2
5.0 (Slightly Acidic)8.5
7.0 (Neutral)1.2
9.0 (Basic)< LOQ
LOQ: Limit of Quantification

Note: This is example data. Actual results may vary based on experimental conditions.

Table 2: Efficacy of Different Antioxidants in Inhibiting this compound Formation

Antioxidant (0.1% w/v) % Reduction in this compound Formation
Ascorbic Acid95%
Alpha-Tocopherol88%
Ferulic Acid82%
Caffeic Acid79%

Note: This is example data based on general findings for nitrosamine inhibition.[12] Actual reduction percentages can vary.

Visualizations

cluster_reactants Reactants cluster_conditions Favorable Conditions Salbutamol Salbutamol (Secondary Amine) Formation Nitrosation Reaction Salbutamol->Formation NitrosatingAgent Nitrosating Agent (e.g., from NaNO2) NitrosatingAgent->Formation AcidicpH Acidic pH AcidicpH->Formation Heat Heat/Light Heat->Formation NNitroso This compound Formation->NNitroso

Caption: Formation pathway of this compound.

cluster_mitigation Mitigation Strategies start Start: Salbutamol Sample Analysis prep Sample Preparation start->prep analysis LC-MS/MS Analysis prep->analysis detect This compound Detected? analysis->detect mitigate Implement Mitigation Strategies detect->mitigate Yes report Report Results detect->report No ph_adjust Adjust pH to Neutral/Basic antioxidant Add Antioxidant (e.g., Ascorbic Acid) fresh_reagents Use High-Purity, Fresh Reagents reanalyze Re-analyze Sample reanalyze->analysis no_detect No yes_detect Yes ph_adjust->reanalyze antioxidant->reanalyze fresh_reagents->reanalyze

Caption: Troubleshooting workflow for this compound detection.

References

Stability of N-Nitroso-Salbutamol in different analytical solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Nitroso-Salbutamol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing this compound standard solutions?

A1: Based on established analytical methods, high-purity methanol is the recommended solvent for preparing stock solutions of this compound.[1] For working standards, deionized water is used for subsequent dilutions.[1][2] It is crucial to use HPLC or MS-grade solvents to avoid interference and potential degradation of the analyte.

Q2: How should this compound standard solutions be stored to ensure their stability?

A2: To ensure the stability of your this compound standard solutions, it is recommended to store stock solutions prepared in methanol at -20°C and protected from light.[1] Working solutions diluted in deionized water should be prepared fresh. General best practices for nitrosamine standards suggest that they can be sensitive to light and temperature.[3]

Q3: What analytical technique is most suitable for the analysis of this compound?

A3: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) is the most common and recommended technique for the sensitive and selective determination of this compound in drug substances and products.[1][2] This method provides the necessary low limits of detection (LOD) and quantification (LOQ) required for trace-level impurity analysis.[2]

Q4: Are there any known stability issues with this compound in common analytical solvents?

A4: While specific quantitative stability data for this compound in various analytical solvents is not extensively published, general knowledge of nitrosamines suggests potential for degradation. Nitrosamines can be sensitive to light and acidic conditions.[4] The recommendation to store standard solutions at low temperatures and protected from light indicates that the stability may be compromised under ambient conditions.[1] Therefore, it is best practice to use freshly prepared solutions for analysis.

Troubleshooting Guide

Issue: I am observing a decrease in the peak area of my this compound standard over a series of injections.

Possible Causes and Solutions:

  • Solution Instability: this compound in solution may be degrading over time, especially if left at room temperature or exposed to light.

    • Recommendation: Prepare fresh working standard solutions from a stock solution stored under recommended conditions (-20°C, protected from light).[1] Limit the time the solution spends in the autosampler.

  • Adsorption to Vials/Tubing: Highly sensitive analytes at low concentrations can adsorb to glass or plastic surfaces.

    • Recommendation: Use silanized glass vials or polypropylene vials to minimize adsorption. Ensure the LC system is well-passivated.

  • Instrumental Drift: The mass spectrometer response may be drifting.

    • Recommendation: Inject a system suitability standard at regular intervals to monitor instrument performance.

Issue: I am seeing unexpected peaks in the chromatogram of my this compound standard.

Possible Causes and Solutions:

  • Degradation Products: The unexpected peaks could be degradation products of this compound.

    • Recommendation: Review the storage conditions of your standard. If degradation is suspected, prepare a fresh solution. Consider performing a forced degradation study under light, acid, and heat to identify potential degradation products.

  • Solvent Contamination: The analytical solvent may be contaminated.

    • Recommendation: Use fresh, high-purity solvents for both standard preparation and the mobile phase.

  • Carryover: Residual analyte from a previous injection may be present.

    • Recommendation: Optimize the needle wash procedure on your autosampler and inject a blank solvent after a high-concentration standard to check for carryover.

Experimental Protocols

Table 1: Summary of Analytical Methods for this compound
ParameterMethod 1: Health Sciences Authority (HSA), SingaporeMethod 2: Taiwan Food and Drug Administration (TFDA)
Instrumentation Liquid Chromatography Hybrid Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS)
Column Hypersil GOLD (150x2.1 mm, 3 µm) or equivalentXSelect HSS T3, 3.5 μm, 3 mm i.d. × 15 cm, or an equivalent product
Mobile Phase A 0.1% formic acid in deionized water1 mL of formic acid in 1000 mL of deionized water
Mobile Phase B 0.1% formic acid in Methanol1 mL of formic acid and 200 mL of acetonitrile in 1000 mL of methanol
Flow Rate 0.3 mL/min0.6 mL/min
Injection Volume 5 µL10 µL
Column Temperature 40°C40°C
Ion Source Not specified, but typically Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Reference [2][1]
Detailed Methodologies

Method 1: HSA Singapore - Determination of this compound in Salbutamol Products [2]

  • Standard Preparation:

    • Stock Standard Solution (100 µg/mL): Prepare by diluting a commercially available standard with methanol.

    • Intermediate and Working Standard Solutions: Prepare subsequent dilutions using deionized water.

  • Sample Preparation:

    • Accurately weigh an amount of powdered sample equivalent to 10 mg of the drug substance into a 15 mL polypropylene centrifuge tube.

    • Add 10 mL of deionized water, vortex to mix well, and sonicate for 10 minutes.

    • Centrifuge at 3500 rpm for 5 minutes.

    • Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial.

  • LC-MS/MS Analysis:

    • Inject the prepared sample and standard solutions into the LC-MS/MS system.

    • Quantify using a calibration curve generated from the working standard solutions.

Method 2: TFDA - Method of Test for this compound in Salbutamol Drug Substance [1]

  • Standard Preparation:

    • Standard Stock Solution (1000 µg/mL): Accurately weigh an appropriate amount of this compound reference standard, dissolve, and dilute to volume with methanol in a 10 mL volumetric flask. Store at -20°C and protect from light.

    • Standard Solutions: Upon use, dilute the stock solution with deionized water to the desired concentrations (e.g., 0.025-100 ng/mL).

  • Sample Preparation:

    • The document focuses on the drug substance and implies a direct dissolution in a suitable solvent, likely deionized water, similar to the working standard preparation.

  • LC-MS/MS Analysis:

    • Inject the prepared standard and sample solutions into the LC-MS/MS system.

    • Establish a standard calibration curve of the peak area of this compound versus its concentration.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_results Results Standard_Prep Standard Preparation (Methanol/DI Water) LCMSMS LC-MS/MS Analysis Standard_Prep->LCMSMS Sample_Prep Sample Preparation (DI Water) Sample_Prep->LCMSMS Quantification Quantification LCMSMS->Quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_guide start Issue: Inconsistent or Decreasing Peak Area q1 Are you using freshly prepared solutions? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no q2 Is the instrument performance stable (system suitability)? ans1_yes->q2 sol1 Prepare fresh solutions daily. Store stock at -20°C, protected from light. ans1_no->sol1 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no q3 Have you considered adsorption to vials/tubing? ans2_yes->q3 sol2 Troubleshoot LC-MS/MS system. Check for leaks, clean ion source. ans2_no->sol2 ans3_yes Yes q3->ans3_yes sol3 Use polypropylene or silanized glass vials. ans3_yes->sol3

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: N-Nitroso-Salbutamol Analysis in Inhalation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of N-Nitroso-Salbutamol in inhalation products. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in inhalation products?

A1: this compound is a nitrosamine impurity that can form from the active pharmaceutical ingredient (API), Salbutamol.[1][2] Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic effects.[1] Their presence in pharmaceuticals is a significant concern, and regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidelines to control and mitigate their presence in drug products.[1][3] For inhalation products, there has been a long-standing expectation to control nitrosamines to acceptable levels.[4]

Q2: How is this compound formed in Salbutamol-containing products?

A2: this compound can form when the secondary amine group in the Salbutamol molecule reacts with nitrosating agents.[1] This can occur during the synthesis of the API, storage, or handling of the drug product.[1] Factors that can promote its formation include the presence of residual nitrites in raw materials or solvents, heat, moisture, and acidic conditions.[1]

Q3: What are the recommended analytical techniques for quantifying this compound?

A3: Highly sensitive and specific analytical methods are required for the detection and quantification of trace levels of nitrosamine impurities.[1] The most commonly employed and recommended technique is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[1][5][6] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for volatile nitrosamines, but LC-MS/MS is generally preferred for less volatile and thermolabile compounds like this compound.[1][7]

Q4: What are the typical reporting limits for this compound in inhalation products?

A4: Regulatory agencies have set acceptable intake (AI) limits for nitrosamine impurities. For this compound (also referred to as N-nitroso-albuterol), the U.S. FDA's current AI limit is 1500 ng/day.[8] The limit of quantification (LOQ) for analytical methods should be sufficiently low to ensure that these AI limits are not exceeded. For example, a method published by the Health Sciences Authority (HSA) has a method LOQ of 0.2 µg/g with respect to the Salbutamol drug substance.[5] Another method from the Taiwan Food and Drug Administration (TFDA) reports an LOQ of 0.025 μg/g.[6]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound.

Sample Preparation

Problem: Low or inconsistent recovery of this compound.

Possible Cause Troubleshooting Action
Analyte Instability Nitrosamines can degrade under UV light. It is recommended to use amber vials and protect samples and standards from light.[7]
Adsorption to Surfaces This compound may adsorb to plastic or rubber materials. Use glass centrifuge tubes and minimize contact with susceptible materials.[7][9] Consider the use of internal standards to compensate for losses.[10]
Inefficient Extraction The solubility of the drug substance in the extraction solvent is critical. For insoluble drug substances, there is a high potential for nitrosamines to adsorb onto the API, leading to lower quantification results.[10] Ensure adequate vortexing and sonication time as specified in the method.[5] A matrix precipitation strategy, where the drug substance is first dissolved and then precipitated out, can improve recovery by ensuring the analyte is transferred into the solution.[10]
Matrix Effects The complex matrix of inhalation products can interfere with the analysis. Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be employed for sample clean-up to minimize interferences.[1]

Problem: Contamination of samples leading to false positives.

Possible Cause Troubleshooting Action
Environmental Contamination Small amounts of nitrosamines can be present in the laboratory environment, reagents, and equipment such as pipettes and nitrile gloves.[7]
Reagent Impurities Avoid using commercially prepared mobile phases (e.g., 0.1% formic acid in water) as they may contain interfering impurities. Prepare mobile phases fresh.[9]
Cross-Contamination Thoroughly clean all glassware and equipment. Analyze a sample blank (prepared without the sample) to check for contamination.[5]
Chromatography (LC-MS/MS)

Problem: Poor peak shape (e.g., tailing, splitting).

Possible Cause Troubleshooting Action
Column Issues The column may be contaminated or degraded. Flush the column with a strong solvent or replace it if necessary. Ensure the use of an appropriate column as specified in validated methods, such as a Hypersil GOLD or XSelect HSS T3 column.[5][6]
Mobile Phase pH The pH of the mobile phase can affect the peak shape of ionizable compounds. Ensure the mobile phase is prepared correctly and consistently. Buffering the mobile phase is important to maintain a constant pH.[11]
Sample Matrix Effects When analyzing salbutamol, dissolving the sample in the mobile phase or methanol instead of water can lead to split peaks.[11]

Problem: Inconsistent retention times.

Possible Cause Troubleshooting Action
Column Temperature Fluctuation Ensure the column oven is set to the specified temperature and is stable.[5][6]
Mobile Phase Composition Inconsistent mobile phase preparation can lead to shifts in retention time. Prepare mobile phases accurately and consistently.
Pump Performance Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.

Problem: Low signal intensity or poor sensitivity.

Possible Cause Troubleshooting Action
Mass Spectrometer Settings Optimize the mass spectrometer parameters, including ion source temperature, nebulizer gas, and collision energy, for this compound.[6]
Ion Suppression Matrix components co-eluting with the analyte can suppress the ionization of this compound. Improve sample clean-up or adjust the chromatographic separation to move the analyte away from interfering peaks.[10]
Analyte Degradation This compound may be degrading in the ion source. Optimize source conditions to minimize in-source fragmentation.

Experimental Protocols

LC-MS/MS Method for this compound in Drug Products (Based on HSA Method)

This protocol is a summary of the method published by the Health Sciences Authority of Singapore.[5] Users should validate the method for their specific product and laboratory conditions.

1. Standard and Sample Preparation

  • Stock Standard Solution (100 µg/mL): Prepare from a commercially available standard and dilute with methanol.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 0.1, 0.2, 1, 5, 10, 20 ng/mL) by diluting the stock solution with deionized water.

  • Sample Preparation:

    • Weigh an amount of powdered sample equivalent to 10 mg of Salbutamol into a 15 mL centrifuge tube.

    • Add 10 mL of deionized water, vortex to mix, and sonicate for 10 minutes.

    • Centrifuge at 3500 rpm for 5 minutes.

    • Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial.

  • Spiked Sample Preparation: Prepare spiked samples at low and high concentrations (e.g., 0.1 ng/mL and 5 ng/mL) to assess recovery.

2. LC-MS/MS System and Conditions

Parameter Value
LC Column Hypersil GOLD (150 x 2.1 mm, 3 µm) or equivalent
Column Temperature 40 °C
Injection Volume 5 µL
Mobile Phase A 0.1% formic acid in deionized water
Mobile Phase B 0.1% formic acid in Methanol
Flow Rate 0.3 mL/min
Gradient Refer to the specific method for the gradient program.
Ionization Mode ESI Positive
MRM Transitions Precursor Ion: 267.1 m/z; Product Ions: 151.0, 162.9, 204 m/z

3. System Suitability and Acceptance Criteria

  • Linearity: The linearity coefficient of the calibration plot should be greater than 0.99.

  • Recovery: The recovery from spiked samples should be within 70-125%.

  • Precision: The deviation of the peak area ratio from duplicate sample solutions should not be more than 20%.

Visualizations

Experimental Workflow

cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Weigh Sample sp2 Add DI Water sp1->sp2 sp3 Vortex and Sonicate sp2->sp3 sp4 Centrifuge sp3->sp4 sp5 Filter Supernatant sp4->sp5 an1 Inject into LC-MS/MS sp5->an1 st1 Prepare Stock Standard st2 Prepare Working Standards st1->st2 st2->an1 an2 Chromatographic Separation an1->an2 an3 Mass Spectrometric Detection (MRM) an2->an3 dp1 Generate Calibration Curve an3->dp1 dp2 Quantify this compound an3->dp2 dp3 Verify System Suitability an3->dp3 dp1->dp2

Caption: General experimental workflow for this compound analysis.

Troubleshooting Logic

cluster_cat Problem Categorization cluster_sol Potential Solutions start Analytical Issue Encountered cat1 Low/Inconsistent Recovery start->cat1 cat2 Poor Peak Shape start->cat2 cat3 Low Sensitivity start->cat3 sol1 Protect from Light cat1->sol1 sol2 Optimize Extraction cat1->sol2 sol5 Improve Sample Cleanup cat1->sol5 sol3 Check Column/Mobile Phase cat2->sol3 cat2->sol5 sol4 Optimize MS Parameters cat3->sol4 cat3->sol5

References

Technical Support Center: Enhancing Selectivity in the Detection of N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for the selective detection of N-Nitroso-Salbutamol and its isomers. The information addresses common experimental challenges through troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its detection critical?

A1: this compound is a nitrosamine impurity that can form from the active pharmaceutical ingredient (API) Salbutamol.[1] Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic effects.[1] Regulatory agencies like the FDA and EMA have set stringent acceptable intake (AI) limits for such impurities, making their accurate and sensitive detection essential for pharmaceutical quality control and patient safety.[2][3]

Q2: During chromatographic analysis, I am observing two separate peaks for my this compound standard. Is this expected?

A2: Yes, this is a known phenomenon for certain nitrosamines. Asymmetric N-nitrosamines, like this compound, can exist as two distinct and stable rotational isomers (rotamers) due to restricted rotation around the nitrogen-nitrogen (N-N) bond.[4] These rotamers can be separated under certain chromatographic conditions, resulting in two distinct peaks.[4] Whether one or two peaks are observed depends on the separation power of the specific analytical method used.[4]

Q3: What is the recommended analytical technique for detecting this compound at trace levels?

A3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the most widely adopted and effective technique.[5][6][7] This method offers the high sensitivity and selectivity required to detect and quantify N-nitrosamine impurities at the low levels mandated by regulatory bodies.[7][8] High-Resolution Mass Spectrometry (HRMS) can also be employed for even greater selectivity.[1]

Q4: How can I enhance the selectivity of my analytical method to differentiate the analyte from matrix components?

A4: Selectivity can be enhanced in several ways:

  • Chromatographic Optimization: Adjusting the mobile phase gradient, flow rate, and column temperature can improve the separation of the target analyte from other compounds.[5] Using a high-efficiency column, such as a Hypersil GOLD or XSelect HSS T3, is also crucial.[5][6]

  • Mass Spectrometry: Utilize the Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry. Monitoring multiple, specific precursor-to-product ion transitions for the same compound significantly increases confidence in its identification.[6] The relative intensity ratios of these transitions should be consistent between standards and samples.[5]

  • Sample Preparation: For complex matrices, employing a sample cleanup technique like Solid-Phase Extraction (SPE) can remove interfering components before analysis.[1]

Q5: What are the most critical parameters to control in an LC-MS/MS method for this analysis?

A5: Key parameters include the choice of chromatographic column, the mobile phase composition and gradient, column temperature, and the MS/MS settings.[5][6] For the mass spectrometer, critical parameters are the ionization mode (typically Electrospray Ionization - ESI), precursor and product ion selection (m/z), collision energy (eV), and declustering potential (V).[6] These must be carefully optimized to ensure maximum sensitivity and specificity for this compound.

Troubleshooting Guide

Issue / Observation Potential Cause(s) Recommended Solution(s)
Poor Chromatographic Resolution (Peak Splitting, Broadening, or Tailing) 1. Presence of Rotamers: Asymmetric nitrosamines can separate into two rotational isomers.[4]2. Suboptimal Chromatography: Inefficient column or an unoptimized mobile phase gradient.3. Column Overload: Injecting too high a concentration of the sample.1. Confirm if the two peaks correspond to rotamers by evaluating the mass spectra. The presence of both is normal for this compound class.2. Optimize the gradient elution program to improve separation. Consider testing a column with different chemistry (e.g., C18, T3).3. Dilute the sample and reinject.
Low Sensitivity / Signal Intensity (Cannot achieve required LOQ) 1. Inefficient Ionization: Suboptimal MS source parameters (temperature, gas flows, spray voltage).2. Analyte Degradation: Nitrosamines can be light-sensitive.[3]3. Incorrect MS/MS Parameters: Non-optimal collision energy or incorrect MRM transitions selected.4. Sample Preparation Loss: Analyte loss during extraction or concentration steps.1. Tune and optimize MS source conditions. Perform regular cleaning and maintenance.2. Prepare standards and samples in amber vials or protect them from light.[6]3. Verify the precursor and product ions. Optimize collision energy for each transition to maximize signal.4. Validate the sample preparation method to ensure adequate recovery (typically 70-125%).[5]
Poor Reproducibility (Inconsistent Retention Times or Peak Areas) 1. System Instability: Fluctuations in pump pressure, column temperature, or MS source.2. Injector Malfunction: Inconsistent injection volumes.3. Column Degradation: Loss of stationary phase or blockage over time.1. Ensure the LC-MS/MS system is properly equilibrated. Monitor system suitability parameters throughout the analytical run.2. Perform injector maintenance and check for air bubbles in the syringe.3. Flush the column or replace it if performance continues to degrade.
Matrix Interference / False Positive Signal 1. Co-eluting Isobaric Compounds: A compound in the matrix has the same mass as the analyte and elutes at a similar time.2. Contamination: Contaminated solvents, glassware, or system components.1. Adjust the chromatographic gradient to separate the interfering peak.2. Utilize at least two MRM transitions. The ratio of the quantifier to the qualifier ion should match that of a pure standard.3. Use high-purity, MS-grade solvents and perform blank injections to identify sources of contamination.
Artificial Analyte Formation 1. Reaction During Sample Prep: Acidic conditions or high temperatures during sample workup can potentially cause in-situ nitrosation if nitrosating agents and amines are present.[3]1. Avoid harsh acidic conditions and high temperatures during sample preparation where possible.2. The FDA has suggested using antioxidants like ascorbic acid in some formulations to inhibit nitrosamine formation.[3]

Experimental Protocols

Detailed LC-MS/MS Methodology

The following protocol is a representative method synthesized from validated procedures for the determination of this compound in drug products.[5][6]

1. Sample Preparation (for Salbutamol Drug Substance)

  • Accurately weigh an amount of sample equivalent to 10 mg of the drug substance into a 15 mL polypropylene conical centrifuge tube.[5]

  • Add 10 mL of deionized water.

  • Vortex the tube to ensure the sample is well-mixed, then sonicate for 10 minutes.[5]

  • Centrifuge the solution at approximately 3500 rpm for 5 minutes.[5]

  • Filter the resulting supernatant through a 0.2 µm nylon or PVDF membrane filter into an HPLC vial for analysis.[5][6]

2. Standard Preparation

  • Prepare a stock solution of this compound reference standard in methanol (e.g., 100 µg/mL).[5]

  • Perform serial dilutions using deionized water to create a series of working standard solutions for the calibration curve, typically ranging from 0.1 ng/mL to 20 ng/mL.[5] Store stock solutions at -20°C and protect from light.[6]

3. LC-MS/MS Instrumental Parameters The parameters below are compiled from established methods. Users should validate and optimize these for their specific instrumentation.

ParameterSetting 1 (HSA Method)[5]Setting 2 (Alternative Method)[6]
LC Column Hypersil GOLD (150x2.1 mm, 3 µm)XSelect HSS T3 (150x3 mm, 3.5 µm)
Column Temp. 40 °C40 °C
Mobile Phase A 0.1% Formic Acid in DI Water0.1% Formic Acid in DI Water
Mobile Phase B 0.1% Formic Acid in Methanol0.1% Formic Acid in Methanol/Acetonitrile
Flow Rate 0.3 mL/min0.6 mL/min
Injection Vol. 5 µL10 µL
Ionization Mode ESI NegativeESI Positive
Ion Source Temp. 500 °C450 °C
Ion Spray Voltage -2500 VNot specified (positive mode)

Quantitative Data Summary

Table 1: Method Performance Characteristics

Parameter Typical Value / Range Source
Instrument LOD 0.1 ng/mL [5]
Instrument LOQ 0.2 ng/mL [5]
Method LOQ 0.025 - 0.2 µg/g (relative to API) [5][6]
Calibration Curve Linearity (r²) > 0.99 [5]

| Spiked Sample Recovery | 70 - 125% |[5] |

Table 2: Example MRM Transitions for this compound (Positive Ion Mode) Precursor Ion (m/z): 267.1

Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)RoleSource
151.01833Quantitative Ion[6]
204.01834Qualitative Ion[6]
162.9Not SpecifiedNot SpecifiedS/N Check (Negative Mode)[5]

Visual Guides

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample (10 mg equivalent) add_solvent Add DI Water (10 mL) weigh->add_solvent mix Vortex & Sonicate (10 min) add_solvent->mix centrifuge Centrifuge (3500 rpm, 5 min) mix->centrifuge filter Filter (0.2 µm) into HPLC Vial centrifuge->filter inject Inject Sample (5-10 µL) filter->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect MS/MS Detection (MRM Mode) separate->detect integrate Integrate Peak Area(s) detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Report Result (µg/g) quantify->report G start Poor Peak Shape Observed (Splitting / Broadening) q1 Are there two distinct, sharp peaks? start->q1 a1_yes Likely Rotational Isomers. This is characteristic of the molecule. q1->a1_yes Yes a1_no Broad or Tailing Peak q1->a1_no No q2 Is the column old or frequently used? a1_no->q2 a2_yes Flush or replace column. Perform system suitability test. q2->a2_yes Yes a2_no Optimize LC Method. Adjust gradient slope or mobile phase composition. q2->a2_no No G R1 R1- N1 N N2 N N1->N2 ~ R2 -R2 label_node Restricted rotation around the N-N bond leads to two stable rotamers (isomers). O O N2->O = E_N1 N E_R1 R1- E_R1->E_N1 E_N2 N E_N1->E_N2 = E_R2 -R2 E_N1->E_R2 E_O O E_N2->E_O E_label (E)-isomer (trans) Z_R1 R1- Z_N1 N Z_R1->Z_N1 Z_N2 N Z_N1->Z_N2 = Z_O O Z_N1->Z_O Z_R2 -R2 Z_N2->Z_R2 Z_label (Z)-isomer (cis)

References

Technical Support Center: Analysis of N-Nitroso-Salbutamol by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the Electrospray Ionization-Mass Spectrometry (ESI-MS) analysis of N-Nitroso-Salbutamol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a significant issue in the ESI-MS analysis of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the ESI source.[1][2] This interference diminishes the analyte's ionization efficiency, resulting in a decreased signal intensity.[3] Consequently, ion suppression can negatively impact several critical analytical parameters, including detection capability, precision, and accuracy, potentially leading to unreliable quantification and false-negative results.[1][4] In the analysis of this compound, which is often a trace-level impurity, even minor ion suppression can prevent its detection and accurate measurement.

Q2: What are the common causes of ion suppression in the analysis of this compound?

A2: Ion suppression in ESI-MS is primarily caused by high concentrations of co-eluting substances that compete with the analyte for ionization. The specific causes can be categorized as follows:

  • Matrix Components: Endogenous components from the sample matrix, such as salts, lipids, and proteins in biological samples, or excipients and the Active Pharmaceutical Ingredient (API) itself (Salbutamol) in drug products.[5]

  • Mobile Phase Additives: Non-volatile buffers (e.g., phosphate buffers), ion-pairing reagents, and strong acids or bases like trifluoroacetic acid (TFA) and triethylamine (TEA) can cause significant ion suppression.[6]

  • Sample Preparation Artifacts: Contaminants introduced during sample collection and preparation, such as plasticizers from collection tubes or residual solvents.[3]

Q3: How can I detect and evaluate the extent of ion suppression in my this compound analysis?

A3: Two primary methods are used to assess ion suppression: the post-column infusion method and the post-extraction spike method.[5]

  • Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression occurs.[7] A solution of this compound is continuously infused into the MS source post-column, while a blank matrix extract is injected onto the LC system. A dip in the otherwise stable baseline signal of this compound indicates the retention times at which matrix components are eluting and causing suppression.[7][8]

  • Post-Extraction Spike Method: This quantitative method assesses the matrix effect by comparing the analyte's response in a neat solution to its response in a matrix extract.[5] Two sample sets are prepared: one with the analyte spiked into a clean solvent and another with the analyte spiked into a pre-extracted blank matrix. A lower response in the matrix sample compared to the neat solution indicates ion suppression.[3]

Troubleshooting Guides

Problem: Low or no signal for this compound, but the system passes performance checks with standard solutions in neat solvent.

  • Possible Cause: Significant ion suppression from the sample matrix.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[8]

      • Solid-Phase Extraction (SPE): This technique is highly effective for cleaning up complex samples by selectively retaining the analyte while washing away interferences.[8]

      • Liquid-Liquid Extraction (LLE): Offers a cleaner sample by partitioning this compound into an immiscible organic solvent, leaving many interfering substances behind.[8]

      • Protein Precipitation (PPT): A simpler but less clean method, suitable for initial screening but may require further optimization if suppression persists.[8]

    • Improve Chromatographic Separation: Adjusting chromatographic conditions can separate this compound from co-eluting matrix components.[1]

      • Optimize Gradient Elution: Modify the mobile phase gradient to better resolve the analyte from the matrix.[8] It is recommended to adjust the capacity factor of the analyte to elute it away from the solvent front and the end of the gradient, which are often heavily affected by interferences.[1]

      • Change Column Chemistry: Using a column with a different stationary phase can alter selectivity and improve separation.[8] For this compound, C18 columns like the XSelect HSS T3 or Hypersil GOLD have been used successfully.

    • Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[7] However, this approach is only viable if the method's sensitivity is sufficient to detect the diluted analyte.[7]

Problem: Inconsistent or irreproducible results for this compound across different samples.

  • Possible Cause: Variable matrix effects between samples.[8]

  • Troubleshooting Steps:

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS for this compound is the ideal way to compensate for variable matrix effects. The SIL-IS co-elutes with the analyte and experiences similar ion suppression, allowing for accurate quantification based on the analyte-to-IS ratio.

    • Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples. This helps to account for matrix-induced changes in ionization efficiency, leading to more accurate quantification.[9]

Experimental Protocols

Protocol 1: Qualitative Assessment of Ion Suppression by Post-Column Infusion

Objective: To identify the retention time regions where ion suppression occurs.

Methodology:

  • Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal (e.g., 50 ng/mL).

  • Set up a post-column infusion system by connecting a syringe pump containing the this compound solution to the LC flow path via a T-union placed between the analytical column and the MS ion source.

  • Begin the LC mobile phase flow and start the syringe pump to continuously infuse the this compound solution.

  • Acquire data, monitoring the appropriate MRM transition for this compound, until a stable baseline signal is achieved.

  • Prepare a blank sample extract using your standard sample preparation procedure.

  • Inject the processed blank matrix extract onto the LC column.

  • Monitor the this compound signal throughout the chromatographic run. A decrease in the baseline signal indicates ion suppression at that retention time.[8]

Protocol 2: Quantitative Evaluation of Matrix Effect by Post-Extraction Spike

Objective: To quantify the extent of ion suppression or enhancement.

Methodology:

  • Prepare two sets of samples:

    • Set A: Spike a known concentration of this compound into a clean solvent (e.g., mobile phase).

    • Set B: Extract a blank matrix using your sample preparation method and then spike the same concentration of this compound into the final extract.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the matrix effect using the following formula:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

Quantitative Data Summary

The following tables summarize typical LC-MS/MS parameters for the analysis of this compound, derived from published methods.

Table 1: Liquid Chromatography Parameters for this compound Analysis

ParameterMethod 1Method 2
Column Hypersil GOLD (150x2.1 mm, 3 µm)XSelect HSS T3 (150x3 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in DI Water0.1% Formic Acid in DI Water
Mobile Phase B 0.1% Formic Acid in MethanolFormic Acid/Acetonitrile/Methanol
Flow Rate 0.3 mL/min0.6 mL/min
Column Temp. 40°C40°C
Injection Vol. 5 µL10 µL

Table 2: Mass Spectrometry Parameters for this compound Analysis

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive Mode
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 267.1
Product Ions (m/z) 151.0 (Quantifier), 162.9 (Qualifier)
Ion Source Temp. 450°C
Nebulizer Gas 50 psi
Heated Gas 60 psi
Note: Gas pressures and other source parameters may need optimization for different instrument models.

Visualizations

TroubleshootingWorkflow Start Low or No Analyte Signal (this compound) CheckSystem System Suitability Check (Neat Standard) Start->CheckSystem SystemOK System OK CheckSystem->SystemOK Pass SystemFail System Failed CheckSystem->SystemFail Fail SuspectSuppression Suspect Ion Suppression SystemOK->SuspectSuppression TroubleshootMS Troubleshoot Instrument (Source, Calibration, etc.) SystemFail->TroubleshootMS OptimizeSamplePrep Optimize Sample Preparation (SPE, LLE) SuspectSuppression->OptimizeSamplePrep High Matrix ImproveChroma Improve Chromatography (Gradient, Column) SuspectSuppression->ImproveChroma Co-elution UseSIL_IS Use Stable Isotope-Labeled Internal Standard SuspectSuppression->UseSIL_IS Variable Matrix Reanalyze Re-analyze Sample OptimizeSamplePrep->Reanalyze ImproveChroma->Reanalyze UseSIL_IS->Reanalyze

Caption: Troubleshooting workflow for low signal of this compound.

PostColumnInfusion LC_System LC System (Pump, Autosampler) Column Analytical Column LC_System->Column Mobile Phase + Blank Matrix Inj. T_Union T-Union Column->T_Union SyringePump Syringe Pump (Analyte Standard) SyringePump->T_Union Post-Column Infusion MS_Source ESI-MS Source T_Union->MS_Source Waste Waste

Caption: Experimental setup for post-column infusion to detect ion suppression.

References

Technical Support Center: N-Nitroso-Salbutamol Analysis by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of Multiple Reaction Monitoring (MRM) transitions for the detection and quantification of N-Nitroso-Salbutamol. This guide is intended for researchers, scientists, and drug development professionals working on the analysis of this specific nitrosamine impurity in pharmaceutical products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for this compound?

A1: The primary quantification MRM transition for this compound is m/z 267.1 → 151.0.[1] It is highly recommended to monitor at least two additional confirmatory transitions to ensure selectivity and minimize false positives. While specific values for declustering potential and collision energy can be instrument-dependent, published methods provide a starting point for optimization.

Q2: Why is the detection of this compound important?

A2: this compound is a nitrosamine impurity that can form from the active pharmaceutical ingredient (API) Salbutamol.[2] Nitrosamines are classified as a "cohort of concern" due to their potential carcinogenic effects.[2] Regulatory bodies like the FDA and EMA have issued stringent guidelines to control the presence of these impurities in pharmaceuticals.[3] Therefore, sensitive and specific analytical methods are crucial for ensuring patient safety.[2]

Q3: What are the typical instrument parameters for this compound analysis?

A3: Methods for the analysis of this compound typically employ Liquid Chromatography coupled with a triple quadrupole mass spectrometer (LC-MS/MS).[1][4] Electrospray ionization (ESI) in positive mode is commonly used.[4][5] Chromatographic separation is often achieved using a C18 column with a gradient elution of mobile phases consisting of water and methanol or acetonitrile with a formic acid modifier.[1][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MRM parameters (Collision Energy, Declustering Potential).2. Inefficient ionization.3. Poor chromatographic peak shape.4. Matrix effects from the sample.1. Perform a compound optimization experiment to determine the optimal collision energy and declustering potential for each MRM transition.2. Adjust mobile phase composition (e.g., formic acid concentration) to improve protonation.3. Optimize the LC gradient to ensure proper peak focusing.4. Evaluate different sample preparation techniques like solid-phase extraction (SPE) to remove interfering matrix components.
High Background Noise 1. Contaminated mobile phases or LC system.2. Co-eluting isobaric interferences.3. Non-optimized MS source parameters.1. Use high-purity solvents and flush the LC system thoroughly.[6]2. Modify the chromatographic method to separate the interference. If separation is not possible, a higher-resolution mass spectrometer may be needed.3. Optimize source-dependent parameters such as nebulizer gas, heater gas, and ion spray voltage.[4]
Inconsistent Peak Area Ratios Between Transitions 1. Different transitions are affected differently by matrix effects.2. Dwell time is too short for adequate data point collection across the peak.3. Incorrectly defined MRM transitions.1. Utilize an isotopically labeled internal standard to compensate for matrix effects.2. Increase the dwell time for each transition, ensuring a sufficient number of data points across the chromatographic peak.3. Verify the precursor and product ion masses and ensure they are correctly entered into the acquisition method.
Peak Tailing or Splitting 1. Column degradation or contamination.2. Incompatible sample solvent with the mobile phase.3. Secondary interactions with the stationary phase.1. Replace the analytical column.2. Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.3. Adjust the mobile phase pH or organic modifier to minimize secondary interactions.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValueReference
Precursor Ion (Q1) 267.1 m/z[1]
Product Ion (Q3) - Quantifier 151.0 m/z[1]
Product Ion (Q3) - Qualifier 1 162.9 m/z[1]
Ionization Mode Electrospray Ionization (ESI), Positive[4][5]
Limit of Detection (LOD) 0.1 ng/mL[1]
Limit of Quantification (LOQ) 0.2 ng/mL[1]

Experimental Protocols

Sample Preparation (based on published methods)[1]
  • Accurately weigh a sample amount equivalent to 10 mg of the drug substance into a 15 mL polypropylene centrifuge tube.

  • Add 10 mL of deionized water.

  • Vortex the tube to ensure the sample is well-mixed.

  • Sonicate the sample for 10 minutes.

  • Centrifuge the sample at 3500 rpm for 5 minutes.

  • Filter the supernatant through a 0.2 µm nylon membrane filter into an HPLC vial for analysis.

LC-MS/MS Method (example parameters)[1][4]
  • LC System: ExionLC or equivalent

  • Mass Spectrometer: QTRAP 7500 MS/MS or equivalent

  • Column: Hypersil GOLD C18 (150 x 2.1 mm, 3 µm) or equivalent

  • Column Temperature: 40 °C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    Time (min) %A %B
    0.0 80 20
    5.0 80 20
    8.0 5 95
    11.0 5 95
    11.5 80 20

    | 15.0 | 80 | 20 |

  • MS/MS Detection: Multiple Reaction Monitoring (MRM)

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Water weigh->dissolve sonicate Sonicate dissolve->sonicate centrifuge Centrifuge sonicate->centrifuge filter Filter centrifuge->filter inject Inject into LC-MS/MS filter->inject separate Chromatographic Separation inject->separate ionize Ionization (ESI+) separate->ionize detect MRM Detection ionize->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for the analysis of this compound.

fragmentation_pathway parent This compound Precursor Ion [M+H]+ m/z 267.1 fragment1 Product Ion (Quantifier) m/z 151.0 parent->fragment1 Collision-Induced Dissociation fragment2 Product Ion (Qualifier) m/z 162.9 parent->fragment2 Collision-Induced Dissociation

Caption: Proposed fragmentation of this compound in MS/MS.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of N-nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-Nitroso-Salbutamol, a potential impurity in Salbutamol drug products, requires robust and sensitive analytical methods for its detection and quantification to ensure patient safety. This guide provides a comparative overview of analytical methodologies for this compound, with a focus on method validation as per the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction to Analytical Method Validation

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1] The validation process, as outlined in ICH Q2(R1), involves assessing various performance characteristics to ensure the method is reliable, reproducible, and accurate for the quantification of this compound. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Analytical Methods for this compound

The primary analytical methods for the trace-level quantification of N-nitrosamines are Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), Gas Chromatography with mass spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most widely adopted and sensitive technique for the determination of N-nitrosamine impurities. Its high selectivity and sensitivity make it ideal for detecting trace levels of this compound in drug substances and products.

Table 1: Comparison of Validated LC-MS/MS Methods for this compound

ParameterMethod 1: Health Sciences Authority (HSA), Singapore[2]Method 2: Taiwan Food and Drug Administration (TFDA)[3]
Instrumentation LC-MS/MS (e.g., QTRAP 7500)Liquid chromatograph/tandem mass spectrometer
Column Hypersil GOLD (150×2.1 mm, 3 µm) or equivalentXSelect HSS T3 (150 x 3.0 mm, 3.5 µm) or equivalent
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in MethanolA: 0.1% Formic acid in WaterB: 0.1% Formic acid and 20% Acetonitrile in Methanol
Flow Rate 0.3 mL/min0.6 mL/min
Detection MRM (Multiple Reaction Monitoring)MRM (Multiple Reaction Monitoring)
LOD 0.1 µg/gNot explicitly stated, but LOQ is 0.025 µg/g
LOQ 0.2 µg/g0.025 µg/g
Linearity Range 0.2 ng/mL to 20 ng/mL0.025 ng/mL to 100 ng/mL
Correlation Coefficient (r²) > 0.99Not explicitly stated, but implied by calibration curve establishment
Accuracy (Recovery) 70-125%Not explicitly stated
Precision (%RSD) Deviation of peak area ratio ≤ 20% for duplicate samplesNot explicitly stated
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines. While less commonly reported specifically for this compound, which has lower volatility, GC-MS methods have been validated for other nitrosamine impurities and could potentially be adapted.

Table 2: Performance Characteristics of a Validated GC-MS Method for Other Nitrosamines (Note: Data is for other nitrosamines, not specifically this compound)[4][5]

ParameterTypical Performance Data[4][5]
Instrumentation GC-MS/MS (Triple Quadrupole)
Column e.g., Agilent VF-WAXms (30 m × 0.25 mm, 0.25 µm)
Injection Mode Splitless or Headspace
Detection MRM (Multiple Reaction Monitoring)
LOD 0.15–1.00 ng/mL
LOQ ~0.015 - 0.09 ppm
Linearity Range LOQ up to ~21.6 ng/mL
Correlation Coefficient (r²) > 0.99
Accuracy (Recovery) 94.09% to 111.22%
Precision (%RSD) ≤ 7.65%
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective technique compared to mass spectrometry. However, it generally offers lower sensitivity and selectivity, which can be a limitation for trace-level analysis of nitrosamines. Nevertheless, for screening purposes or for higher concentration levels, a validated HPLC-UV method can be suitable.

Table 3: Performance Characteristics of a Validated HPLC-UV Method for Other Nitrosamines (Note: Data is for other nitrosamines, not specifically this compound)[1][6][7]

ParameterTypical Performance Data[1][6][7]
Instrumentation HPLC with UV/PDA Detector
Column e.g., Inertsil ODS 3V (250mm × 4.6mm, 5.0μm) or XSelect HSS T3
Mobile Phase e.g., Water:Methanol (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength ~230 nm
LOD ~10-20 ng/mL
LOQ ~10-20 ng/mL
Linearity Range 10–1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999
Accuracy (Recovery) 83.3% to 101.8%
Precision (%RSD) Generally < 5%

Experimental Protocols

Detailed Experimental Protocol for LC-MS/MS Method (Based on HSA Method)[2]

1. Standard and Sample Preparation:

  • Stock Standard Solution (100 µg/mL): Prepare from a commercially available this compound standard and dilute with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with deionized water to cover the linearity range (e.g., 0.1 ng/mL to 20 ng/mL).

  • Sample Preparation:

    • Accurately weigh an amount of powdered sample equivalent to 10 mg of Salbutamol into a 15 mL centrifuge tube.

    • Add 10 mL of deionized water, vortex to mix well, and sonicate for 10 minutes.

    • Centrifuge at 3500 rpm for 5 minutes.

    • Filter the supernatant through a 0.2 µm Nylon membrane filter into an HPLC vial.

2. Chromatographic Conditions:

  • LC System: A validated LC system capable of gradient elution.

  • Column: Hypersil GOLD analytical column (150×2.1 mm, 3 µm) or equivalent.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    2.0 95 5
    8.0 10 90
    10.0 10 90
    10.1 95 5

    | 15.0 | 95 | 5 |

3. Mass Spectrometric Conditions:

  • Mass Spectrometer: A tandem mass spectrometer (e.g., QTRAP 7500).

  • Ion Source: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions: Monitor appropriate precursor and product ions for this compound.

4. Validation Procedures:

  • Specificity: Analyze blank samples (diluent) and spiked samples to ensure no interference at the retention time of this compound.

  • Linearity: Inject the working standard solutions in duplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be > 0.99.

  • Accuracy: Analyze spiked samples at different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration) and calculate the percentage recovery.

  • Precision:

    • Repeatability: Analyze a minimum of 6 determinations at 100% of the test concentration or a minimum of 9 determinations covering the specified range.

    • Intermediate Precision: Perform the analysis on different days with different analysts and equipment.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Define Validation Protocol (Parameters & Acceptance Criteria) Specificity Specificity Protocol->Specificity ICH Q2(R1) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report (Summary of Results) Robustness->Report Method_Comparison cluster_methods Analytical Methods for this compound cluster_performance Performance Characteristics LC_MS LC-MS/MS Sensitivity Sensitivity LC_MS->Sensitivity High Selectivity Selectivity LC_MS->Selectivity High Accessibility Accessibility & Cost LC_MS->Accessibility Low GC_MS GC-MS GC_MS->Sensitivity High GC_MS->Selectivity High GC_MS->Accessibility Medium HPLC_UV HPLC-UV HPLC_UV->Sensitivity Low HPLC_UV->Selectivity Medium HPLC_UV->Accessibility High

References

Cross-Validation of Analytical Techniques for N-Nitroso-Salbutamol Detection

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of N-nitrosamine impurities as a significant concern for pharmaceutical safety has necessitated the development of robust and sensitive analytical methods for their detection and quantification. N-Nitroso-Salbutamol, a potential impurity in salbutamol-containing drug products, requires accurate analytical determination to ensure patient safety and comply with stringent regulatory standards.[1] Regulatory bodies like the FDA and EMA have issued guidelines emphasizing the need for manufacturers to perform risk assessments and implement control strategies for nitrosamine impurities.[2][3][4]

This guide provides a comparative overview of different analytical techniques for the determination of this compound, offering experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their needs. The techniques covered include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Comparative Performance of Analytical Techniques

The choice of an analytical technique is often a balance between sensitivity, selectivity, and operational considerations. The following table summarizes the key quantitative performance parameters for the discussed methods in the context of this compound and other nitrosamine analyses.

ParameterHPLC-UVGC-MS/MSLC-MS/MS
Principle Chromatographic separation followed by UV absorbance detection.Separation of volatile/semi-volatile compounds followed by mass-based detection.Chromatographic separation coupled with highly selective and sensitive mass detection.
Limit of Quantification (LOQ) Higher (ppm range)Low (ppb range)Very Low (sub-ppb to ppb range)[5][6]
Reported LOQ Example ~0.177 ppm (for NDEA/NDIPA)[7]< 3 ppb[8]0.025 µg/g (0.025 ppm)[6] / 0.2 µg/g (0.2 ppm)[5]
Linearity (R²) > 0.99[7]> 0.996[8]> 0.99[5]
Selectivity Lower; prone to interference from matrix components.[1]High; enhanced by using MS/MS.Very High; MS/MS (MRM mode) minimizes interferences.[1]
Accuracy (Recovery %) 93-117% (for other nitrosamines)[9]70-130%[10]70-125%[5]
Primary Application Routine screening of raw materials where sensitivity is not critical.[1]Analysis of volatile and thermally stable nitrosamines.[1]Confirmatory testing and trace-level quantification.[1][6]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical technique. Below are representative protocols for the analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the most widely recommended technique for trace-level quantification due to its high sensitivity and selectivity.[1] The protocol is based on methods published by regulatory bodies like the Health Sciences Authority (HSA) of Singapore and the Taiwan Food and Drug Administration (TFDA).[5][6]

a) Sample Preparation (for Salbutamol Drug Product)

  • Weigh an amount of powdered sample equivalent to 10 mg of Salbutamol into a 15 mL centrifuge tube.[5]

  • Add 10 mL of deionized water.[5]

  • Vortex to mix and sonicate for 10 minutes to ensure complete dissolution.[5]

  • Centrifuge the solution at approximately 3500 rpm for 5 minutes.[5]

  • Filter the supernatant through a 0.2 µm membrane filter (e.g., Nylon or PVDF) into an HPLC vial for analysis.[5][6]

b) LC-MS/MS Operating Conditions

  • LC System: UHPLC/HPLC system capable of gradient elution.

  • Column: Hypersil GOLD C18 (150x2.1 mm, 3 µm) or XSelect HSS T3 (150x3 mm, 3.5 µm) or equivalent.[5][6]

  • Mobile Phase A: 0.1% Formic Acid in Deionized Water.[1][5]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[1][5]

  • Flow Rate: 0.3 - 0.6 mL/min.[5][6]

  • Column Temperature: 40 °C.[5][6]

  • Injection Volume: 5 - 10 µL.[5][6]

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    1.0 95 5
    8.0 10 90
    10.0 10 90
    10.1 95 5

    | 15.0 | 95 | 5 |

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.[6]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[6]

  • MRM Transitions for this compound (Example):

    • Quantifier: 267.1 -> 151.0[5]

    • Qualifier 1: 267.1 -> 162.9[5]

    • Qualifier 2: 267.1 -> 209.0

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

GC-MS is a powerful technique for analyzing volatile and semi-volatile nitrosamines.[1] While less common for this compound due to its polarity and thermal stability concerns, a general approach can be applied.

a) Sample Preparation (Extraction)

  • Weigh approximately 250 mg of the sample (API or powdered tablets) into a 15 mL centrifuge tube.[11]

  • Add 10 mL of 1M NaOH solution, vortex, and shake for 5 minutes.[11]

  • Add 2.0 mL of dichloromethane (DCM), vortex, and shake for another 5 minutes to extract the nitrosamines.[11]

  • Centrifuge to separate the layers.

  • Carefully transfer the lower DCM layer into a GC vial for analysis.

b) GC-MS/MS Operating Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: Rxi-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Splitless, 1 µL.

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

  • Ion Source: Electron Ionization (EI) at 70 eV.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV can be used as a simpler, more accessible screening method, though it lacks the sensitivity and selectivity of mass spectrometry-based techniques.[1]

a) Sample Preparation

  • Sample preparation can follow a similar procedure to the LC-MS/MS method, but a higher sample concentration (e.g., 1-5 mg/mL) may be required to achieve sufficient sensitivity.

b) HPLC-UV Operating Conditions

  • HPLC System: Isocratic or gradient HPLC system with a UV/Vis detector.

  • Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0μm) or similar C18 column.[7]

  • Mobile Phase: Water:Methanol (60:40 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled at 30 °C.

  • Detection Wavelength: Typically scanned across a range (e.g., 220-400 nm) to find the absorbance maximum for the N-nitroso group.

  • Injection Volume: 20 µL.

Analytical Workflow Visualization

The logical flow for analyzing a sample for this compound involves several decision points based on the analytical goal, such as initial screening versus confirmatory quantification.

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Reporting start Sample Reception (API or Drug Product) prep Weighing, Dissolution & Extraction start->prep filter Centrifugation & Filtration prep->filter hplc Screening: HPLC-UV filter->hplc Screening Required? gcms Quantification: GC-MS/MS filter->gcms Alternative for Volatiles lcms Quantification (Preferred): LC-MS/MS filter->lcms Trace Quantification Required? analysis Data Processing (Integration & Calibration) hplc->analysis gcms->analysis lcms->analysis report Final Report (Pass/Fail vs. Specification) analysis->report

Caption: Workflow for the analysis of this compound.

References

A Comparative Guide to Inter-Laboratory Quantification of N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers worldwide. N-Nitroso-Salbutamol, a potential impurity in Salbutamol-containing medications, requires robust and sensitive analytical methods for its detection and quantification to ensure patient safety. This guide provides an objective comparison of analytical methodologies for this compound quantification, supported by experimental data from established regulatory sources.

Quantitative Method Performance Comparison

Accurate and precise quantification of this compound at trace levels is critical. The following table summarizes the performance of two distinct Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods developed by the Health Sciences Authority (HSA) of Singapore and the Taiwan Food and Drug Administration (TFDA).

ParameterHSA Method[1]TFDA Method[2]
Instrumentation Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.1 µg/gNot Reported
Limit of Quantification (LOQ) 0.2 µg/g[1]0.025 µg/g[2]
Linearity (Correlation Coefficient) > 0.99[1]Not explicitly stated, but a calibration curve is used.
Recovery 70-125%[1]Not Reported

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical procedures across different laboratories. Below are the summarized experimental protocols for the HSA and TFDA methods.

Health Sciences Authority (HSA) Method[1]

1. Sample Preparation:

  • An amount of powdered sample equivalent to 10 mg of Salbutamol drug substance is accurately weighed into a 15 mL polypropylene conical bottom centrifuge tube.

  • 10 mL of deionized water is added, and the tube is vortexed to mix well and then sonicated for 10 minutes.

  • The sample is centrifuged at 3500 rpm for 5 minutes.

  • The supernatant is filtered through a 0.2 µm Nylon membrane filter into an HPLC vial.

2. LC-MS/MS Parameters:

  • LC Column: Hypersil GOLD analytical column (150×2.1 mm, 3 µm) or equivalent.

  • Mobile Phase A: 0.1% formic acid in deionized water.

  • Mobile Phase B: 0.1% formic acid in Methanol.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification.

3. System Suitability:

  • The linearity of the calibration plot must have a coefficient greater than 0.99.

  • The recovery from a spiked sample should be within the range of 70-125%.

  • The deviation of the peak area ratio of this compound in duplicated sample solutions should not be more than 20%.

Taiwan Food and Drug Administration (TFDA) Method[2]

1. Sample Preparation:

  • Approximately 0.01 g of the sample is accurately weighed into a 10-mL volumetric flask.

  • 8 mL of deionized water is added, mixed well, and sonicated for 10 minutes.

  • The solution is diluted to volume with deionized water.

  • The solution is transferred to a 15-mL centrifuge tube and centrifuged at 3000 ×g for 5 minutes.

  • The supernatant is filtered through a 0.22 μm PVDF membrane filter to obtain the sample solution.

2. LC-MS/MS Parameters:

  • LC Column: XSelect HSS T3, 3.5 μm, 3 mm i.d. × 15 cm, or an equivalent product.

  • Mobile Phase A: 1 mL of formic acid diluted to 1000 mL with deionized water.

  • Mobile Phase B: 1 mL of formic acid and 200 mL of acetonitrile diluted to 1000 mL with methanol.

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 10 μL.

  • Column Temperature: 40°C.

  • MS Detection: Multiple Reaction Monitoring (MRM) with electrospray ionization (ESI).

3. Quantification:

  • A standard calibration curve is established using the peak area of this compound versus its concentration.

  • The limit of quantification (LOQ) for this compound is 0.025 μg/g.

Visualizing Key Pathways

Understanding the biological context of the parent drug and the chemical formation of the nitrosamine impurity is essential for a comprehensive risk assessment.

Salbutamol_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Salbutamol Salbutamol B2AR Beta-2 Adrenergic Receptor (β2AR) Salbutamol->B2AR Binds to G_Protein G-Protein (Gs) B2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation (Bronchodilation) PKA->Relaxation Leads to

Caption: Salbutamol's signaling pathway leading to bronchodilation.

Nitrosamine_Formation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product Salbutamol Salbutamol (Secondary Amine) N_Nitroso_Salbutamol This compound Salbutamol->N_Nitroso_Salbutamol Nitrosating_Agent Nitrosating Agent (e.g., Nitrous Acid) Nitrosating_Agent->N_Nitroso_Salbutamol Acidic_pH Acidic Conditions Acidic_pH->N_Nitroso_Salbutamol Promotes Reaction

Caption: Formation of this compound from Salbutamol.[3][4][5]

References

A Comparative Analysis of the Biological Activity of N-Nitroso-Salbutamol and Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known biological activity of the β2-adrenergic receptor agonist Salbutamol with its N-nitroso derivative, N-Nitroso-Salbutamol. Due to a lack of direct experimental data on the biological activity of this compound in the current scientific literature, this comparison leverages data from a closely related derivative, nitrated Salbutamol, to infer potential activity. This compound is primarily documented as a pharmaceutical impurity, and as such, its pharmacological profile has not been extensively characterized.

Introduction to Salbutamol and its Derivatives

Salbutamol is a short-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is achieved through the relaxation of bronchial smooth muscle.[3] The formation of nitrosamine impurities, such as this compound, in pharmaceutical products has become a significant concern, necessitating methods for their synthesis and detection.[4][5][6] While the biological activity of this compound has not been directly reported, studies on other modified forms of Salbutamol, such as nitrated Salbutamol, provide valuable insights into how structural modifications can impact its interaction with the β2-adrenergic receptor.

Mechanism of Action: The β2-Adrenergic Receptor Signaling Pathway

Salbutamol exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[7][8] This binding activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP).[3][9] The increase in intracellular cAMP leads to the activation of Protein Kinase A (PKA), which phosphorylates various downstream targets, resulting in a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and bronchodilation.[3][7]

Salbutamol_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Salbutamol Salbutamol Receptor β2-Adrenergic Receptor Salbutamol->Receptor Binds to Gs_protein Gs Protein (inactive) Receptor->Gs_protein Activates Gs_protein_active Gs Protein (active) Gs_protein->Gs_protein_active GDP -> GTP AC Adenylyl Cyclase (inactive) Gs_protein_active->AC Activates AC_active Adenylyl Cyclase (active) AC->AC_active cAMP cAMP AC_active->cAMP Converts ATP ATP ATP->AC_active PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Relaxation Smooth Muscle Relaxation PKA_active->Relaxation Leads to

Caption: Salbutamol signaling pathway via the β2-adrenergic receptor.

Comparative Biological Activity

Direct experimental data on the biological activity of this compound is not available in the reviewed literature. However, a study on nitrated Salbutamol (6-nitrosalbutamol), a structurally similar derivative, demonstrated a significant reduction in pharmacological activity compared to the parent compound.[10][11] It is plausible that N-nitrosation of the secondary amine in Salbutamol could similarly hinder its interaction with the β2-adrenergic receptor.

The following table summarizes the experimental data for Salbutamol and nitrated Salbutamol, which serves as a proxy for the potential activity of this compound.

ParameterSalbutamolNitrated SalbutamolThis compound
Receptor Binding Affinity
β2-Adrenergic ReceptorHighDecreased affinityData not available
Functional Activity
cAMP Synthesis (EC50)5.74 x 10⁻⁹ M1.02 x 10⁻⁷ M (>17-fold increase)Data not available
BronchodilationPotent agonistSignificantly reduced potencyData not available

Data for Nitrated Salbutamol is sourced from Reszka et al. (2009).[10][11]

Experimental Protocols

The following are detailed methodologies for key experiments that would be required to directly compare the biological activity of this compound with Salbutamol. These protocols are based on standard assays for β2-adrenergic receptor agonists.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This assay determines the binding affinity of a compound to the β2-adrenergic receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes prepared from cells overexpressing the human β2-adrenergic receptor.

  • Radioligand: [³H]-CGP 12177 (a β-adrenergic receptor antagonist).

  • Test compounds: Salbutamol and this compound at various concentrations.

  • Binding buffer (e.g., 75 mM Tris-HCl, 12.5 mM MgCl₂, 2 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of [³H]-CGP 12177 and varying concentrations of the test compound in the binding buffer.

  • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

  • Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay for Functional Agonist Activity

This assay measures the ability of a compound to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic receptor signaling pathway.

Materials:

  • A suitable cell line expressing the β2-adrenergic receptor (e.g., CHO-K1 or airway smooth muscle cells).

  • Test compounds: Salbutamol and this compound at various concentrations.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., ELISA or HTRF-based).

Procedure:

  • Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a phosphodiesterase inhibitor.

  • Stimulate the cells with varying concentrations of the test compound for a defined period (e.g., 30 minutes at 37°C).

  • Lyse the cells to release intracellular cAMP.

  • Quantify the amount of cAMP in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response) for each compound.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_functional cAMP Accumulation Assay start_binding Prepare β2-AR Membranes incubate Incubate with [³H]-CGP 12177 & Test Compound start_binding->incubate filtrate Rapid Filtration incubate->filtrate measure_binding Scintillation Counting filtrate->measure_binding analyze_binding Calculate Ki measure_binding->analyze_binding start_functional Culture β2-AR Expressing Cells stimulate Stimulate with Test Compound start_functional->stimulate lyse Cell Lysis stimulate->lyse measure_functional Quantify cAMP (ELISA/HTRF) lyse->measure_functional analyze_functional Calculate EC50 & Emax measure_functional->analyze_functional

Caption: Workflow for comparing β2-adrenergic receptor activity.

Conclusion

While Salbutamol is a well-characterized β2-adrenergic receptor agonist, its derivative, this compound, is primarily recognized as a pharmaceutical impurity with no reported pharmacological activity. Based on data from the closely related compound, nitrated Salbutamol, it is hypothesized that this compound would exhibit significantly reduced affinity for the β2-adrenergic receptor and diminished potency in stimulating the downstream signaling pathway. Direct experimental verification using the outlined protocols is necessary to definitively characterize the biological activity of this compound and confirm this hypothesis. This information is crucial for a comprehensive risk assessment of this impurity in pharmaceutical formulations.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant concern for regulatory bodies and manufacturers due to their classification as probable human carcinogens.[1][2][3] N-Nitroso-Salbutamol, a nitrosamine drug substance-related impurity (NDSRI) of the widely used bronchodilator Salbutamol, requires careful monitoring and control.[4][5] This guide provides a comparative overview of the stability of this compound, juxtaposed with general principles of nitrosamine stability, supported by established analytical methodologies.

Understanding Nitrosamine Formation and Stability

Nitrosamines are chemical compounds that can form when a secondary or tertiary amine reacts with a nitrosating agent.[1][6] This reaction is influenced by several factors, including the chemical structure of the amine, the nature of the nitrosating agent, pH, temperature, and the presence of catalysts or inhibitors.[6][7] The stability of the resulting nitrosamine is also variable and depends on its molecular structure and the environmental conditions to which it is exposed.

The formation of this compound occurs when the secondary amine group in the Salbutamol molecule reacts with a nitrosating agent.[6] Conditions such as heat, moisture, and acidity can promote the formation of this impurity.[6]

Data on the Stability of this compound

Currently, specific quantitative stability data for this compound, such as degradation rates or half-life under various stress conditions, is not extensively published in publicly available literature. However, based on the general understanding of nitrosamine chemistry, its stability is expected to be influenced by factors such as pH, temperature, and light.

For comparative purposes, it is important to consider the stability of other well-studied nitrosamines, such as N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA). Regulatory bodies like the FDA have set strict daily intake limits for these compounds, reflecting their potential risk.[8] While direct comparative stability data is lacking, the analytical methods developed for this compound provide a framework for conducting such stability studies.

Experimental Protocols for Stability Assessment

The stability of this compound can be assessed through forced degradation studies, which involve subjecting the compound to various stress conditions. The following protocols are based on established analytical methods for the detection of this compound.[9][10]

Sample Preparation for Stability Studies

A stock solution of this compound reference standard is prepared in a suitable solvent, such as methanol.[10] This stock solution is then used to prepare working solutions at various concentrations. For drug products, a sample preparation method involving dissolution in deionized water, vortexing, sonication, centrifugation, and filtration is recommended.[9]

Stress Conditions

Forced degradation studies should be conducted under the following conditions:

  • Acidic Conditions: The sample is treated with an acid (e.g., HCl) and heated.

  • Basic Conditions: The sample is treated with a base (e.g., NaOH) and heated.

  • Oxidative Conditions: The sample is treated with an oxidizing agent (e.g., H₂O₂) at room temperature.

  • Thermal Stress: The sample is heated at a high temperature.

  • Photolytic Stress: The sample is exposed to UV light.

Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific quantification of this compound.[9][10]

Table 1: Example LC-MS/MS Parameters for this compound Analysis [9][10]

ParameterCondition 1Condition 2
LC Column Hypersil GOLD (150x2.1 mm, 3 µm) or equivalentXSelect HSS T3 (3.5 µm, 3 mm i.d. × 15 cm) or equivalent
Mobile Phase A 0.1% formic acid in deionized water1 mL formic acid in 1000 mL deionized water
Mobile Phase B 0.1% formic acid in Methanol1 mL formic acid and 200 mL acetonitrile in 1000 mL methanol
Flow Rate 0.3 mL/min0.6 mL/min
Column Temp. 40°C40°C
Injection Vol. 5 µL10 µL
Ion Source Electrospray Ionization (ESI)Electrospray Ionization (ESI)
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)

Note: The specific gradient elution program and mass spectrometer parameters should be optimized and validated for the intended use.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the stability testing of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_reporting Reporting ReferenceStandard This compound Reference Standard StockSolution Prepare Stock Solution ReferenceStandard->StockSolution WorkingSolutions Prepare Working Solutions StockSolution->WorkingSolutions Acid Acidic (HCl, Heat) WorkingSolutions->Acid Base Basic (NaOH, Heat) WorkingSolutions->Base Oxidation Oxidative (H₂O₂) WorkingSolutions->Oxidation Thermal Thermal (Heat) WorkingSolutions->Thermal Photo Photolytic (UV Light) WorkingSolutions->Photo LCMS LC-MS/MS Analysis Acid->LCMS Base->LCMS Oxidation->LCMS Thermal->LCMS Photo->LCMS Data Data Acquisition LCMS->Data Quantification Quantification of Degradants Data->Quantification StabilityReport Generate Stability Report Quantification->StabilityReport

Workflow for this compound stability testing.

Signaling Pathway for Nitrosamine Formation

The formation of nitrosamines is a well-understood chemical process. The diagram below illustrates the general signaling pathway for the formation of a nitrosamine from a secondary amine, which is applicable to the formation of this compound.

Nitrosamine_Formation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products SecondaryAmine Secondary Amine (e.g., Salbutamol) Nitrosamine N-Nitrosamine (e.g., this compound) SecondaryAmine->Nitrosamine NitrosatingAgent Nitrosating Agent (e.g., Nitrite Salts) NitrosatingAgent->Nitrosamine Acidic Acidic pH Acidic->Nitrosamine Promotes Heat Heat Heat->Nitrosamine Promotes Water Water

General pathway for N-nitrosamine formation.

Conclusion

While specific comparative stability data for this compound is emerging, the principles of nitrosamine chemistry and the available analytical methods provide a strong foundation for its assessment. The stability of this compound is a critical quality attribute that must be understood and controlled to ensure the safety and efficacy of Salbutamol-containing drug products. The experimental protocols and workflows outlined in this guide offer a systematic approach for researchers and drug development professionals to evaluate the stability of this and other related nitrosamine impurities. Regulatory guidance from bodies like the FDA and EMA should be continuously monitored for the latest requirements regarding nitrosamine impurities.[11][12]

References

Spectroscopic Comparison of N-Nitroso-Salbutamol and its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of the pharmaceutical impurity N-Nitroso-Salbutamol and its precursors, the active pharmaceutical ingredient (API) Salbutamol and a common nitrosating agent, sodium nitrite. Understanding the distinct spectral characteristics of these compounds is crucial for researchers, scientists, and drug development professionals involved in impurity identification, method development, and quality control. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides a visual representation of the nitrosation reaction.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Salbutamol, this compound, and Sodium Nitrite, facilitating a clear comparison of their spectral properties.

Table 1: UV-Vis Spectroscopic Data
Compoundλmax (nm)Molar Absorptivity (ε)Solvent/ConditionsKey Features
Salbutamol ~276[1]Not specified0.1 N Hydrochloric AcidAbsorption is attributed to the substituted benzene ring. A second peak may be observed at a lower wavelength.
This compound (Estimated) ~230-235 and ~330-370[2][3]High for the ~230 nm band, Low for the ~330 nm bandEthanolThe band around 230-235 nm is a high-intensity π→π* transition, while the band in the 330-370 nm region is a low-intensity n→π* transition characteristic of the N-nitroso group.[2][3]
Sodium Nitrite ~354-360[4]Not specifiedAqueous SolutionA characteristic absorption peak in the UV-A region.
Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic Data
CompoundKey Vibrational Frequencies (cm⁻¹)Functional Group Assignment
Salbutamol 3400-3200 (broad), 2960-2850, 1615, 1510, 1250O-H (phenolic and alcoholic), C-H (aliphatic), C=C (aromatic), C-O (phenol)
This compound (Estimated) ~1485-1425, ~1150-1010[5]N=O stretch, N-N stretch
Sodium Nitrite ~1360, ~1250, ~830Asymmetric NO₂⁻ stretch, Symmetric NO₂⁻ stretch, Bending mode
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data (¹H and ¹³C)
Compound¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Key Features
Salbutamol Aromatic protons (~6.7-7.3), Methine proton (-CH(OH)-) (~4.6), Methylene protons (-CH₂-) (~2.7), tert-Butyl protons (~1.1)Aromatic carbons (~115-155), Carbonyl carbon (if applicable), Aliphatic carbons (~20-70)The specific chemical shifts are dependent on the solvent and pH.
This compound (Estimated) Protons alpha to the nitroso group will be significantly deshielded.Carbons alpha to the nitroso group will show a downfield shift.The presence of the nitroso group introduces magnetic anisotropy, which can lead to the observation of rotamers (conformational isomers) in the NMR spectrum, resulting in two sets of signals for the substituents on the nitrogen atom.[6]
Sodium Nitrite Not applicableNot applicableNMR is not a standard technique for the analysis of sodium nitrite.
Table 4: Mass Spectrometry Data
CompoundMolecular Ion (m/z)Key Fragmentation Patterns
Salbutamol [M+H]⁺ = 240.16Fragmentation often involves cleavage of the side chain, with characteristic losses of water and parts of the tert-butylaminoethanol group.
This compound [M+H]⁺ = 269.15Common fragmentation pathways for N-nitrosamines include the loss of the nitroso group (·NO, 30 Da), loss of ·NOH (31 Da), and loss of ·OH (17 Da).[7] Alpha-cleavage adjacent to the nitrogen is also a typical fragmentation route.[7]
Sodium Nitrite Not applicableMass spectrometry is not typically used for the characterization of sodium nitrite in this context.

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

UV-Vis Spectroscopy
  • Objective: To determine the absorption maxima (λmax) of the compounds.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Salbutamol: Prepare a stock solution of Salbutamol in a suitable solvent (e.g., 0.1 N HCl, methanol, or water). Dilute the stock solution to an appropriate concentration (e.g., 10-20 µg/mL) to obtain an absorbance reading within the linear range of the instrument (typically 0.2-0.8 AU).

    • This compound: Prepare a stock solution in a UV-grade solvent such as ethanol or methanol. Dilute to a concentration that allows for the detection of both the high and low intensity absorption bands.

    • Sodium Nitrite: Prepare an aqueous solution of sodium nitrite.

  • Procedure:

    • Record a baseline spectrum of the solvent blank.

    • Scan the sample solution over a wavelength range of 200-400 nm for Salbutamol and this compound, and 300-400 nm for sodium nitrite.

    • Identify the wavelength(s) of maximum absorbance (λmax).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the characteristic functional groups of the compounds.

  • Instrumentation: An FTIR spectrometer equipped with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

  • Sample Preparation:

    • Solid Samples (Salbutamol, Sodium Nitrite): For ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal. For KBr pellet method, mix a small amount of the sample with dry KBr powder and press into a thin pellet.

    • This compound: If isolated as a solid, the same methods as above can be used. If in solution, a liquid cell can be utilized, or the solvent can be carefully evaporated to obtain a thin film.

  • Procedure:

    • Record a background spectrum.

    • Record the spectrum of the sample over a range of 4000-400 cm⁻¹.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the molecular structure and identify the chemical environment of protons and carbons.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve an appropriate amount of the sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O). The choice of solvent will depend on the solubility of the analyte.

  • Procedure:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the molecule. For this compound, pay close attention to the potential presence of rotameric signals.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and fragmentation pattern of the compounds.

  • Instrumentation: A mass spectrometer, often coupled with a separation technique like Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). Electrospray ionization (ESI) is a common ionization technique for these types of molecules.

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a suitable solvent compatible with the ionization source (e.g., methanol, acetonitrile, water).

  • Procedure:

    • Introduce the sample into the mass spectrometer.

    • Acquire a full scan mass spectrum to determine the molecular ion.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation pattern.

    • Analyze the fragment ions to elucidate the structure and confirm the identity of the compound.

Visualization of the Nitrosation of Salbutamol

The following diagram illustrates the chemical reaction pathway for the formation of this compound from its precursor, Salbutamol, in the presence of a nitrosating agent.

Nitrosation_of_Salbutamol cluster_reactants Precursors cluster_product Product Salbutamol Salbutamol NNitrosoSalbutamol This compound Salbutamol->NNitrosoSalbutamol Nitrosation (Acidic Conditions) NitrosatingAgent Nitrosating Agent (e.g., from Sodium Nitrite) NitrosatingAgent->NNitrosoSalbutamol

Formation of this compound from Salbutamol.

References

N-Nitroso-Salbutamol vs. 6-Nitrosalbutamol: A Comparative Toxicological and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of two salbutamol derivatives, N-Nitroso-Salbutamol and 6-nitrosalbutamol. The information presented is based on available scientific literature and regulatory guidance, offering a resource for researchers in toxicology and drug development.

Introduction

Salbutamol, a widely used β2-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease, can undergo chemical modifications leading to the formation of various derivatives. Among these, this compound and 6-nitrosalbutamol have drawn attention due to their potential toxicological and pharmacological implications. This compound is a nitrosamine impurity that can form during the synthesis or storage of salbutamol-containing products. 6-nitrosalbutamol, on the other hand, can be formed endogenously in the airways through peroxidase-catalyzed nitration. This guide aims to compare these two molecules in terms of their chemical properties, synthesis, and, most importantly, their biological activities, supported by available experimental data and protocols.

Chemical and Physical Properties

A fundamental understanding of the chemical structures of this compound and 6-nitrosalbutamol is crucial for interpreting their biological activities.

PropertyThis compound6-Nitrosalbutamol
IUPAC Name N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)-6-nitrophenol
Molecular Formula C₁₃H₂₀N₂O₄C₁₃H₂₀N₂O₅
Molecular Weight 268.31 g/mol 284.31 g/mol
CAS Number 2919946-71-5Not available
Chemical Structure The nitroso group is attached to the nitrogen atom of the ethylamine side chain.The nitro group is attached to the aromatic ring at position 6.

Synthesis and Formation

The pathways leading to the formation of this compound and 6-nitrosalbutamol are distinct, reflecting their different origins as a process impurity and a metabolic product, respectively.

This compound

This compound is typically formed through the reaction of the secondary amine group in the salbutamol molecule with nitrosating agents. This can occur under acidic conditions in the presence of nitrites.

Reaction Scheme:

Salbutamol + Nitrosating Agent (e.g., HNO₂) → this compound

This reaction is a concern in pharmaceutical manufacturing and formulation, as trace amounts of nitrites in excipients or solvents can potentially lead to the formation of this impurity.

6-Nitrosalbutamol

6-nitrosalbutamol can be synthesized enzymatically. In vitro studies have demonstrated its formation from salbutamol through a reaction catalyzed by airway peroxidases, such as myeloperoxidase, in the presence of hydrogen peroxide and nitrite.[1]

Enzymatic Synthesis Workflow:

Salbutamol Salbutamol Reaction Nitration Reaction Salbutamol->Reaction Peroxidase Airway Peroxidase (e.g., Myeloperoxidase) Peroxidase->Reaction H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Reaction Nitrite Nitrite (NO₂⁻) Nitrite->Reaction Product 6-Nitrosalbutamol Reaction->Product

Caption: Enzymatic synthesis of 6-nitrosalbutamol.

Biological Activity: A Comparative Overview

The structural differences between this compound and 6-nitrosalbutamol lead to distinct biological profiles.

Mutagenicity and Genotoxicity

6-Nitrosalbutamol: There is currently no available data on the mutagenicity or genotoxicity of 6-nitrosalbutamol.

Cytotoxicity

This compound: Specific in vitro cytotoxicity data, such as IC50 values, for this compound are not currently available in published literature.

6-Nitrosalbutamol: Similarly, there is no published data on the cytotoxicity of 6-nitrosalbutamol.

Pharmacological Activity

A significant difference between the two compounds lies in their interaction with the β2-adrenergic receptor, the pharmacological target of salbutamol.

This compound: The effect of the N-nitroso substitution on the pharmacological activity of salbutamol has not been reported.

6-Nitrosalbutamol: In contrast, 6-nitrosalbutamol has been shown to have significantly reduced pharmacological activity compared to the parent drug, salbutamol.[1] This is attributed to a decreased affinity for the β2-adrenergic receptor and consequently, impaired ability to stimulate cyclic AMP (cAMP) synthesis, the key second messenger in the β2-adrenergic signaling pathway.

Pharmacological Activity Data Summary:

Compoundβ2-Adrenergic Receptor Binding Affinity (vs. Salbutamol)cAMP Synthesis Stimulation (vs. Salbutamol)
This compound Data not availableData not available
6-Nitrosalbutamol DecreasedImpaired[1]

β2-Adrenergic Receptor Signaling Pathway:

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor β2-Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Response Cellular Response (e.g., Muscle Relaxation) PKA->Response Phosphorylation Cascade Ligand Salbutamol or 6-Nitrosalbutamol Ligand->Receptor Binding

Caption: Simplified β2-adrenergic receptor signaling pathway.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activities of these compounds.

Enhanced Bacterial Reverse Mutation (Ames) Test for Nitrosamines

This protocol is based on the recommendations from regulatory agencies for testing nitrosamine impurities.

  • Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA (pKM101) should be used.

  • Metabolic Activation: The assay should be performed with and without a post-mitochondrial fraction (S9). Both rat liver S9 and hamster liver S9 (induced with phenobarbital/β-naphthoflavone) at a concentration of 10-30% in the S9 mix are recommended.

  • Assay Type: The pre-incubation method is recommended. The test compound, bacterial culture, and S9 mix (if used) are pre-incubated for 20-30 minutes before plating on minimal glucose agar plates.

  • Solvent: The choice of solvent should be justified. Water, dimethyl sulfoxide (DMSO), or ethanol are commonly used.

  • Positive Controls: Appropriate strain-specific positive controls and nitrosamine-specific positive controls (e.g., N-nitrosodimethylamine - NDMA) should be included.

  • Data Analysis: A dose-related increase in the number of revertant colonies, typically at least a two-fold increase over the solvent control, is considered a positive result.

Ames Test Workflow:

start Start prep_bacteria Prepare Bacterial Tester Strains start->prep_bacteria prep_compound Prepare Test Compound (this compound) start->prep_compound prep_s9 Prepare S9 Mix (with and without) start->prep_s9 pre_incubation Pre-incubation: Compound + Bacteria + S9 prep_bacteria->pre_incubation prep_compound->pre_incubation prep_s9->pre_incubation plating Plate on Minimal Glucose Agar pre_incubation->plating incubation Incubate at 37°C for 48-72 hours plating->incubation counting Count Revertant Colonies incubation->counting analysis Data Analysis counting->analysis end End analysis->end

Caption: Workflow for the enhanced Ames test.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Cell Culture: Plate cells (e.g., HepG2, A549) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (this compound or 6-nitrosalbutamol) for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce MTT to a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

β2-Adrenergic Receptor Binding Assay

This assay determines the affinity of a compound for the β2-adrenergic receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human β2-adrenergic receptor.

  • Radioligand: Use a radiolabeled antagonist with high affinity for the β2-adrenergic receptor (e.g., [³H]dihydroalprenolol).

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (6-nitrosalbutamol).

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Radioactivity Measurement: Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This assay measures the ability of a compound to stimulate the production of intracellular cAMP.

  • Cell Culture: Use a suitable cell line expressing the β2-adrenergic receptor.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (6-nitrosalbutamol).

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP using a commercially available kit (e.g., ELISA, HTRF).

  • Data Analysis: Generate a dose-response curve and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Conclusion

This compound and 6-nitrosalbutamol are two distinct derivatives of salbutamol with different origins and biological profiles. This compound, a potential process impurity, is of toxicological concern due to its classification as a nitrosamine, although its mutagenic potential is predicted to be low based on its chemical structure. Further experimental data is required to confirm this. In contrast, 6-nitrosalbutamol, an enzymatic metabolite, exhibits significantly reduced pharmacological activity at the β2-adrenergic receptor. This comparative guide highlights the importance of characterizing the biological effects of drug-related impurities and metabolites to ensure the safety and efficacy of pharmaceutical products. The provided experimental protocols offer a framework for researchers to conduct further investigations into these and other related compounds.

References

Diminished Efficacy: A Comparative Analysis of Salbutamol and its Nitro-Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological activity of the widely-used bronchodilator, Salbutamol, and its nitro-derivative, often referred to as nitrosalbutamol. This comparison is supported by experimental data to elucidate the impact of nitration on the therapeutic efficacy of Salbutamol.

Salbutamol, a short-acting β2-adrenergic agonist, is a cornerstone in the management of bronchospasm in conditions like asthma.[1][2] However, under inflammatory conditions, its effectiveness can be compromised.[1] Research has shown that in the presence of peroxidases and nitrogen oxides, which are often elevated in asthmatic airways, Salbutamol can undergo nitration, leading to the formation of a nitro-derivative.[1] This guide delves into the pharmacological consequences of this transformation.

Comparative Pharmacological Data

The nitration of Salbutamol significantly impairs its pharmacological activity. This is evident in its reduced affinity for β2-adrenergic receptors and its diminished ability to stimulate the downstream signaling cascade responsible for bronchodilation.

ParameterSalbutamolNitrosalbutamol (Nitro-derivative)Fold ChangeReference
Receptor Binding Affinity HighReduced by nearly 1.7 orders of magnitude~50x lower[3]
cAMP Synthesis (EC50) 5.74 ± 1.20 x 10⁻⁹ M1.02 ± 0.05 x 10⁻⁷ M~18x higher[3]

Key Findings:

  • Receptor Binding: Nitrosalbutamol exhibits a markedly lower affinity for the β2-adrenergic receptor, approximately 50 times less than that of the parent compound, Salbutamol.[3] This reduced binding capacity is a primary contributor to its decreased pharmacological effect.

  • Signal Transduction: The half-maximal effective concentration (EC50) for cAMP synthesis, a critical second messenger in the bronchodilatory pathway, is significantly higher for nitrosalbutamol (1.02 x 10⁻⁷ M) compared to Salbutamol (5.74 x 10⁻⁹ M).[3] This indicates that a much higher concentration of the nitro-derivative is required to achieve half of the maximum biological response, highlighting its reduced potency.

Experimental Protocols

The following are summaries of the key experimental methodologies used to derive the comparative data.

Receptor Binding Assay

Objective: To determine the relative binding affinity of Salbutamol and Nitrosalbutamol for the β2-adrenergic receptor.

Methodology:

  • Cell Culture: Primary airway smooth muscle cells derived from transgenic mice overexpressing the human β2-adrenergic receptor were utilized.[3]

  • Competition Binding: A competition binding assay was performed using a non-selective β2-adrenergic receptor antagonist, ¹²⁵I-cyanopindolol (¹²⁵I-CYP), as the radioligand.

  • Incubation: Cell membranes were incubated with a fixed concentration of ¹²⁵I-CYP and varying concentrations of either Salbutamol or the nitrated Salbutamol product.

  • Detection: The amount of radioligand displaced by the competing ligands (Salbutamol or Nitrosalbutamol) was measured to determine their respective binding affinities. The displacement curves were then analyzed to calculate the extent of affinity reduction.[3]

cAMP Synthesis Assay

Objective: To quantify the ability of Salbutamol and Nitrosalbutamol to stimulate the production of cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells.

Methodology:

  • Cell Culture: Murine airway smooth muscle cells were used for this assay.[3]

  • Stimulation: The cells were treated with increasing concentrations of either Salbutamol or the nitrated reaction products.

  • cAMP Measurement: Intracellular cAMP levels were measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The concentration-response curves for cAMP synthesis were plotted, and the EC50 values for both compounds were calculated to compare their potency.[3]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of Salbutamol and the experimental workflow for comparing the two compounds.

Salbutamol_Signaling_Pathway Salbutamol Salbutamol Beta2AR β2-Adrenergic Receptor Salbutamol->Beta2AR Binds to G_Protein Gs Protein Beta2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Bronchial Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: Salbutamol Signaling Pathway for Bronchodilation.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays Pharmacological Assays cluster_analysis Data Analysis and Comparison Salbutamol Salbutamol Binding_Assay Receptor Binding Assay (β2-AR Affinity) Salbutamol->Binding_Assay cAMP_Assay cAMP Synthesis Assay (Functional Potency) Salbutamol->cAMP_Assay Nitrosalbutamol Nitrosalbutamol Nitrosalbutamol->Binding_Assay Nitrosalbutamol->cAMP_Assay Data_Analysis Quantitative Comparison - Binding Affinity (Ki) - Potency (EC50) Binding_Assay->Data_Analysis cAMP_Assay->Data_Analysis

Caption: Experimental Workflow for Pharmacological Comparison.

Conclusion

The available experimental evidence strongly indicates that the nitration of Salbutamol to form its nitro-derivative, nitrosalbutamol, leads to a significant reduction in its pharmacological activity. This is characterized by a pronounced decrease in binding affinity for the β2-adrenergic receptor and impaired ability to stimulate the intracellular signaling cascade necessary for bronchodilation. These findings have important implications for the clinical setting, particularly in patients with severe asthma where airway inflammation and oxidative stress may promote the nitration of administered Salbutamol, potentially diminishing its therapeutic efficacy. Further research into the in vivo formation of nitrosalbutamol and its clinical consequences is warranted.

References

Genotoxicity of N-Nitroso-Salbutamol: An Ames Test Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The presence of nitrosamine impurities in pharmaceutical products is a significant safety concern due to their potential carcinogenic effects. N-Nitroso-Salbutamol, a potential impurity in the widely used bronchodilator Salbutamol, falls into this category of compounds requiring rigorous genotoxicity assessment. This guide provides a comparative overview of the genotoxicity of this compound and relevant alternatives, with a focus on the bacterial reverse mutation assay, commonly known as the Ames test.

While specific experimental Ames test data for this compound is not publicly available, this guide compiles available data for other relevant nitrosamines and beta-2 adrenergic agonists to provide a comparative context for risk assessment.

Comparative Genotoxicity Data

The following table summarizes available Ames test data for selected nitrosamines and beta-2 adrenergic agonists. It is important to note the absence of direct experimental data for this compound in the public domain, highlighting a critical data gap.

CompoundClassBacterial StrainsMetabolic Activation (S9)Concentration RangeAmes Test Result
This compound NitrosamineNot AvailableNot AvailableNot AvailableData Not Available
N-Nitrosodimethylamine (NDMA) NitrosamineS. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101)Required (hamster liver S9 recommended for higher sensitivity)Not specifiedMutagenic[1][2][3]
N-Nitrosodiethylamine (NDEA) NitrosamineS. typhimurium TA100, TA1535; E. coli WP2uvrA(pKM101)Required (hamster liver S9 recommended for higher sensitivity)25-1000 µ g/plate Mutagenic[1][2][4]
Formoterol Beta-2 Adrenergic AgonistNot specifiedNot specifiedNot specifiedNon-mutagenic[5]
Salmeterol Beta-2 Adrenergic AgonistNot AvailableNot AvailableNot AvailableData Not Available

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

The Ames test is a widely used and internationally accepted short-term bacterial assay for identifying substances that can produce gene mutations. The following is a generalized protocol based on OECD Guideline 471.

Objective: To evaluate the mutagenic potential of a test substance by its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium and/or tryptophan-dependent strains of Escherichia coli.

Materials:

  • Bacterial Strains: A set of tester strains, typically including S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101).

  • Test Substance: this compound (or other compound of interest).

  • Metabolic Activation System (S9 mix): A post-mitochondrial fraction from the liver of rodents (usually rats or hamsters) treated with an enzyme-inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone).

  • Media: Minimal glucose agar plates, top agar supplemented with a limited amount of histidine and biotin (for Salmonella) or tryptophan (for E. coli).

  • Positive and Negative Controls: Known mutagens (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene) and a solvent control.

Workflow:

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_plating Plating & Growth cluster_analysis Analysis strain_prep Bacterial Strain Preparation mix_no_s9 Mix: Bacteria + Compound strain_prep->mix_no_s9 mix_s9 Mix: Bacteria + Compound + S9 strain_prep->mix_s9 s9_prep S9 Mix Preparation s9_prep->mix_s9 compound_prep Test Compound Dilution compound_prep->mix_no_s9 compound_prep->mix_s9 pre_incubation Pre-incubation (e.g., 30 min at 37°C) mix_no_s9->pre_incubation - S9 mix_s9->pre_incubation + S9 add_top_agar Add Top Agar pre_incubation->add_top_agar pour_plate Pour onto Minimal Glucose Agar Plate add_top_agar->pour_plate incubate_plates Incubate Plates (48-72 hours at 37°C) pour_plate->incubate_plates count_colonies Count Revertant Colonies incubate_plates->count_colonies analyze_data Data Analysis & Interpretation count_colonies->analyze_data

Ames Test Experimental Workflow

Procedure:

  • Strain Preparation: Overnight cultures of the bacterial tester strains are grown to late exponential or early stationary phase.

  • Metabolic Activation: The S9 fraction is mixed with cofactors (e.g., NADP+, G6P) to prepare the S9 mix just before use.

  • Exposure: The test compound, at various concentrations, is added to test tubes containing the bacterial culture, both with and without the S9 mix. Positive and negative controls are run in parallel.

  • Pre-incubation (optional but recommended for nitrosamines): The mixture is incubated at 37°C for a short period (e.g., 20-30 minutes) to allow for metabolic activation and interaction with the bacteria.

  • Plating: Molten top agar is added to each tube, and the contents are poured onto the surface of minimal glucose agar plates.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan) is counted for each plate.

  • Data Analysis: A compound is considered mutagenic if it causes a concentration-dependent increase in the number of revertant colonies over the background (solvent control) and the increase is at least two- to three-fold the background rate.

Signaling Pathway of Nitrosamine-Induced Mutagenesis

Many nitrosamines are not directly mutagenic but require metabolic activation by cytochrome P450 (CYP) enzymes in the liver to become genotoxic. The S9 mix in the Ames test is designed to mimic this in vivo metabolic activation.

Nitrosamine_Activation_Pathway cluster_extracellular Extracellular/In Vitro cluster_metabolism Metabolic Activation (S9 Mix) cluster_dna_damage DNA Damage nitrosamine N-Nitroso Compound (e.g., this compound) cyp450 Cytochrome P450 Enzymes nitrosamine->cyp450 alpha_hydroxylation α-Hydroxylation cyp450->alpha_hydroxylation Catalyzes unstable_intermediate Unstable α-Hydroxy Nitrosamine alpha_hydroxylation->unstable_intermediate Forms diazonium Alkyldiazonium Ion unstable_intermediate->diazonium Decomposes to dna_adduct DNA Adducts (Alkylation of DNA bases) diazonium->dna_adduct Reacts with mutation Point Mutation (Base-pair substitution) dna_adduct->mutation Leads to dna Bacterial DNA dna->dna_adduct Target

Metabolic Activation of Nitrosamines

This pathway illustrates that the genotoxicity of many nitrosamines is dependent on their metabolic conversion to highly reactive electrophilic intermediates that can directly interact with and damage DNA, leading to mutations. The efficiency of this activation can vary depending on the specific nitrosamine and the composition of the S9 mix.

Conclusion

The assessment of this compound's genotoxicity is crucial for ensuring patient safety. While direct experimental data from an Ames test on this specific compound is currently lacking in the public literature, the known mutagenicity of other nitrosamines, such as NDMA and NDEA, underscores the potential risk. The non-mutagenic profile of the beta-2 adrenergic agonist Formoterol in an Ames test provides a point of comparison within the therapeutic class. Further studies are essential to definitively characterize the mutagenic potential of this compound and to inform appropriate risk mitigation strategies in the manufacturing and storage of Salbutamol-containing products. The provided experimental protocol and pathway diagrams serve as a foundational reference for conducting and interpreting such critical safety assessments.

References

Safety Operating Guide

Proper Disposal of N-Nitroso-Salbutamol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential safety and logistical information for the proper handling and disposal of N-Nitroso-Salbutamol. As a member of the N-nitrosamine class of compounds, this compound is considered a potent carcinogen and must be managed with stringent safety protocols to protect researchers, scientists, and drug development professionals, and to ensure environmental safety. Adherence to these procedures is mandatory for all personnel handling this compound.

Core Safety and Handling Mandates

All operations involving this compound must be conducted within a designated and clearly marked area, such as a certified chemical fume hood, to minimize inhalation exposure. A comprehensive risk assessment should be completed and approved before any new procedure involving this compound is initiated.

Personal Protective Equipment (PPE)

A non-negotiable PPE policy must be enforced. This includes, but is not limited to:

  • Gloves: Chemically resistant gloves (nitrile or neoprene) must be worn at all times. Double gloving is highly recommended.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.

  • Lab Coat: A dedicated lab coat, preferably disposable, must be worn and should be laundered separately from personal clothing.

  • Respiratory Protection: A properly fitted respirator may be required depending on the scale of the work and the potential for aerosol generation.

Step-by-Step Disposal Protocol

The primary and preferred method for the disposal of this compound and all contaminated materials is high-temperature hazardous-waste incineration conducted by a licensed and approved waste management contractor.[1]

Step 1: Waste Segregation

  • Immediately segregate all waste contaminated with this compound from general laboratory waste and other chemical waste streams.[1]

  • This includes:

    • Surplus or expired this compound.

    • Contaminated consumables (e.g., pipette tips, weighing boats, absorbent paper).

    • Contaminated personal protective equipment (gloves, disposable lab coats).

    • Solvents and solutions containing this compound.

    • Glassware that cannot be decontaminated.

Step 2: Waste Containment and Labeling

  • Solid Waste: Collect all solid waste in a dedicated, leak-proof, and puncture-resistant container lined with a heavy-duty plastic bag.[1][2] The container must be clearly labeled.

  • Liquid Waste: Collect all liquid waste in a dedicated, sealed, and chemically compatible container.[1] Avoid mixing with other waste streams. The container must be clearly labeled.

  • Labeling: All waste containers must be unequivocally labeled with the following information:

    • "DANGER/CAUTION – CHEMICAL CARCINOGEN"[3]

    • "this compound Waste"

    • The date the waste was first added to the container.

    • The name of the responsible researcher or department.

Step 3: Storage of Waste

  • Store all this compound waste in a designated, secure, and well-ventilated area, away from heat, sparks, and incompatible materials.[1][4]

  • This storage area should have restricted access.

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and incineration of the waste.[3][4]

  • Do not attempt to dispose of this waste through standard laboratory or municipal waste channels. Under no circumstances should this compound or its contaminated materials be disposed of down the drain.[2]

Decontamination Procedures

Work Surfaces:

  • Cover all work surfaces with absorbent, plastic-backed paper prior to beginning work. This should be disposed of as solid waste after completion of the procedure.[2][5]

  • After use, wipe down the work surface with a suitable solvent (e.g., methanol), followed by a thorough cleaning with soap and hot water.[2] All cleaning materials must be disposed of as hazardous waste.

Glassware:

  • Whenever possible, use disposable glassware.

  • If reusable glassware is necessary, it should be decontaminated. While a specific chemical degradation protocol for this compound is not widely published, a general procedure for nitrosamines involves reduction. A documented method for other nitrosamines uses an aluminum-nickel alloy powder in an aqueous alkali solution to reduce them to less harmful amines.[6] However, the efficacy of this method for this compound must be validated in a controlled laboratory setting before routine use.

  • Alternatively, rinse glassware with a solvent known to dissolve this compound (such as methanol) and collect the rinsate as hazardous liquid waste. Then, wash the glassware thoroughly with soap and hot water.

Quantitative Data Summary

The following table summarizes key chemical and physical properties of this compound, which are critical for its safe handling and management.

PropertyValue
Chemical Name N-(tert-butyl)-N-(2-hydroxy-2-(4-hydroxy-3-(hydroxymethyl)phenyl)ethyl)nitrous amide
Molecular Formula C₁₃H₂₀N₂O₄
Molecular Weight 268.31 g/mol
Appearance White to Off-White Solid
Storage Temperature 2-8°C (Refrigerator)

Disposal Workflow

The following diagram illustrates the mandatory workflow for the proper disposal of this compound waste.

DisposalWorkflow This compound Disposal Workflow cluster_lab Laboratory Operations cluster_disposal Disposal Process Start Generation of This compound Waste Segregate Segregate Waste Immediately (Solid & Liquid) Start->Segregate Contain Contain in Sealed, Compatible Containers Segregate->Contain Label Label Clearly: 'DANGER - CHEMICAL CARCINOGEN' Contain->Label Store Store in Designated, Secure Area Label->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Incineration High-Temperature Hazardous Waste Incineration ContactEHS->Incineration

Caption: this compound Disposal Workflow.

Logical Relationship of Safety Protocols

The following diagram outlines the logical hierarchy of safety protocols required when handling this compound.

SafetyHierarchy Hierarchy of Safety Controls AdminControls Administrative Controls (SOPs, Training, Risk Assessment) EngControls Engineering Controls (Fume Hood) AdminControls->EngControls informs PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) AdminControls->PPE mandates Disposal Proper Waste Disposal (Segregation, Labeling, Incineration) AdminControls->Disposal defines EngControls->PPE supplements PPE->Disposal is used during

Caption: Hierarchy of Safety Controls.

References

Personal protective equipment for handling N-Nitroso-Salbutamol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of N-Nitroso-Salbutamol

Disclaimer: There is limited specific safety and toxicological data available for this compound. The following guidance is based on the general hazards associated with N-nitroso compounds, which are often considered potent carcinogens, and best practices for handling hazardous chemicals.[1][2] A precautionary approach is strongly recommended.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for handling this compound in a laboratory setting. The primary goal is to minimize exposure and ensure the safety of all personnel.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound due to its potential carcinogenicity. The following table summarizes the recommended PPE based on guidelines for handling other hazardous nitrosamines.[1][3][4]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields.Protects eyes from splashes and airborne particles.[1][3]
Hand Protection Double nitrile gloves. For concentrated solutions or the pure compound, consider using butyl rubber or SilverShield gloves.[3][4]Prevents skin contact. Double gloving provides an extra layer of protection.[1][4]
Body Protection A disposable, back-closure gown or a chemical-resistant lab coat with sleeve covers.[3][4]Protects skin from contamination. A disposable gown is preferred to prevent cross-contamination.[3]
Respiratory Protection A NIOSH-approved respirator is required. For weighing and handling powders, a respirator with a particulate filter (e.g., N95) is recommended.[1][3][4]Minimizes inhalation of airborne particles.

Operational Plan: Handling and Disposal

A strict operational plan is necessary to minimize the risk of exposure to this compound.

Engineering Controls
  • Ventilation: All work involving this compound, including weighing, reconstitution, and dilution, must be conducted within a certified chemical fume hood or a Class II biological safety cabinet.[3][4][5]

  • Designated Area: A specific area within the laboratory should be designated for working with this compound. This area should be clearly marked with warning signs.[3]

  • Safety Equipment: A safety shower and eyewash station must be readily accessible.[3]

Step-by-Step Handling Procedures
  • Preparation: Before handling, ensure you have received training on handling hazardous chemicals.[3] Don the appropriate PPE as specified in the table above.

  • Weighing and Reconstitution: Conduct all weighing and reconstitution activities inside a certified chemical fume hood over absorbent pads to contain any spills.[3]

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Animal Handling (if applicable): If administering to animals, they should be properly restrained or anesthetized. Animals should be housed in filter-top cages marked as biohazards in a negative pressure environment.[3]

  • Post-Procedure Decontamination: Wipe down all potentially contaminated surfaces with a suitable detergent solution, followed by an appropriate decontamination procedure for nitrosamines if available.[4]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound, contaminated gloves, absorbent pads, and other solid materials in a dedicated, clearly labeled, and sealed hazardous waste container.[1][3]

    • Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous waste container.[1]

  • Disposal Method: All waste must be disposed of as hazardous waste through a licensed hazardous material disposal company, likely via incineration.[6] Do not discharge into drains or the environment.[4][6] Follow all local, state, and federal regulations.

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area in Fume Hood prep_ppe->prep_area weigh Weigh this compound prep_area->weigh Proceed to Handling reconstitute Reconstitute/Prepare Solution weigh->reconstitute experiment Perform Experimental Procedure reconstitute->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate Procedure Complete segregate_waste Segregate Solid & Liquid Waste decontaminate->segregate_waste dispose Dispose of Hazardous Waste segregate_waste->dispose

Caption: Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.